molecular formula C26H35NO6 B10823037 Lactimidomycin

Lactimidomycin

Cat. No.: B10823037
M. Wt: 457.6 g/mol
InChI Key: OYOKHBHOTQDIPM-UESXVERFSA-N
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Description

Lactimidomycin is a useful research compound. Its molecular formula is C26H35NO6 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H35NO6

Molecular Weight

457.6 g/mol

IUPAC Name

4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione

InChI

InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26?/m0/s1

InChI Key

OYOKHBHOTQDIPM-UESXVERFSA-N

Isomeric SMILES

C[C@H]1/C=C\C=C\CC/C=C/C(=O)OC1/C(=C/[C@H](C)C(=O)C[C@@H](CC2CC(=O)NC(=O)C2)O)/C

Canonical SMILES

CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Lactimidomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin is a naturally occurring glutarimide macrolide antibiotic produced by the bacterium Streptomyces amphibiosporus.[1][2] It has garnered significant interest within the scientific community due to its potent and selective biological activities, including antifungal, antiviral, and anticancer properties.[1][2] At the core of its mechanism of action is the inhibition of eukaryotic protein synthesis, specifically targeting the elongation phase of translation.[3][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its key features, the experimental methodologies used for its structural elucidation and synthesis, and its mechanism of action.

Chemical Structure and Properties

This compound is characterized by a unique 12-membered macrolactone ring fused to a glutarimide side chain.[2] Its complex stereochemistry and unsaturated functionalities contribute to its potent biological activity.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₆H₃₅NO₆--INVALID-LINK--
Molecular Weight 457.56 g/mol --INVALID-LINK--
IUPAC Name 4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione--INVALID-LINK--
CAS Number 134869-15-1--INVALID-LINK--
Spectroscopic Data

Experimental Protocols for Structural Elucidation and Synthesis

The definitive three-dimensional structure of this compound was determined through a combination of spectroscopic methods and, most conclusively, by X-ray crystallography of its complex with the 80S ribosome.[5] The total synthesis of this complex molecule has been a significant challenge and has been accomplished through various elegant strategies.

X-ray Crystallography

The crystal structure of Saccharomyces cerevisiae 80S ribosome in complex with this compound (PDB ID: 4U4R) provided unambiguous determination of its absolute stereochemistry and conformation when bound to its biological target.[5]

Methodology:

  • Crystallization: Co-crystals of the 80S ribosome and this compound were grown.

  • Data Collection: X-ray diffraction data were collected from the crystals using a synchrotron radiation source.

  • Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined ribosome structure. The model was then refined to fit the experimental diffraction data, and the this compound molecule was built into the resulting electron density map.

Total Synthesis

Several total syntheses of this compound have been reported, each employing unique strategies to construct the challenging 12-membered macrolactone and assemble the glutarimide side chain. Key strategies include ring-closing metathesis and asymmetric aldol reactions.

Representative Synthetic Approach (Fürstner and Micoine, 2010):

A concise and convergent total synthesis was achieved, highlighting a ring-closing alkyne metathesis (RCAM) to form the 12-membered ring.

  • Fragment Synthesis: The molecule was disconnected into two key fragments: the macrolactone precursor and the glutarimide-containing side chain.

  • Ring-Closing Alkyne Metathesis (RCAM): The linear precursor to the macrolactone was subjected to RCAM using a molybdenum catalyst to efficiently form the strained 12-membered ring.

  • Fragment Coupling: The macrolactone and the side chain were coupled using a carefully controlled aldol reaction.

  • Final Modifications: Subsequent stereoselective reductions and deprotection steps yielded the final natural product.

Mechanism of Action: Inhibition of Translation Elongation

This compound exerts its cytotoxic and antiviral effects by potently inhibiting eukaryotic protein synthesis.[3] It specifically targets the elongation stage of translation by binding to the E-site (exit site) of the 80S ribosome.[3][4] This binding event physically blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby stalling the ribosome and preventing the addition of subsequent amino acids to the nascent polypeptide chain.[3]

Signaling Pathway of Translation Elongation Inhibition

Lactimidomycin_Mechanism cluster_ribosome Ribosome Cycle Ribosome 80S Ribosome A_site A-site (Aminoacyl) P_site P-site (Peptidyl) A_site->P_site Peptide bond formation E_site E-site (Exit) P_site->E_site Translocation Elongation Polypeptide Elongation P_site->Elongation E_site->P_site Blocks translocation Deacylated_tRNA Deacylated tRNA E_site->Deacylated_tRNA Exit mRNA mRNA aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters Peptidyl_tRNA Peptidyl-tRNA LTM This compound LTM->E_site Binds Inhibition Inhibition IVT_Workflow start Start prep_lysate Prepare Cell-Free Lysate (e.g., Rabbit Reticulocyte) start->prep_lysate add_components Add Translation Components: - mRNA (e.g., Luciferase) - Amino Acids (with labeled one) - Energy Source (ATP, GTP) prep_lysate->add_components add_ltm Add this compound (Test Group) add_components->add_ltm add_vehicle Add Vehicle (Control) add_components->add_vehicle incubate Incubate at 30-37°C add_ltm->incubate add_vehicle->incubate measure Measure Protein Synthesis (e.g., Luminescence, Radioactivity) incubate->measure analyze Analyze Data: Compare Test vs. Control (Calculate IC50) measure->analyze end End analyze->end

References

Lactimidomycin: An In-depth Technical Guide to a Potent Eukaryotic Translation Elongation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a potent natural product that selectively inhibits the elongation step of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of LTM, detailing its mechanism of action, its effects on cellular processes, and its potential as a therapeutic agent. This document includes a compilation of quantitative data on its activity, detailed protocols for key experimental procedures used to study its function, and visual representations of the associated molecular pathways and experimental workflows.

Introduction

This compound is a glutarimide-containing macrolide antibiotic produced by Streptomyces amphibiosporus.[1] It has demonstrated significant antiproliferative effects in various cancer cell lines and antiviral activity against several RNA viruses.[2][3] LTM's primary mechanism of action is the inhibition of eukaryotic translation elongation, making it a valuable tool for studying protein synthesis and a promising candidate for drug development.

Chemical Structure

This compound possesses a unique 12-membered macrolide ring linked to a glutarimide moiety.

Chemical Formula: C₂₆H₃₅NO₆ Molecular Weight: 457.56 g/mol

Mechanism of Action: Inhibition of Translation Elongation

This compound specifically targets the elongation phase of eukaryotic translation. It binds to the E-site (exit site) of the large 60S ribosomal subunit.[3][4] This binding event physically obstructs the translocation of tRNA from the P-site (peptidyl site) to the E-site, thereby halting the progression of the ribosome along the mRNA molecule.[3]

Footprinting experiments have precisely mapped the binding site of LTM to a single cytidine nucleotide, C3993, within the E-site of the 60S ribosomal subunit.[3] This binding pocket is shared with another well-known translation inhibitor, cycloheximide (CHX). However, LTM exhibits a significantly higher binding affinity for the ribosome compared to CHX.[5]

The proposed mechanism of action for LTM is as follows:

  • The ribosome completes the peptidyl transfer reaction, moving the nascent polypeptide chain from the P-site tRNA to the A-site (aminoacyl site) tRNA.

  • The ribosome attempts to translocate along the mRNA, a process mediated by the elongation factor eEF2.

  • This compound, bound to the E-site, prevents the deacylated tRNA from moving from the P-site to the E-site.

  • This blockage of the E-site stalls the ribosome, preventing further elongation of the polypeptide chain.

This compound Mechanism of Action cluster_ribosome 60S Ribosomal Subunit E_site E-site P_site P-site P_site->E_site Translocation Path A_site A-site LTM This compound LTM->E_site LTM->P_site Blocks tRNA_P Deacylated tRNA tRNA_P->P_site Occupies eEF2 eEF2 Translocation Translocation eEF2->Translocation Mediates

Diagram 1: this compound blocks tRNA translocation.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
Hs 579TBreastLow nM range[2]
HCC 1937BreastLow nM range[2]
HCC 1395BreastLow nM range[2]
HCC 2218BreastLow nM range[2]
BT 474BreastLow nM range[2]
MCF 7BreastLow nM range[2]
MDA-MB-231BreastLow nM range[2]
HeLaCervical> 10000 (for transcription)[2]

Table 2: Binding Affinity of this compound

ParameterValueReference
Kd for 60S ribosomal subunit~500 nM[5]
IC₅₀ for protein synthesis inhibition37.82 nM[2]

Cellular Effects and Signaling Pathways

Antiproliferative and Cytotoxic Effects

This compound exhibits potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[6] This activity is a direct consequence of its ability to shut down protein synthesis, which is essential for cell growth and division.

Impact on mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly dependent on protein synthesis. Inhibition of translation elongation by this compound is expected to impact mTOR signaling. Key downstream effectors of mTORC1, such as the phosphorylation of 4E-BP1 and S6K1, which in turn regulate the initiation of translation, would be functionally affected by a halt in the elongation process. While direct studies on LTM's specific impact on mTOR signaling are not extensively detailed, the inhibition of the fundamental process of protein synthesis will inevitably lead to feedback and dysregulation of this pathway.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Translation_Initiation Translation Initiation S6K1->Translation_Initiation eIF4E eIF4E eIF4E_BP1->eIF4E eIF4E->Translation_Initiation Translation_Elongation Translation Elongation Translation_Initiation->Translation_Elongation Protein_Synthesis Protein Synthesis Translation_Elongation->Protein_Synthesis LTM This compound LTM->Translation_Elongation

Diagram 2: this compound's impact on the mTOR pathway.
Induction of Apoptosis

By inhibiting the synthesis of short-lived anti-apoptotic proteins (e.g., Mcl-1, Bcl-2), this compound can shift the cellular balance towards apoptosis. The depletion of these protective proteins can lead to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Apoptosis_Signaling_Pathway LTM This compound Translation_Elongation Translation Elongation LTM->Translation_Elongation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) Translation_Elongation->Anti_Apoptotic Synthesis of Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release of Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Diagram 3: this compound-induced apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's function.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to globally monitor translation by sequencing mRNA fragments protected by ribosomes.[7][8]

Objective: To map the precise locations of ribosomes on transcripts in the presence of this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with 50 µM this compound for 30 minutes to arrest translating ribosomes.[6]

  • Cell Lysis: Harvest cells and lyse them in a buffer containing cycloheximide to prevent ribosome run-off during sample preparation.

  • Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate the 80S monosomes by ultracentrifugation through a sucrose density gradient.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

  • Library Preparation:

    • Ligate adaptors to the 3' end of the footprints.

    • Perform reverse transcription to generate cDNA.

    • Circularize the cDNA and amplify by PCR.

  • Sequencing and Data Analysis: Sequence the library using a high-throughput sequencing platform. Align the reads to a reference genome or transcriptome to determine the ribosome occupancy at codon resolution.

Ribosome_Profiling_Workflow A Cell Culture + This compound Treatment B Cell Lysis A->B C RNase I Digestion B->C D Sucrose Gradient Ultracentrifugation C->D E Monosome Isolation D->E F Footprint Extraction E->F G Library Preparation F->G H Deep Sequencing G->H I Data Analysis H->I

Diagram 4: Ribosome profiling experimental workflow.
Polysome Profiling

Polysome profiling separates ribosomes based on the number of ribosomes bound to an mRNA molecule, allowing for an assessment of the overall translation status of a cell.[9][10]

Objective: To assess the effect of this compound on global translation by observing the distribution of ribosomes in polysomes.

Methodology:

  • Cell Culture and Treatment: Treat cultured cells with the desired concentration of this compound.

  • Cell Lysis: Lyse the cells in the presence of cycloheximide to preserve the polysome structures.

  • Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%) and centrifuge at high speed.[10]

  • Fractionation and Analysis: Fractionate the gradient while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.

  • Interpretation: Treatment with an effective translation elongation inhibitor like this compound will cause a decrease in the polysome peaks and an increase in the 80S monosome peak, as ribosomes run off existing mRNAs but new rounds of elongation are blocked.

In Vitro Translation Assay

In vitro translation systems allow for the study of translation in a cell-free environment.[11]

Objective: To directly measure the inhibitory effect of this compound on the synthesis of a specific protein.

Methodology:

  • System Preparation: Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract).

  • Template Addition: Add a specific mRNA template encoding a reporter protein (e.g., luciferase or GFP) to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound to the reactions.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

  • Detection: Quantify the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Plot the protein synthesis levels against the this compound concentration to determine the IC₅₀.

Toeprinting Assay

Toeprinting is a primer extension-based method used to map the precise position of a ribosome stalled on an mRNA.[5][12]

Objective: To confirm that this compound stalls ribosomes at the elongation step.

Methodology:

  • In Vitro Translation Reaction: Set up an in vitro translation reaction with a specific mRNA template in the presence or absence of this compound.

  • Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer downstream of the expected stall site on the mRNA.

  • Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, creating a "toeprint".

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

  • Analysis: The length of the truncated cDNA product will indicate the precise location of the leading edge of the stalled ribosome. In the presence of this compound, a distinct band corresponding to a ribosome stalled during elongation will be observed.

Conclusion

This compound is a highly potent and specific inhibitor of eukaryotic translation elongation. Its well-defined mechanism of action, involving the blockage of the ribosomal E-site, makes it an invaluable tool for dissecting the complexities of protein synthesis. Its potent antiproliferative and antiviral activities also highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this powerful small molecule.

References

The Lactimidomycin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Genetic and Biochemical Machinery for the Production of a Potent Antitumor Antibiotic

Lactimidomycin, a glutarimide-containing polyketide, has garnered significant interest within the scientific community due to its potent cytotoxic activity against a range of tumor cells.[1] Produced by the soil bacterium Streptomyces amphibiosporus ATCC 53964, this complex natural product presents a compelling scaffold for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic functions, and regulatory mechanisms that govern its production. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and medicinal chemistry.

The this compound Biosynthetic Gene Cluster (ltm)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, designated ltm, located on the chromosome of S. amphibiosporus. The ltm cluster spans approximately 50.5 kilobases and comprises nine genes that orchestrate the assembly and modification of the this compound molecule.[3] The organization of the ltm gene cluster is depicted below.

Genetic Organization of the ltm Cluster

The ltm biosynthetic gene cluster is characterized by a contiguous arrangement of genes encoding a Type I Acyltransferase-less Polyketide Synthase (AT-less PKS) and tailoring enzymes. The core of the machinery is composed of the genes ltmB, ltmC, ltmD, ltmE, ltmF, ltmG, ltmH, and ltmL, which encode the multi-domain PKS enzymes responsible for constructing the polyketide backbone. A single tailoring enzyme, a cytochrome P450 monooxygenase encoded by ltmK, is responsible for the final oxidative modification to yield the mature this compound.[1]

GeneProposed Function
ltmB Acyl-carrier protein (ACP)
ltmC AT-less Polyketide Synthase (PKS) module
ltmD Amidotransferase, involved in glutarimide starter unit formation
ltmE AT-less Polyketide Synthase (PKS) module with KS-B-ACP tridomain
ltmF AT-less Polyketide Synthase (PKS) module
ltmG AT-less Polyketide Synthase (PKS) module
ltmH Discrete Acyltransferase (AT) that acts in trans
ltmL Thioesterase (TE)
ltmK Cytochrome P450 desaturase, tailoring enzyme

The Biosynthetic Pathway to this compound

The biosynthesis of this compound proceeds through a multi-step enzymatic cascade, beginning with the formation of a unique starter unit and culminating in a final tailoring reaction. The pathway can be broadly divided into three key stages: starter unit biosynthesis, polyketide chain assembly, and post-PKS modification.

Glutarimide Starter Unit Biosynthesis

A distinctive feature of this compound biosynthesis is the utilization of a glutarimide starter unit. The current model suggests a novel mechanism for its formation, initiated by the LtmD amidotransferase. This enzyme is proposed to furnish an acyl carrier protein (ACP)-tethered malonamoyl thioester intermediate. Subsequently, the ketosynthase-B-ACP (KS-B-ACP) tridomain within the LtmE PKS module is thought to catalyze a Michael addition reaction to afford the ACP-tethered glutarimide starter unit.[1]

Polyketide Chain Assembly via an AT-less Type I PKS

The core structure of this compound is assembled by an AT-less Type I PKS, a fascinating deviation from the canonical PKS paradigm. In this system, a discrete acyltransferase, LtmH, acts iteratively in trans to load malonate extender units onto each of the 11 acyl carrier protein (ACP) domains distributed across the LtmC, LtmE, LtmF, and LtmG PKS modules.[1] The growing polyketide chain is passed sequentially through the various PKS domains, including ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which collectively shape the carbon backbone and introduce specific stereochemistry. The process terminates with the release of the nascent polyketide intermediate, 8,9-dihydrothis compound, catalyzed by the LtmL thioesterase.[1]

Post-PKS Tailoring by LtmK

The final step in the biosynthesis of this compound is a crucial tailoring reaction catalyzed by the cytochrome P450 desaturase, LtmK. This enzyme introduces a double bond at the C8-C9 position of 8,9-dihydrothis compound to yield the mature, biologically active this compound.[1] Gene inactivation studies have confirmed that the deletion of ltmK results in the accumulation of 8,9-dihydrothis compound and the abolishment of this compound production.[1]

Lactimidomycin_Biosynthesis cluster_starter Glutarimide Starter Unit Biosynthesis cluster_pks Polyketide Chain Assembly (AT-less Type I PKS) cluster_tailoring Post-PKS Tailoring Malonamoyl_ACP Malonamoyl-ACP LtmE_KS_B_ACP LtmE (KS-B-ACP) Malonamoyl_ACP->LtmE_KS_B_ACP Glutarimide_Starter Glutarimide Starter Unit PKS_Modules LtmC, LtmE, LtmF, LtmG (KS, KR, DH, ER domains) Glutarimide_Starter->PKS_Modules LtmD LtmD (Amidotransferase) LtmD->Malonamoyl_ACP LtmE_KS_B_ACP->Glutarimide_Starter Malonyl_CoA Malonyl-CoA LtmH LtmH (trans-AT) Malonyl_CoA->LtmH LtmH->PKS_Modules Nascent_Polyketide Nascent Polyketide Chain PKS_Modules->Nascent_Polyketide LtmL LtmL (Thioesterase) Nascent_Polyketide->LtmL Dihydro_LTM 8,9-Dihydrothis compound LtmL->Dihydro_LTM LtmK LtmK (P450 Desaturase) Dihydro_LTM->LtmK This compound This compound LtmK->this compound

Figure 1. Proposed biosynthesis pathway of this compound.

Regulation of this compound Biosynthesis

Interestingly, the ltm biosynthetic gene cluster does not appear to contain a pathway-specific regulatory gene.[4][5] This is in contrast to the biosynthetic gene clusters of other glutarimide-containing polyketides, such as iso-migrastatin (mgs) and cycloheximide (chx), which possess their own regulatory genes, mgsA and chxA, respectively.[4][5] These genes encode for Streptomyces antibiotic regulatory proteins (SARPs) of the PimR-like family.[4][5]

Despite the absence of a dedicated regulator within the ltm cluster, the production of this compound is subject to regulation. Cross-overexpression studies have demonstrated that the introduction of mgsA or chxA into S. amphibiosporus leads to a significant increase in this compound production.[4][5] This suggests the presence of a conserved regulatory mechanism across the biosynthesis of glutarimide-containing polyketides and presents a viable strategy for enhancing this compound titers through metabolic engineering.

Quantitative Impact of Regulatory Gene Overexpression

Overexpression of heterologous SARP genes has a pronounced effect on this compound yield. The table below summarizes the reported increase in production.

Overexpressed GeneHost StrainFold Increase in this compound Production
mgsAS. amphibiosporus ATCC 53964~5-fold
chxAS. amphibiosporus ATCC 53964~5-fold

Experimental Protocols

This section outlines the general methodologies for key experiments in the study of this compound biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Fermentation and Isolation of this compound

4.1.1. Culture Conditions:

  • Strain: Streptomyces amphibiosporus ATCC 53964 and its mutant derivatives.

  • Seed Culture Medium: Tryptic Soy Broth (TSB) or a similar rich medium.

  • Production Medium: ISP4 medium or other optimized fermentation media.

  • Incubation: Cultures are typically grown at 28-30°C with shaking (200-250 rpm) for 5-7 days.

4.1.2. Extraction and Purification:

  • The fermentation broth is harvested and the mycelium is separated by centrifugation.

  • The supernatant is extracted with an organic solvent such as ethyl acetate.

  • The organic extract is concentrated in vacuo.

  • The crude extract is subjected to chromatographic separation, typically using silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to yield pure this compound and its congeners.

Genetic Manipulation of S. amphibiosporus

Gene inactivation is a critical tool for elucidating the function of biosynthetic genes. The "Redirect" PCR-targeting method is a commonly employed technique for generating gene knockouts in Streptomyces.

Gene_Knockout_Workflow PCR_Cassette PCR amplification of resistance cassette with flanking homology arms Recombination λ-Red mediated recombination in E. coli PCR_Cassette->Recombination Cosmid_Library S. amphibiosporus cosmid library in E. coli Cosmid_Library->Recombination Mutant_Cosmid Mutant cosmid with disrupted gene Recombination->Mutant_Cosmid Conjugation Intergeneric conjugation into S. amphibiosporus Mutant_Cosmid->Conjugation Homologous_Recombination Homologous recombination in S. amphibiosporus Conjugation->Homologous_Recombination Mutant_Strain Gene knockout mutant strain Homologous_Recombination->Mutant_Strain

Figure 2. General workflow for gene knockout in Streptomyces.

4.2.1. General Protocol for Gene Inactivation:

  • Constructing the Disruption Cassette: A resistance cassette (e.g., apramycin resistance) is amplified by PCR using primers that incorporate 39-nucleotide homology arms corresponding to the regions flanking the target gene.

  • λ-Red Mediated Recombination: The PCR product is introduced into an E. coli strain carrying the target gene on a cosmid and expressing the λ-Red recombinase system. This mediates the replacement of the target gene with the resistance cassette.

  • Intergeneric Conjugation: The mutated cosmid is transferred from E. coli to S. amphibiosporus via conjugation.

  • Selection of Mutants: Exconjugants are selected for the antibiotic resistance conferred by the disruption cassette and screened for the loss of the cosmid vector marker to identify double-crossover mutants.

  • Verification: The gene knockout is confirmed by PCR analysis and Southern blotting.

Conclusion

The elucidation of the this compound biosynthetic pathway has unveiled a fascinating example of microbial metabolic ingenuity, particularly in its use of an AT-less Type I PKS. The knowledge gained from these studies not only provides a deeper understanding of natural product biosynthesis but also opens avenues for the engineered production of novel this compound analogs with potentially improved therapeutic properties. The amenability of the pathway to regulatory manipulation further highlights the potential for enhancing the production of this valuable antitumor agent. Future research will likely focus on the detailed biochemical characterization of the Ltm enzymes and the exploitation of this biosynthetic machinery for combinatorial biosynthesis and synthetic biology applications.

References

Lactimidomycin: A Potent Inhibitor of Protein Synthesis with Promising Antifungal and Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lactimidomycin (LTM), a glutarimide-containing macrolide produced by Streptomyces amphibiosporus, has emerged as a molecule of significant interest for its potent biological activities. As a highly effective inhibitor of eukaryotic translation elongation, LTM demonstrates broad-spectrum antifungal and promising antitumor properties. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed protocols for assessing its antifungal and antitumor activities are provided, alongside visual representations of its molecular interactions and downstream signaling effects to facilitate further research and development.

Introduction

This compound is a natural product that has garnered considerable attention for its potent antiproliferative and antifungal activities.[1][2] Structurally, it belongs to the glutarimide class of antibiotics, sharing a similar structural motif with cycloheximide (CHX), a well-known tool compound for inhibiting protein synthesis.[3][4] However, this compound distinguishes itself through its significantly higher potency, making it a compelling candidate for therapeutic development.[3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of LTM's biological properties and the methodologies to investigate them.

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

The primary molecular mechanism underlying this compound's biological effects is the potent and specific inhibition of eukaryotic protein synthesis.[5] LTM targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Specifically, this compound binds to the E-site (exit site) of the large 60S ribosomal subunit.[3][4] This binding event physically obstructs the translocation step of the elongation cycle. During protein synthesis, after a peptide bond is formed, the ribosome must move one codon down the mRNA to open up the A-site (aminoacyl site) for the next aminoacyl-tRNA. LTM's presence in the E-site prevents the deacylated tRNA from moving from the P-site (peptidyl site) to the E-site, thereby stalling the entire process.[3]

While it shares this E-site binding and translocation inhibition mechanism with cycloheximide, footprinting experiments have revealed that LTM confers protection to the C3993 cytidine nucleotide within the E-site, defining a common binding pocket for both inhibitors.[3][4] Notably, this compound is reported to be over ten times more potent than CHX in inhibiting protein synthesis.[3] An in vitro study determined the IC50 value for LTM's inhibition of protein synthesis to be 37.82 nM.[5]

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This compound Mechanism of Action E_site E-site Translocation Translocation Step (Elongation) E_site->Translocation Blocks P_site P-site A_site A-site This compound This compound This compound->E_site Binds to Deacylated_tRNA Deacylated tRNA Peptidyl_tRNA Peptidyl-tRNA Aminoacyl_tRNA Aminoacyl-tRNA Protein_Synthesis_Blocked Protein Synthesis Blocked Translocation->Protein_Synthesis_Blocked

Caption: this compound binds to the E-site of the 60S ribosomal subunit, blocking translocation.

Antitumor Properties

The potent inhibition of protein synthesis by this compound translates into significant antiproliferative activity against a range of cancer cell lines.[5] Rapidly dividing cancer cells are highly dependent on robust protein synthesis to support their growth and proliferation, making them particularly vulnerable to translation inhibitors.

Quantitative Data: In Vitro Cytotoxicity

This compound exhibits potent cytotoxicity against various human cancer cell lines, with IC50 values typically in the low nanomolar range.

Cell LineCancer TypeIC50 (nM)
Hs 579TBreastLow nM range
HCC 1937BreastLow nM range
HCC 1395BreastLow nM range
HCC 2218BreastLow nM range
BT 474BreastLow nM range
MCF 7BreastLow nM range
MDA-MB-231BreastLow nM range
MCF 10ANon-tumorigenic BreastHigher doses required

Note: Specific numerical IC50 values for all cell lines are not consistently reported in the public domain. The table reflects the qualitative description of "low nanomolar range" found in the literature for the specified breast cancer cell lines.[5]

Downstream Signaling: Induction of Apoptosis

By halting protein synthesis, this compound can trigger the intrinsic pathway of apoptosis. The depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, is a key consequence of translation inhibition. This shifts the cellular balance in favor of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

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Lactimidomycin_Apoptosis_Pathway LTM This compound Translation Translation Elongation LTM->Translation Inhibits AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Translation->AntiApoptotic Synthesis of ProApoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) AntiApoptotic->ProApoptotic Inhibits Mitochondrion Mitochondrion ProApoptotic->Mitochondrion Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Leads to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: LTM-induced translation inhibition leads to apoptosis via the intrinsic pathway.

Antifungal Properties

This compound was initially identified for its inhibitory activity against fungi.[1][2] Its mechanism of action, targeting a fundamental and highly conserved eukaryotic process, makes it effective against a variety of fungal pathogens.

Quantitative Data: In Vitro Antifungal Activity

The antifungal efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Fungal SpeciesMIC (µg/mL)
Candida albicansData not available
Aspergillus fumigatusData not available
Cryptococcus neoformansData not available

Experimental Protocols

Determination of IC50 in Cancer Cell Lines (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.1 nM to 1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest LTM concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

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MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_LTM Treat with this compound (Serial Dilutions) Incubate_24h->Treat_LTM Incubate_48_72h Incubate 48-72h Treat_LTM->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Determination of MIC for Fungal Strains (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal species using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (in DMSO)

  • Fungal isolate of interest (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Inoculating loop

  • Vortex mixer

  • Humidified incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Prepare a suspension of fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 1-5 x 10^3 CFU/mL.

  • Preparation of Drug Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected activity.

    • Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions and the positive control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours in a humidified atmosphere.

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

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MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of LTM in 96-well Plate Start->Prepare_Dilutions Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate_24_48h Incubate 24-48h at 35°C Inoculate_Plate->Incubate_24_48h Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate_24_48h->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Conclusion and Future Directions

This compound is a powerful inhibitor of eukaryotic translation elongation with demonstrated potent antifungal and antitumor activities. Its distinct mechanism of action and high potency make it an attractive lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its biological properties and the experimental protocols necessary for its further investigation.

Future research should focus on several key areas:

  • Expansion of Quantitative Data: A broader profiling of this compound's IC50 values against a more extensive panel of cancer cell lines, including those from different tissue origins and with various genetic backgrounds, is warranted. Similarly, a comprehensive determination of its MIC values against a wider range of clinically relevant fungal pathogens is crucial.

  • In Vivo Efficacy and Toxicology: While in vitro data is promising, comprehensive in vivo studies in animal models are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and toxicological profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic potential of this compound with other established anticancer and antifungal agents could lead to more effective treatment regimens and potentially overcome drug resistance.

By providing a solid foundation of the current knowledge and methodologies, this guide aims to facilitate and accelerate the ongoing research and development of this compound as a potential therapeutic agent.

References

The Potent and Broad-Spectrum Antiviral Activity of Lactimidomycin Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactimidomycin (LTM) is a natural product that has demonstrated significant antiviral activity against a wide range of RNA viruses. Its mechanism of action, the inhibition of translation elongation, targets a fundamental host process that all viruses depend on, making it a promising candidate for broad-spectrum antiviral therapy. This technical guide provides an in-depth overview of the antiviral properties of this compound, including its quantitative efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Introduction

RNA viruses represent a significant and ongoing threat to global public health, as evidenced by recent pandemics. The high mutation rates of these viruses can lead to the rapid emergence of drug-resistant strains, highlighting the urgent need for novel antiviral agents with broad-spectrum activity. This compound, a glutarimide antibiotic isolated from Streptomyces amphibiosporus, has emerged as a potent inhibitor of several RNA viruses. By targeting the host translational machinery, specifically the elongation step of protein synthesis, LTM presents a high barrier to the development of viral resistance.

Quantitative Antiviral Activity of this compound

This compound exhibits potent antiviral activity against various RNA viruses, often at concentrations that are non-toxic to host cells. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antiviral Activity of this compound against various RNA Viruses

Virus FamilyVirusCell LineAssayEC₅₀ (µM)EC₉₀ (µM)Reference
FlaviviridaeDengue virus 2 (DENV2)Huh7Focus-Forming Assay-0.4[1]
FlaviviridaeKunjin virusVeroPlaque AssayPotently inhibited-[1]
FlaviviridaeModoc virusVeroPlaque AssayPotently inhibited-[1]
RhabdoviridaeVesicular stomatitis virus (VSV)VeroPlaque AssayPotently inhibited-[1]
PicornaviridaePoliovirus 1 (PV1)VeroPlaque AssayPotently inhibited-[1]

Table 2: Cytotoxicity of this compound

Cell LineAssayCC₅₀ (µM)ObservationReference
Huh7CellTiter-Glo®>12.5No measurable decrease in cell viability up to 12.5 µM.[1][2]
Huh7 (DENV2-infected)CellTiter-Glo®>12.5Statistically significant cytotoxicity observed above 25 µM.[1]
VeroNot specified-No cytopathic effects observed at effective antiviral concentrations.[1]

Mechanism of Action: Inhibition of Translation Elongation

This compound's primary mechanism of antiviral activity is the inhibition of eukaryotic translation elongation. It achieves this by binding to the E-site (exit site) of the 60S ribosomal subunit.[3] This binding event physically blocks the translocation of the deacylated tRNA from the P-site (peptidyl site) to the E-site, thereby stalling the ribosome and preventing the elongation of the polypeptide chain.[3] Since all viruses rely on the host cell's ribosomes to synthesize their proteins, this inhibition of a crucial step in protein synthesis effectively halts viral replication.

Signaling Pathway Diagram

Lactimidomycin_Mechanism_of_Action A_site A-site P_site P-site A_site->P_site Translocation P_site->A_site Peptide bond formation E_site E-site P_site->E_site Translocation Exit Exit E_site->Exit Exits aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters A-site with eEF1A eEF1A eEF1A-GTP eEF1A->A_site Peptidyl_tRNA Peptidyl-tRNA Deacylated_tRNA Deacylated tRNA LTM This compound LTM->E_site Binds to E-site Inhibition Inhibition Inhibition->P_site Blocks translocation of deacylated tRNA Translocation Translocation (eEF2)

Caption: Mechanism of this compound (LTM) action on the ribosome.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Antiviral Activity Assessment: Focus-Forming Assay (FFA)

This assay quantifies the amount of infectious virus particles.

Materials:

  • Host cells (e.g., Huh7, Vero)

  • 96-well plates

  • Virus stock

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Overlay medium (e.g., 1% Methylcellulose in Opti-MEM with 2% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., Methanol)

  • Primary antibody against a viral protein (e.g., anti-Dengue virus E protein)

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., DAB)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 3x10⁴ cells/well). Incubate overnight at 37°C with 5% CO₂.

  • Virus Dilution and Infection: Prepare serial 10-fold dilutions of the virus stock in serum-free medium. Remove the culture medium from the cells and infect with 50 µL of each virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • This compound Treatment: Prepare different concentrations of this compound in the overlay medium. After the 1-hour incubation, remove the virus inoculum and add 200 µL of the LTM-containing overlay medium to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Fixation and Staining:

    • Remove the overlay medium and wash the cells twice with PBS.

    • Fix the cells with 100 µL of cold methanol for 5 minutes.

    • Wash twice with PBS.

    • Block the cells with a suitable blocking buffer for 10 minutes.

    • Add 50 µL of the primary antibody solution and incubate for 1 hour.

    • Wash twice with PBS.

    • Add 50 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes.

    • Wash twice with PBS.

    • Add 50 µL of the HRP substrate and incubate until foci are visible (2-10 minutes).

  • Quantification: Count the number of foci (clusters of infected cells) in each well. The viral titer is expressed as focus-forming units per milliliter (FFU/mL). The EC₅₀ is calculated as the concentration of LTM that reduces the number of foci by 50%.

Cytotoxicity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Host cells

  • Opaque-walled 96-well plates

  • This compound stock solution

  • Cell culture medium

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Seeding: Seed host cells in an opaque-walled 96-well plate (e.g., 1x10⁴ cells/well in 100 µL of medium). Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of LTM to the cells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer. The CC₅₀ is calculated as the concentration of LTM that reduces cell viability by 50% compared to the untreated control.

Translation Inhibition Assessment: Luciferase Reporter Assay

This assay measures the effect of LTM on viral RNA translation using a reporter construct.

Materials:

  • Host cells (e.g., Huh7)

  • In vitro transcribed viral subgenomic replicon RNA encoding a luciferase reporter (e.g., DENV2-Fluc)

  • Electroporator and cuvettes

  • This compound stock solution

  • Cell culture medium

  • Luciferase assay reagent

Procedure:

  • Electroporation: Electroporate the host cells with the viral luciferase reporter RNA.

  • Cell Plating and Treatment: Plate the electroporated cells in a 96-well plate. Immediately add different concentrations of this compound to the wells. Include a no-drug control.

  • Incubation and Lysis: Incubate the plate at 37°C with 5% CO₂. At various time points (e.g., 6, 24, 48, and 72 hours), lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measurement: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luciferase signal in the LTM-treated cells compared to the control indicates inhibition of viral translation.

Visualizing Experimental and Logical Workflows

Experimental Workflow Diagram

Antiviral_Testing_Workflow cluster_antiviral Antiviral Activity (FFA) cluster_cytotoxicity Cytotoxicity (CellTiter-Glo®) cluster_translation Translation Inhibition (Luciferase Assay) A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with LTM A2->A3 A4 Incubate (48h) A3->A4 A5 Fix & Stain for Viral Antigen A4->A5 A6 Count Foci A5->A6 A7 Calculate EC₅₀ A6->A7 Evaluate Therapeutic Index (SI = CC₅₀/EC₅₀) Evaluate Therapeutic Index (SI = CC₅₀/EC₅₀) A7->Evaluate Therapeutic Index (SI = CC₅₀/EC₅₀) C1 Seed Host Cells C2 Treat with LTM C1->C2 C3 Incubate (24-48h) C2->C3 C4 Add CellTiter-Glo® Reagent C3->C4 C5 Measure Luminescence C4->C5 C6 Calculate CC₅₀ C5->C6 C6->Evaluate Therapeutic Index (SI = CC₅₀/EC₅₀) T1 Electroporate Cells with Luciferase Reporter RNA T2 Treat with LTM T1->T2 T3 Incubate & Lyse Cells T2->T3 T4 Measure Luciferase Activity T3->T4 T5 Determine Inhibition T4->T5

Caption: Workflow for evaluating the antiviral properties of this compound.

Conclusion

This compound demonstrates potent, broad-spectrum antiviral activity against a variety of RNA viruses by inhibiting a crucial host function: translation elongation. Its favorable therapeutic index, as indicated by its high potency and low cytotoxicity at effective concentrations, makes it a compelling candidate for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of virology and drug discovery. Future studies should focus on expanding the profile of LTM against a wider range of RNA viruses and evaluating its efficacy in in vivo models.

References

Lactimidomycin: A Technical Guide to its Discovery, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a 12-membered glutarimide-containing macrolide antibiotic originally isolated from the bacterium Streptomyces amphibiosporus.[1][2][3] Initially identified for its antifungal and antitumor properties, subsequent research has established it as a highly potent and specific inhibitor of eukaryotic translation elongation.[2][4][5] LTM exerts its cytotoxic and antiviral effects by binding to the eukaryotic 80S ribosome and stalling the first translocation step of the elongation cycle.[6][7] Its unique mechanism, high potency, and distinct action compared to other translation inhibitors like cycloheximide make it a valuable molecular probe for studying protein synthesis and a promising scaffold for therapeutic development. This guide provides a comprehensive overview of the initial discovery, characterization, mechanism of action, and biosynthesis of this compound.

Discovery and Isolation

This compound was first discovered and isolated from the fermentation broth of Streptomyces amphibiosporus strain R310-104 (ATCC 53964).[2] The initial reports highlighted its inhibitory activity against fungi and its ability to prolong the survival of mice with experimental tumors.[2] Subsequent efforts to improve production yields led to the optimization of fermentation conditions and the isolation of several new LTM congeners, which provided insights into its biosynthetic pathway and absolute stereochemistry.[8]

Experimental Protocol: Fermentation and Isolation
  • Cultivation: Streptomyces amphibiosporus ATCC 53964 is cultivated in a suitable fermentation medium. Production can be significantly enhanced through media optimization and by overexpressing specific regulatory genes.[8][9]

  • Extraction: The fermentation broth is harvested and centrifuged. The supernatant is extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[8]

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).[2][8]

Experimental Workflow: Discovery and Characterization

G cluster_discovery Discovery & Isolation cluster_characterization Structural & Biological Characterization A Fermentation of S. amphibiosporus B Extraction of Culture Broth A->B C Chromatographic Purification (HPLC) B->C D Pure this compound C->D E Spectroscopic Analysis (NMR, MS) D->E G Biological Activity Screening (Antifungal, Antitumor) D->G F Structure Elucidation E->F H Mechanism of Action Studies G->H

Caption: Workflow for the discovery and characterization of this compound.

Biological Activity and Quantitative Data

This compound exhibits potent biological activity across several domains, including antiproliferative, antifungal, and antiviral effects. Its primary mechanism is the inhibition of protein synthesis, for which it has a significantly lower IC50 value than many other translation inhibitors.[5][10]

Table 1: In Vitro Potency of this compound
Assay TypeMetricValueTarget/Cell LineReference
Protein Synthesis InhibitionIC5037.82 nMIn vitro translation assay[5][10]
Ribosome Binding AffinityKd500 nM60S Ribosomal Subunit[6][10]
Ribosome Binding Affinity (Comparative)Kd15 µMCycloheximide on 60S Subunit[6][10]
Antiproliferative (Wound Healing)IC500.60 nMMDA-MB-231 Breast Cancer[11]
Antiproliferative (Wound Healing)IC505.03 nM4T1 Mouse Mammary Cancer[11]
Antiviral (Dengue Virus)EC900.4 µMDENV2 Particle Production[5]
Table 2: Antiproliferative Activity (IC50) Across Various Cell Lines
Cell LineCancer TypeIC50 RangeReference
MDA-MB-231Breast AdenocarcinomaLow Nanomolar[5][11]
HeLaCervical CarcinomaLow Nanomolar[12]
JurkatT-cell LymphomaLow Nanomolar[12]
Hs 579T, HCC 1937, BT 474Breast CancerLow Nanomolar[5]
MCF 10ANon-tumorigenic BreastHigher Doses Required[5]

Mechanism of Action: Inhibition of Translation Elongation

The primary molecular target of this compound is the eukaryotic ribosome. It acts as a potent inhibitor of the elongation step of protein synthesis.[4][6][7]

Binding Site and Specificity

Through ribosome footprinting experiments, this compound has been shown to bind to the E-site (Exit site) of the 60S large ribosomal subunit.[4][13][14] Its binding pocket is shared with the well-known translation inhibitor Cycloheximide (CHX).[6] Footprinting analysis revealed that both LTM and CHX protect a single cytidine nucleotide, C3993, within the E-site.[4][13][14][15] Despite sharing a binding site, LTM exhibits a binding affinity approximately 30-fold higher than that of CHX (Kd of 500 nM for LTM vs. 15 µM for CHX).[6][10]

Stalling the Translocation Step

This compound specifically inhibits the eEF2-mediated translocation phase of elongation.[6] A key difference between LTM and CHX lies in their precise inhibitory action:

  • This compound (LTM): The larger macrocyclic structure of LTM completely occludes the E-site, preventing the deacylated tRNA from moving from the P-site to the E-site. This action halts the very first round of elongation, effectively freezing the ribosome at the start of the open reading frame.[6][7][16]

  • Cycloheximide (CHX): The smaller CHX molecule can co-bind the E-site along with a deacylated tRNA. This allows for one complete round of translocation before the cycle is arrested.[6][7]

This distinction makes LTM a more specific tool for studying translation initiation events, as it preferentially targets ribosomes with an empty E-site, a characteristic feature of initiating 80S complexes.[16]

Signaling Pathway: Eukaryotic Translation Elongation

G cluster_ribosome 80S Ribosome A_site A Site PeptideBond Peptide Bond Formation A_site->PeptideBond P_site P Site P_site->PeptideBond 2. Catalysis E_site E Site Translocation Translocation E_site->Translocation Blocks tRNA entry eEF1A eEF1A-GTP -aa-tRNA eEF1A->A_site 1. Delivery eEF2 eEF2-GTP PeptideBond->eEF2 eEF2->Translocation 3. Translocation Translocation->P_site peptidyl-tRNA moves A->P Translocation->E_site tRNA moves P->E LTM This compound LTM->E_site Inhibits

Caption: this compound inhibits eukaryotic translation at the translocation step.

This compound Biosynthesis

The genetic blueprint for LTM synthesis resides in the ltm biosynthetic gene cluster in S. amphibiosporus.[3][12] The core structure is assembled by an acyltransferase-less (AT-less) Type I polyketide synthase (PKS) system.

The ltm Gene Cluster

The characterized ltm cluster contains nine genes that encode the multifunctional PKS enzymes (LtmBCDEFGHL) and a crucial tailoring enzyme, LtmK, which is a P450 desaturase.[3][12] The AT-less nature of the PKS means that a discrete acyltransferase (LtmH) acts iteratively to load malonate extender units onto each of the 11 modules of the PKS assembly line.[12]

Biosynthetic Pathway
  • Polyketide Assembly: The AT-less Type I PKS (LtmC-G) iteratively condenses malonyl-CoA extender units, loaded by the discrete AT (LtmH), to form the nascent polyketide chain.

  • Release and Cyclization: The completed chain is released from the PKS, likely undergoing a cyclization to form the 12-membered macrolactone ring of the precursor, 8,9-dihydro-LTM.[12]

  • Tailoring Reaction: The P450 desaturase, LtmK, catalyzes the final desaturation step, converting 8,9-dihydro-LTM into the final active product, this compound.[12] Gene inactivation experiments, where deleting ltmK resulted in the accumulation of the dihydro- precursor, have confirmed the function of this enzyme.[12]

Diagram of LTM Biosynthesis

G Starter Polyketide Starter Unit PKS LtmC-G (AT-less PKS) Starter->PKS Malonyl Malonyl-CoA (x11) LtmH LtmH (AT) Malonyl->LtmH LtmH->PKS Loads Extender Units Precursor 8,9-dihydro-LTM (Precursor) PKS->Precursor Assembly & Cyclization LtmK LtmK (P450 Desaturase) Precursor->LtmK LTM This compound LtmK->LTM Final Desaturation

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols: Key Assays

Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 3,000-10,000 cells/well) and allowed to adhere overnight.[12]

  • Compound Treatment: A serial dilution of this compound is prepared, and cells are treated for a defined period (e.g., 4 days). A vehicle-only control is included.[12]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is read on a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.

Ribosome Binding Assay (Filter Binding)

This assay quantifies the binding affinity of a ligand to the ribosome.

  • Ribosome Preparation: Purified 60S ribosomal subunits are prepared from a eukaryotic source (e.g., rabbit reticulocytes).

  • Ligand Incubation: A constant concentration of radiolabeled tRNA ([³²P]-tRNA) is incubated with the ribosomes in the presence of varying concentrations of the inhibitor (this compound or Cycloheximide).[6]

  • Filter Binding: The reaction mixture is passed through a nitrocellulose filter. Ribosome-tRNA complexes are retained by the filter, while unbound tRNA passes through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound tRNA is plotted against the inhibitor concentration. A decrease in bound tRNA indicates competitive binding of the inhibitor. The dissociation constant (Kd) can be estimated from this data.[6]

References

Methodological & Application

Application Notes and Protocols for Ribosome Profiling using Lactimidomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosome profiling, or Ribo-seq, is a powerful technique that provides a genome-wide snapshot of translation by deep sequencing of ribosome-protected mRNA fragments (RPFs). This method allows for the precise identification of translated regions of the transcriptome and quantification of translation efficiency. The choice of translation inhibitor is critical for capturing specific moments in the translation cycle. Lactimidomycin (LTM) is a potent inhibitor of translation initiation, offering high-resolution mapping of translation initiation sites (TIS).[1][2] These application notes provide a detailed protocol for utilizing LTM in ribosome profiling experiments to accurately identify and quantify translation initiation events.

This compound is a macrolide antibiotic that specifically targets the eukaryotic ribosome.[2] Its mechanism of action involves binding to the E-site of the 60S ribosomal subunit, which is vacant only during the initiation phase of translation.[2] This selective binding effectively traps the 80S ribosome at the start codon, allowing for the precise mapping of TIS.[2] This high-resolution mapping is a key advantage over other initiation inhibitors like harringtonine, which can allow for some ribosomal translocation beyond the start codon, leading to less precise TIS identification.[2][3]

Data Presentation

Comparison of Translation Initiation Inhibitors

The selection of an appropriate translation inhibitor is crucial for the specific goals of a ribosome profiling experiment. For the precise identification of translation initiation sites, LTM offers significant advantages over other commonly used inhibitors.

FeatureThis compound (LTM)Harringtonine (Harr)Cycloheximide (CHX)
Primary Target Initiating 80S ribosomes[2]Initiating 80S ribosomes[1]Elongating ribosomes
Mechanism of Action Binds to the empty E-site of the initiating ribosome, preventing translocation.[2]Stalls the ribosome at the initiation codon.[1]Binds to the E-site of elongating ribosomes, inhibiting translocation.
Resolution at TIS High, single-nucleotide resolution.[2]Lower, can allow for some read-through past the start codon.[2][3]Not suitable for specific TIS mapping.
Effect on Elongating Ribosomes Allows run-off.Allows run-off.Halts elongation.
Primary Application High-resolution mapping of translation initiation sites (TIS).[2]Identification of TIS.[1]Global analysis of ribosome occupancy.
Recommended this compound Concentrations for Different Cell Lines

The optimal concentration of LTM can vary between cell types. It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental system. However, the following table provides a starting point based on published studies.

Cell LineRecommended LTM ConcentrationIncubation TimeReference
Human Embryonic Kidney (HEK293)50 µM30 minutes[2]
Human Neuroblastoma (SH-SY5Y)50 µM30 minutes
Mouse Embryonic Fibroblasts (MEFs)50 µM30 minutes

Experimental Protocols

This protocol outlines the key steps for performing ribosome profiling using this compound to enrich for initiating ribosomes.

Materials
  • This compound (LTM)

  • Cell culture reagents

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide - optional, for initial lysis)

  • RNase I

  • Sucrose solutions for density gradient centrifugation

  • RNA purification kit

  • Reagents for library preparation (e.g., T4 Polynucleotide Kinase, T4 RNA Ligase, reverse transcriptase, PCR amplification reagents)

  • Next-generation sequencing platform

Protocol Steps
  • Cell Culture and LTM Treatment:

    • Culture cells to the desired confluency (typically 70-80%).

    • Add LTM to the cell culture medium at the optimized final concentration (e.g., 50 µM).

    • Incubate the cells for the desired time (e.g., 30 minutes) at 37°C to allow for the run-off of elongating ribosomes and the accumulation of initiating ribosomes.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Nuclease Footprinting:

    • Treat the clarified lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.

    • Incubate for a defined period (e.g., 45 minutes) at room temperature with gentle agitation.

    • Stop the digestion by adding a ribonuclease inhibitor (e.g., SUPERase-In).

  • Ribosome Purification:

    • Layer the nuclease-treated lysate onto a sucrose gradient (e.g., 10-50%) or a sucrose cushion.

    • Perform ultracentrifugation to pellet the monosomes.

    • Carefully remove the supernatant and resuspend the ribosome pellet in a suitable buffer.

  • RNA Extraction:

    • Extract the RNA from the purified ribosomes using a commercial RNA purification kit according to the manufacturer's instructions.

  • Ribosome-Protected Fragment (RPF) Size Selection:

    • Run the extracted RNA on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).

    • Excise the gel region corresponding to the expected size of RPFs (typically 28-32 nucleotides).

    • Elute the RNA from the gel slice.

  • Library Preparation and Sequencing:

    • Ligate adapters to the 3' and 5' ends of the purified RPFs.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library by PCR.

    • Purify the PCR products and submit for next-generation sequencing.

  • Data Analysis:

    • Trim adapter sequences from the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Map the 5' ends of the reads to determine the position of the ribosome A-site or P-site.

    • Identify peaks of ribosome density at or near known and novel translation initiation sites.

    • Quantify the number of reads at each TIS to determine translation initiation efficiency.

Mandatory Visualization

This compound's Mechanism of Action in Ribosome Profiling

Lactimidomycin_Mechanism cluster_initiation Translation Initiation cluster_LTM This compound Action cluster_outcome Experimental Outcome 40S_subunit 40S Ribosomal Subunit mRNA mRNA 40S_subunit->mRNA binds Met_tRNA Met-tRNAi mRNA->Met_tRNA recruits 60S_subunit 60S Ribosomal Subunit Met_tRNA->60S_subunit joins to form 80S_initiation_complex 80S Initiation Complex 60S_subunit->80S_initiation_complex LTM This compound E_site Empty E-site LTM->E_site binds to Trapped_complex Trapped 80S Initiation Complex E_site->Trapped_complex results in Elongation_arrest Translation Elongation Arrested at Start Codon Trapped_complex->Elongation_arrest Ribo_seq Ribosome Profiling Elongation_arrest->Ribo_seq enables

Caption: Mechanism of this compound in arresting translation initiation.

Experimental Workflow for this compound Ribosome Profiling

Ribosome_Profiling_Workflow start Start: Cultured Cells ltm_treatment This compound Treatment (e.g., 50 µM, 30 min) start->ltm_treatment cell_lysis Cell Lysis ltm_treatment->cell_lysis nuclease_footprinting Nuclease Footprinting (RNase I) cell_lysis->nuclease_footprinting ribosome_purification Ribosome Purification (Sucrose Gradient) nuclease_footprinting->ribosome_purification rna_extraction RNA Extraction ribosome_purification->rna_extraction rpf_selection RPF Size Selection (PAGE) rna_extraction->rpf_selection library_prep Library Preparation (Ligation, RT, PCR) rpf_selection->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis sequencing->data_analysis end End: TIS Identification & Quantification data_analysis->end

Caption: Step-by-step workflow for ribosome profiling using this compound.

References

Utilizing Lactimidomycin for Precise Insights into Translational Initiation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a potent small molecule inhibitor of eukaryotic translation that serves as a powerful tool for dissecting the intricacies of protein synthesis, particularly the initiation phase. Unlike broadly acting translation inhibitors, LTM exhibits a remarkable specificity for the initiating 80S ribosome. This unique mechanism of action allows for the precise mapping of translation start sites and the quantitative analysis of translation initiation events. These application notes provide a comprehensive overview of the use of LTM in studying translation initiation, including detailed protocols for ribosome profiling and polysome profiling, a summary of its quantitative parameters, and a discussion of its utility in comparison to other common translation inhibitors.

Introduction

The regulation of translation initiation is a critical control point in gene expression, influencing cellular growth, differentiation, and response to stress. Dysregulation of this process is a hallmark of various diseases, including cancer. This compound, a glutarimide-containing macrolide, has emerged as an invaluable chemical probe for studying this fundamental biological process.

LTM functions by binding to the E-site (exit site) of the 60S ribosomal subunit within the 80S initiation complex. Crucially, its binding is restricted to ribosomes where the E-site is unoccupied by a deacylated tRNA. This condition is met primarily at the initiation stage, before the first translocation event. Consequently, LTM effectively stalls ribosomes at the start codon, allowing elongating ribosomes to run off the mRNA transcript. This selective arrest of initiating ribosomes is the foundation for its use in techniques like Global Translation Initiation Sequencing (GTI-seq) and Quantitative Translation Initiation sequencing (QTI-seq) to identify and quantify translation initiation sites genome-wide.[1][2][3]

In contrast, the commonly used translation inhibitor Cycloheximide (CHX) also binds to the E-site but can do so even when a deacylated tRNA is present.[4] This results in the arrest of all translating ribosomes, both initiating and elongating, making it less suitable for the specific analysis of translation initiation events.[1][3]

These application notes will detail the practical use of LTM for researchers interested in studying the dynamics of translation initiation.

Data Presentation

Quantitative Comparison of this compound and Cycloheximide

The following table summarizes key quantitative parameters for this compound and Cycloheximide, providing a basis for experimental design and interpretation.

ParameterThis compound (LTM)Cycloheximide (CHX)Cell Line/SystemReference
IC50 (Protein Synthesis) 37.82 nM~10-fold higher than LTMGeneral[5]
IC50 (Cell Growth) Low nanomolar rangeMicromolar rangeVarious cancer cell lines (Hs 579T, HCC 1937, HCC 1395, HCC 2218, BT 474, MCF 7, MDA MB231)[5][6]
Effective Concentration (Ribosome Profiling) 5 µM - 50 µM100 µg/mL (~355 µM)HEK293, MEF[2][3][7]
Incubation Time (Ribosome Profiling) 30 minutes1-15 minutesHEK293, MEF[3][6][7]
Binding Affinity (KD) ~500 nM~15 µMIn vitro[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound vs. Cycloheximide

Mechanism of Action: LTM vs. CHX cluster_LTM This compound (LTM) cluster_CHX Cycloheximide (CHX) LTM_Initiation Initiating 80S Ribosome (E-site empty) LTM_Action LTM binds to empty E-site LTM_Initiation->LTM_Action LTM_Result Translation Initiation STALLED LTM_Action->LTM_Result CHX_Initiation Initiating & Elongating Ribosomes CHX_Action CHX binds to E-site (occupied or empty) CHX_Initiation->CHX_Action CHX_Result Translation Elongation ARRESTED CHX_Action->CHX_Result Ribosome Profiling (GTI-seq) Workflow with LTM Start Cell Culture LTM_Treatment Treat with this compound (LTM) (e.g., 50 µM for 30 min) Start->LTM_Treatment Cell_Lysis Rapid Cell Lysis LTM_Treatment->Cell_Lysis Nuclease_Digestion RNase I Digestion (Degrades unprotected mRNA) Cell_Lysis->Nuclease_Digestion Monosome_Isolation Sucrose Gradient Centrifugation (Isolate 80S monosomes) Nuclease_Digestion->Monosome_Isolation Footprint_Extraction Extract Ribosome-Protected mRNA Fragments (RPFs) Monosome_Isolation->Footprint_Extraction Library_Prep Sequencing Library Preparation Footprint_Extraction->Library_Prep Sequencing Deep Sequencing Library_Prep->Sequencing Data_Analysis Map Reads to Transcriptome (Identify Translation Start Sites) Sequencing->Data_Analysis End Genome-wide TIS Map Data_Analysis->End Polysome Profiling Workflow with LTM Start Cell Culture LTM_Treatment Treat with this compound (LTM) (Allows polysome run-off) Start->LTM_Treatment Cell_Lysis Gentle Cell Lysis LTM_Treatment->Cell_Lysis Sucrose_Gradient Sucrose Density Gradient Centrifugation Cell_Lysis->Sucrose_Gradient Fractionation Fractionate Gradient and Monitor A260 Sucrose_Gradient->Fractionation RNA_Extraction Extract RNA from Fractions (Monosomes vs. Polysomes) Fractionation->RNA_Extraction Analysis Analyze RNA Distribution (e.g., qRT-PCR, RNA-seq) RNA_Extraction->Analysis End Assess Translation Initiation Efficiency Analysis->End

References

Application Notes and Protocols for In Vivo Studies of Lactimidomycin in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing Lactimidomycin (LTM) in mouse models, summarizing key quantitative data and detailing experimental protocols. This compound, a natural product isolated from Streptomyces amphibiosporus, is a potent inhibitor of eukaryotic translation elongation, demonstrating potential as both an anticancer and antiviral agent.[1][2]

Mechanism of Action

This compound exerts its biological effects by inhibiting the elongation step of protein synthesis.[1][3] It binds to the E-site of the 60S ribosomal subunit, which prevents the ribosome from leaving the start site and blocks the initial round of elongation.[1][3] This mechanism is similar to that of cycloheximide, although this compound is reported to be over ten-fold more potent in vitro and in vivo.[4]

This compound inhibits translation elongation by binding to the ribosomal E-site, blocking translocation. cluster_translation Translation Elongation Cycle A_site A-site (Aminoacyl-tRNA arrival) P_site P-site (Peptidyl-tRNA) A_site->P_site Peptide bond formation E_site E-site (Exit site) P_site->E_site Translocation (eEF2) Exit Exit E_site->Exit tRNA release LTM This compound LTM->E_site Binds to E-site Ribosome 60S Ribosomal Subunit

Figure 1: Mechanism of Action of this compound.

In Vivo Antitumor Studies

This compound has been evaluated in mouse models for its antitumor activity, demonstrating efficacy in both leukemia and solid tumor xenograft models.

Quantitative Data Summary
Mouse ModelCancer TypeTreatment RegimenEfficacy ResultsReference
Murine P388 LeukemiaLeukemia0.25 mg/kg for 9 days (intraperitoneal)Significantly extended survival[1]
Nude Mice with MDA-MB-231 XenograftBreast Cancer0.6 mg/kg daily for 1 month (intraperitoneal)Appreciable effect on tumor growth inhibition[1][2][4]

Note: The lethal dose (LD) in tumor-bearing mice was reported as 32 mg/kg (Q1D, 3 i.p.) in the P388 leukemia model.[1]

Experimental Protocol: Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.

start Start cell_culture 1. Cell Culture (e.g., MDA-MB-231) start->cell_culture implantation 2. Subcutaneous Implantation (2 million cells/mouse) cell_culture->implantation tumor_growth 3. Tumor Growth (palpable tumors) implantation->tumor_growth randomization 4. Randomization (into treatment groups) tumor_growth->randomization treatment 5. Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring 6. Tumor Monitoring & Body Weight (daily/bi-weekly) treatment->monitoring endpoint 7. Endpoint (e.g., tumor volume, survival) monitoring->endpoint analysis 8. Data Analysis endpoint->analysis end End analysis->end

Figure 2: Xenograft Efficacy Study Workflow.

Materials:

  • This compound

  • Vehicle control (e.g., DMSO, saline)

  • Female nude mice (6-8 weeks old)[2]

  • MDA-MB-231 breast cancer cells[2][4]

  • Cell culture medium and reagents

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in a suitable medium (e.g., PBS) at a concentration of 2 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 million cells) into the flank of each mouse.[4]

  • Tumor Growth and Randomization:

    • Allow tumors to grow until they are palpable.[4]

    • Randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound intraperitoneally at the desired dose (e.g., 0.6 mg/kg) daily.[1][2]

    • Administer the vehicle control to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).

    • Monitor the body weight of the mice to assess toxicity.

    • Observe the general health of the animals.

  • Endpoint:

    • Continue the treatment for the specified duration (e.g., one month).[1][2]

    • Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed, in accordance with institutional animal care and use guidelines.

  • Data Analysis:

    • Compare the tumor growth curves between the treatment and control groups.

    • Statistically analyze the differences in tumor volume and survival.

In Vivo Antiviral Studies

While this compound has demonstrated broad-spectrum antiviral activity in vitro against RNA viruses such as dengue virus, poliovirus, and vesicular stomatitis virus, detailed in vivo antiviral studies in mouse models are still an area for further investigation.[1] The potent inhibition of viral translation by this compound makes it a valuable tool for exploring the inhibition of viral protein synthesis as an antiviral strategy.[1]

Pharmacokinetics and Toxicology

Limited pharmacokinetic data for this compound in mice is publicly available. The lethal dose in a murine model of P388 leukemia was reported to be 32 mg/kg when administered once daily for three days via intraperitoneal injection.[1] In a month-long study with MDA-MB-231 xenografts, daily administration of 0.6 mg/kg did not result in reported toxicity.[1] Further characterization of the pharmacokinetic and toxicological profile of this compound is necessary for its clinical development.

Conclusion

This compound is a potent inhibitor of translation elongation with demonstrated antitumor activity in preclinical mouse models. The provided protocols and data serve as a foundation for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound. Future research should focus on expanding the range of cancer models tested, investigating its efficacy against viral infections in vivo, and thoroughly characterizing its pharmacokinetic and safety profiles.

References

Application Notes: Antiviral Assay Protocol using Lactimidomycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactimidomycin (LTM) is a potent inhibitor of eukaryotic translation elongation, demonstrating broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] By targeting the host cell's translational machinery, specifically the E-site of the 60S ribosomal subunit, LTM effectively halts the production of viral proteins necessary for replication.[4][5][6] This host-targeted mechanism of action makes it a valuable tool for antiviral research and a potential candidate for broad-spectrum antiviral therapy.[1][3] These application notes provide detailed protocols for assessing the antiviral efficacy of this compound against susceptible viruses and for determining its cytotoxic profile.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the elongation step of protein synthesis in eukaryotic cells.[4][5][6] Viruses are obligate intracellular parasites that rely on the host cell's machinery to translate their genetic material into viral proteins.[3] LTM binds to the E-site of the large ribosomal subunit (60S), which prevents the translocation of tRNA from the P-site to the E-site. This action effectively stalls the ribosome, leading to a global shutdown of protein synthesis, including the production of viral proteins required for replication and assembly.[4]

cluster_virus Viral Replication Cycle cluster_host Host Cell Machinery Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Viral_RNA 3. Viral RNA in Cytoplasm Uncoating->Viral_RNA Translation 4. Translation of Viral Proteins Viral_RNA->Translation mRNA Viral mRNA Viral_RNA->mRNA Replication 5. Genome Replication Translation->Replication Ribosome 80S Ribosome Translation->Ribosome Hijacks Assembly 6. Assembly of New Virions Replication->Assembly Release 7. Release Assembly->Release Ribosome->Replication Inhibited tRNA tRNA This compound This compound This compound->Ribosome Binds to E-site

This compound's mechanism of action.

Data Presentation

The following table summarizes the quantitative data on the antiviral activity and cytotoxicity of this compound against various RNA viruses.

Virus FamilyVirusCell LineEC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC90)Reference
FlaviviridaeDengue Virus 2 (DENV2)Huh70.4>12.5>31.25[2]
FlaviviridaeKunjin VirusVero---[1]
FlaviviridaeModoc VirusVero---[1]
PicornaviridaePoliovirus 1 (PV1)Vero---[1]
RhabdoviridaeVesicular Stomatitis Virus (VSV)Vero---[1]

EC90: 90% effective concentration; CC50: 50% cytotoxic concentration. Data for Kunjin, Modoc, PV1, and VSV showed potent inhibition by LTM at non-cytotoxic concentrations, though specific EC90 values were not provided in the cited source.[1]

Experimental Protocols

Cytotoxicity Assay

This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for interpreting the antiviral assay results.

Materials:

  • Susceptible host cells (e.g., Huh7, Vero)

  • Complete culture medium

  • This compound (LTM) stock solution

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of LTM in complete culture medium. A suggested starting range is from 100 µM down to 0.01 µM.

    • Include a "cells only" control (vehicle control, e.g., DMSO) and a "medium only" blank.

    • Remove the medium from the wells and add 100 µL of the respective LTM dilutions or control medium.

    • Incubate the plate for the same duration as the planned antiviral assay (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all other readings.

    • Calculate the percentage of cell viability for each LTM concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the LTM concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Antiviral Assay (Plaque Reduction Assay)

This protocol is designed to quantify the inhibitory effect of this compound on viral replication by measuring the reduction in viral plaque formation.

Materials:

  • Susceptible host cells (e.g., Vero)

  • Virus stock with a known titer (PFU/mL)

  • Complete culture medium

  • Infection medium (e.g., DMEM with 2% FBS)

  • This compound (LTM)

  • 6-well or 12-well plates

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well for a 6-well plate).

    • Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Infection:

    • On the day of the experiment, confirm that the cell monolayer is confluent.

    • Prepare serial dilutions of the virus in infection medium to achieve a desired multiplicity of infection (MOI), typically 0.1 to 1.[1]

    • Aspirate the culture medium from the wells and wash once with PBS.

    • Infect the cells by adding a small volume of the virus dilution (e.g., 200 µL for a 6-well plate) to each well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.

  • This compound Treatment and Overlay:

    • Prepare different concentrations of LTM in the overlay medium. The concentrations should be below the determined CC50 value.

    • Include a "virus only" control (no LTM) and a "cells only" control (no virus, no LTM).

    • After the adsorption period, aspirate the virus inoculum.

    • Add 2 mL of the overlay medium containing the respective LTM concentrations or control medium to each well.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator. The incubation time will vary depending on the virus, typically ranging from 2 to 5 days, until visible plaques are formed in the "virus only" control wells.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Gently wash the cell monolayer with PBS.

    • Fix the cells with 10% formalin for 30 minutes.

    • Aspirate the formalin and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each LTM concentration compared to the "virus only" control.

    • Plot the percentage of plaque reduction against the LTM concentration and determine the 90% effective concentration (EC90) using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting an antiviral assay with this compound.

cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_incubation Incubation and Visualization cluster_analysis Data Analysis Seed_Cells 1. Seed Host Cells in Multi-well Plates Incubate_24h 2. Incubate for 24h (Cell Adherence) Seed_Cells->Incubate_24h Infect_Cells 3. Infect Cells with Virus (e.g., MOI = 1) Incubate_24h->Infect_Cells Adsorption 4. Incubate for 1h (Viral Adsorption) Infect_Cells->Adsorption Add_LTM 5. Add Overlay with This compound Adsorption->Add_LTM Incubate_Days 6. Incubate for 2-5 Days (Plaque Formation) Add_LTM->Incubate_Days Fix_Stain 7. Fix and Stain Cells (e.g., Crystal Violet) Incubate_Days->Fix_Stain Count_Plaques 8. Count Plaques Fix_Stain->Count_Plaques Calculate_Reduction 9. Calculate % Plaque Reduction Count_Plaques->Calculate_Reduction Determine_EC90 10. Determine EC90 Calculate_Reduction->Determine_EC90

Workflow for this compound antiviral assay.

References

Application Notes and Protocols for Cytotoxicity Assay of Lactimidomycin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin is a glutarimide-containing antibiotic isolated from Streptomyces species.[1][2] It is a potent inhibitor of eukaryotic translation elongation, exhibiting significant antiproliferative effects against a variety of tumor cell lines by selectively inhibiting protein synthesis.[1][3] This document provides detailed application notes on the cytotoxicity of this compound in various cancer cell lines and protocols for assessing its cytotoxic effects.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the eukaryotic 80S ribosome.[1] Specifically, it binds to the E-site of the 60S ribosomal subunit, which blocks the translocation step of elongation during protein synthesis.[3] This inhibition of protein synthesis is a critical mechanism for its anticancer activity, as cancer cells have high proliferation rates and are heavily reliant on sustained protein production.[1] The overall inhibition of protein synthesis has an IC50 value of 37.82 nM.[1]

Data Presentation: Cytotoxicity of this compound in Breast Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a panel of human breast cancer cell lines, with IC50 values typically falling within the low nanomolar range after a 24-hour treatment period. In contrast, higher concentrations are required to inhibit the growth of non-tumorigenic cell lines, suggesting a degree of selectivity for cancer cells.[1]

Cell LineDescriptionThis compound IC50 (24h)
Hs 579T Breast CarcinomaLow Nanomolar Range
HCC 1937 Primary Ductal Carcinoma (BRCA1 mutant)[4][5]Low Nanomolar Range
HCC 1395 Primary Ductal Carcinoma (TNBC)[6]Low Nanomolar Range
HCC 2218 Primary Ductal Carcinoma[7]Low Nanomolar Range
BT 474 Ductal Carcinoma (HER2+)Low Nanomolar Range
MCF 7 Adenocarcinoma (ER+, PR+)Low Nanomolar Range
MDA-MB-231 Adenocarcinoma (TNBC)Low Nanomolar Range
MCF 10A Non-tumorigenic Mammary Epithelial[8]Higher Doses Required

Note: The term "Low Nanomolar Range" is used as specific numerical values were not available in the cited literature.[1]

Signaling Pathways Affected by this compound

Inhibition of protein synthesis by this compound can induce cellular stress, leading to the activation of apoptotic pathways. While the specific signaling cascade downstream of this compound-induced translation arrest is not fully elucidated, it is known that general inhibition of translation in cancer cells can trigger apoptosis through various mechanisms. This often involves the modulation of key signaling pathways that regulate cell survival and death.

A generalized schematic of the potential signaling pathway leading to apoptosis following treatment with a translation inhibitor like this compound is presented below. This pathway highlights the central role of translation inhibition in inducing cellular stress, which can lead to the activation of intrinsic apoptotic pathways. Key events include the potential downregulation of anti-apoptotic proteins (like Bcl-2) and the subsequent activation of initiator and effector caspases.

G cluster_0 Cellular Response to this compound cluster_1 Apoptotic Signaling Cascade This compound This compound Translation_Inhibition Inhibition of Translation Elongation This compound->Translation_Inhibition Cellular_Stress Cellular Stress (e.g., ER Stress) Translation_Inhibition->Cellular_Stress Bcl2_Modulation Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Cellular_Stress->Bcl2_Modulation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Modulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig 1. Potential signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Two common and reliable methods for assessing the cytotoxicity of this compound are the MTT and Sulforhodamine B (SRB) assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.[9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound (Serial Dilutions) Incubate_24h->Add_this compound Incubate_Treatment Incubate for Desired Time Add_this compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_Solubilizer Add Solubilization Solution Remove_Medium->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig 2. Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[13][14]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Acetic acid, 1% (v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 50 µL of cold 10% TCA to each well on top of the existing medium and incubate at 4°C for 1 hour to fix the cells.[15]

  • Washing:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[13]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[15]

    • Allow the plates to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plates on a shaker for 5 minutes to solubilize the protein-bound dye.

  • Data Acquisition:

    • Read the absorbance at 510 nm using a microplate reader.[14]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of growth inhibition against the log of this compound concentration to determine the IC50 value.

G Start Start Seed_Treat Seed Cells and Treat with this compound Start->Seed_Treat Fix_Cells Fix Cells with TCA Seed_Treat->Fix_Cells Wash_1 Wash with Water and Air Dry Fix_Cells->Wash_1 Add_SRB Add SRB Solution Wash_1->Add_SRB Incubate_SRB Incubate 30 min Add_SRB->Incubate_SRB Wash_2 Wash with Acetic Acid and Air Dry Incubate_SRB->Wash_2 Add_Tris Add Tris Base Wash_2->Add_Tris Read_Absorbance Read Absorbance (510 nm) Add_Tris->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig 3. Experimental workflow for the SRB cytotoxicity assay.

Conclusion

This compound is a potent inhibitor of protein synthesis with significant cytotoxic effects on a range of breast cancer cell lines. The provided protocols for MTT and SRB assays offer robust methods for quantifying the cytotoxic and antiproliferative effects of this compound. Further investigation into the specific downstream signaling pathways activated by this compound will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Lactimidomycin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin is a potent inhibitor of eukaryotic protein synthesis, demonstrating significant antiproliferative and antiviral activities.[1] It functions by targeting the 60S ribosomal subunit, thereby inhibiting the elongation phase of translation.[2][3][4] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture applications, along with relevant physicochemical data and a summary of its mechanism of action.

Physicochemical and Biological Properties

This compound is a glutarimide antibiotic produced by Streptomyces amphibiosporus.[3] Its key properties and activities are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₂₆H₃₅NO₆
Molecular Weight 457.56 g/mol
Appearance White powder
CAS Number 134869-15-1
Solubility Soluble in DMSO (5.72 mg/mL or 12.50 mM); may require warming and sonication.
Mechanism of Action Inhibitor of eukaryotic translation elongation; binds to the E-site of the 60S ribosomal subunit, blocking eEF2-mediated translocation.[2][3][4]
Biological Activity Potent antiproliferative and antiviral effects. IC₅₀ for protein synthesis inhibition is 37.82 nM.[1]
Storage (Powder) Store at -20°C.
Storage (Stock Solution) Store in aliquots at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate Required Volumes:

    • To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of this compound. For example, to prepare 1 mL of a 10 mM solution from 1 mg of this compound (MW: 457.56 g/mol ):

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = ((0.001 g / 457.56 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 218.6 µL

  • Dissolution:

    • Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, proceed with the following steps.

  • Warming and Sonication (if necessary):

    • Warm the solution in a water bath or heat block set to 37°C for 5-10 minutes.

    • Following warming, place the vial in an ultrasonic bath and sonicate for 10-15 minutes.

    • Visually inspect the solution to ensure all particulate matter has dissolved. Repeat the warming and sonication steps if necessary.

  • Sterilization (Optional):

    • If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).

    • Note: Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.

Preparation of Working Solutions in Cell Culture Medium

Important Considerations for DMSO in Cell Culture:

  • High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[5]

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental conditions) in your experiments.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium).

  • Final Dilution in Culture: Add the appropriate volume of the working solution to your cell culture plates to reach the final desired experimental concentration. Ensure thorough mixing.

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

This compound exerts its biological effects by inhibiting protein synthesis at the elongation stage. It specifically binds to the E-site (exit site) of the 60S ribosomal subunit. This binding event sterically hinders the eukaryotic elongation factor 2 (eEF2)-mediated translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), effectively stalling the ribosome and halting polypeptide chain elongation.[2][3][4]

G cluster_ribosome 80S Ribosome P_site P-site (peptidyl-tRNA) A_site A-site (aminoacyl-tRNA) Peptide_bond Peptide Bond Formation P_site->Peptide_bond Translocation Translocation E_site E-site (exit) A_site->Peptide_bond eEF1A eEF1A-GTP-tRNA eEF1A->A_site tRNA delivery Peptide_bond->P_site Growing Polypeptide eEF2 eEF2-GTP eEF2->Translocation Translocation->E_site tRNA moves to E-site LTM This compound LTM->E_site Binds to E-site LTM->Translocation

Caption: Inhibition of Eukaryotic Translation Elongation by this compound.

Experimental Workflow Overview

The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Warm & Sonicate (if needed) dissolve->sonicate aliquot Aliquot & Store (-20°C or -80°C) sonicate->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use in Experiment dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: General workflow for preparing and using this compound.

References

Application Note: Utilizing Lactimidomycin for Polysome Analysis to Profile Translation Initiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysome profiling is a powerful technique used to assess the translational status of mRNAs on a global scale. By separating cellular extracts through a sucrose density gradient, it is possible to resolve transcripts based on the number of associated ribosomes. Transcripts found in the heavier polysome fractions are actively translated, while those in the lighter monosome or free messenger ribonucleoprotein (mRNP) fractions are translated less efficiently or are translationally repressed.

The choice of translation inhibitor is critical for accurately capturing a snapshot of the cellular translatome. While cycloheximide (CHX) is widely used to stall elongating ribosomes, it does not effectively trap ribosomes at the point of initiation. Lactimidomycin (LTM), a potent inhibitor of eukaryotic translation, offers a unique advantage for studying the initiation phase of protein synthesis.[1][2][3] This application note provides detailed protocols and data for the use of this compound in polysome analysis.

Mechanism of Action of this compound

This compound is a glutarimide-containing macrolide that inhibits translation elongation.[3][4] It binds to the E-site (exit site) of the large 60S ribosomal subunit, thereby blocking the translocation of the ribosome along the mRNA.[1][3] A key feature of LTM is its larger size compared to cycloheximide.[2] This steric hindrance prevents LTM from binding to the E-site when it is already occupied by a deacylated tRNA, a state that is common during active elongation.[2]

However, during the initiation of translation, the 80S ribosome assembles at the start codon with the initiator tRNA (Met-tRNAi) in the P-site and an empty E-site.[2] This provides a window of opportunity for LTM to bind and stall the ribosome precisely at the initiation codon.[1][2] Consequently, LTM treatment leads to a dramatic depletion of polysomes and an accumulation of 80S monosomes, representing ribosomes trapped at the start of translation.[1][4] This is in stark contrast to CHX, which stabilizes polysomes.[1]

This unique mechanism makes LTM an invaluable tool for applications aimed at identifying and quantifying translation initiation sites (TIS) across the transcriptome, a technique often referred to as ribosome profiling or translation initiation sequencing.[2][5][6]

Data Presentation

The following tables summarize quantitative data regarding the use and effects of this compound in cell-based assays.

Table 1: Recommended this compound Treatment Conditions for Polysome Analysis

Cell TypeConcentrationIncubation TimeReference
HEK293T Cells1 µM30 minutes[1]
HeLa Cells10 µM30 minutes[1]
Mouse Liver (homogenate)5 µMNot Applicable[1]
General Ribosome Profiling50 µM30 minutes[7]

Table 2: Cytotoxic IC50 Values of this compound in Various Human Cell Lines

Note: These values represent the concentration required to inhibit cell growth by 50% and are provided for reference. The optimal concentration for polysome analysis is typically lower and should be determined empirically.

Cell LineCell TypeIC50 (nM)
Hs 579TBreastLow nM range
HCC 1937Breast CarcinomaLow nM range
HCC 1395Breast CarcinomaLow nM range
HCC 2218Breast CarcinomaLow nM range
BT 474Breast CarcinomaLow nM range
MCF 7Breast AdenocarcinomaLow nM range
MDA-MB-231Breast AdenocarcinomaLow nM range
MCF 10ANon-tumorigenic BreastHigher than cancer cell lines

Experimental Protocols

Protocol 1: this compound Treatment and Cell Harvesting for Polysome Analysis

This protocol describes the treatment of cultured mammalian cells with this compound prior to lysis for polysome analysis.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T) at 70-80% confluency

  • Complete cell culture medium

  • This compound (LTM) stock solution (e.g., 10 mM in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Refrigerated centrifuge

Procedure:

  • LTM Treatment:

    • Thaw the LTM stock solution.

    • Add LTM directly to the cell culture medium to achieve the desired final concentration (e.g., 1-10 µM for polysome profiling, see Table 1). For initial experiments, a concentration of 10 µM is a reasonable starting point for many cell lines.[1]

    • Gently swirl the plate to ensure even distribution of the inhibitor.

    • Return the cells to the incubator (37°C, 5% CO2) for 30 minutes.

  • Cell Harvesting:

    • After the 30-minute incubation, place the culture dishes on ice.

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a minimal volume of ice-cold PBS to the plate and gently scrape the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Carefully remove the supernatant. The cell pellet is now ready for lysis as described in Protocol 2.

Protocol 2: Polysome Profiling by Sucrose Density Gradient Ultracentrifugation

This protocol outlines the preparation of a cell lysate and its separation on a sucrose gradient.

Materials:

  • Cell pellet from Protocol 1

  • Polysome Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 2.5 mM DTT, 100 µg/mL CHX - Note: CHX is included in the lysis buffer and gradients to prevent ribosome run-off during processing, even when pre-treating with LTM)

  • RNase inhibitors (e.g., SUPERase·In™)

  • Protease inhibitors

  • 15% and 50% (w/v) Sucrose Solutions in Gradient Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 100 µg/mL CHX)

  • Ultracentrifuge tubes (e.g., for SW41Ti rotor)

  • Gradient maker or careful manual layering

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW41Ti)

  • Gradient fractionation system with a UV detector (254 nm)

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Polysome Lysis Buffer containing RNase and protease inhibitors.

    • Incubate on ice for 10 minutes, vortexing gently every 2 minutes.

    • Clarify the lysate by centrifuging at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.

    • Carefully transfer the supernatant (cytoplasmic lysate) to a new pre-chilled tube.

  • Sucrose Gradient Preparation:

    • Prepare linear 15-50% sucrose gradients in ultracentrifuge tubes. This can be done using a gradient maker or by carefully layering the 50% solution under the 15% solution and allowing them to diffuse.

  • Ultracentrifugation:

    • Load an equal amount of the clarified lysate (typically 10-20 A260 units) onto the top of the sucrose gradient.

    • Centrifuge at a high speed (e.g., 36,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.

  • Fractionation and Analysis:

    • Carefully remove the tubes from the ultracentrifuge.

    • Fractionate the gradient from top to bottom using a gradient fractionation system.

    • Continuously monitor the absorbance at 254 nm to generate the polysome profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

    • Collect fractions for subsequent RNA extraction and analysis (e.g., RT-qPCR, RNA-seq).

Visualizations

Mechanism of this compound Action

LTM_Mechanism cluster_ribosome 80S Ribosome cluster_initiation Translation Initiation cluster_elongation Translation Elongation E_site E-site P_site P-site A_site A-site Initiation_State E-site is empty LTM_binds LTM Binds to Empty E-site Initiation_State->LTM_binds LTM present Arrest Translation Arrest at Start Codon LTM_binds->Arrest Elongation_State E-site occupied by deacylated tRNA LTM_blocked LTM Binding is Blocked Elongation_State->LTM_blocked LTM present Elongation_continues Elongation Proceeds (until next cycle) LTM_blocked->Elongation_continues

Caption: Mechanism of this compound (LTM) action on the 80S ribosome.

Experimental Workflow for Polysome Analysis

Polysome_Workflow start Cultured Cells (70-80% confluent) ltm_treatment This compound Treatment (e.g., 10 µM, 30 min) start->ltm_treatment harvesting Cell Harvesting (on ice) ltm_treatment->harvesting lysis Cell Lysis (Detergent Buffer) harvesting->lysis clarification Clarification (Centrifugation) lysis->clarification gradient_loading Load Lysate onto 15-50% Sucrose Gradient clarification->gradient_loading ultracentrifugation Ultracentrifugation (e.g., 36,000 rpm, 2-3h) gradient_loading->ultracentrifugation fractionation Fractionation with UV Monitoring (254nm) ultracentrifugation->fractionation analysis RNA Extraction & Downstream Analysis (RT-qPCR, RNA-seq) fractionation->analysis

Caption: Workflow for LTM treatment and polysome profiling.

Signaling Consequences of LTM Treatment

LTM_Signaling ltm This compound (LTM) ribosome 80S Ribosome (at Initiation Site) ltm->ribosome Binds to E-site translation_arrest Global Translation Arrest ribosome->translation_arrest Stalls protein_depletion Depletion of Short-Lived Proteins (e.g., c-Myc, Cyclins) translation_arrest->protein_depletion stress_response Cellular Stress Responses translation_arrest->stress_response cell_cycle Cell Cycle Arrest protein_depletion->cell_cycle apoptosis Induction of Apoptosis protein_depletion->apoptosis

Caption: Downstream cellular effects of LTM-induced translation arrest.

Conclusion

This compound is a specialized and highly effective tool for studying the initiation phase of protein synthesis. Its ability to trap ribosomes at the start codon results in a distinct polysome profile characterized by the depletion of polysomes and the accumulation of 80S monosomes. This property is invaluable for ribosome profiling studies aimed at identifying novel translation initiation sites and quantifying translation initiation efficiency. The protocols provided herein offer a robust framework for the application of LTM in polysome analysis, empowering researchers to gain deeper insights into the complex landscape of translational regulation.

References

Application of Lactimidomycin in Studying Dengue Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a member of the Flaviviridae family, is a mosquito-borne pathogen responsible for an estimated 400 million infections annually.[1][2] The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for novel drug development and a deeper understanding of the viral replication cycle. Lactimidomycin (LTM), a natural product isolated from Streptomyces amphibiosporus, has been identified as a potent inhibitor of dengue virus replication.[1][2] LTM is a translation elongation inhibitor that binds to the E-site of the 60S ribosomal subunit, thereby blocking protein synthesis.[2][3] This unique mechanism of action makes it a valuable tool for dissecting the translational control of DENV replication and a potential candidate for host-targeted antiviral strategies.

Mechanism of Action

This compound exerts its antiviral effect by targeting the host cellular machinery essential for viral protein synthesis. Unlike many direct-acting antivirals that target viral enzymes, LTM inhibits the translation elongation step of protein synthesis.[2][3] It shares a binding pocket with cycloheximide (CHX) in the E-site of the large ribosomal subunit but is over ten-fold more potent in inhibiting protein synthesis.[2] By blocking the translocation step in elongation, LTM prevents the synthesis of the DENV polyprotein, a prerequisite for the formation of the viral replication complex and the production of new viral particles.[1][2][3] This host-centric mechanism offers the advantage of broad-spectrum activity against various RNA viruses and potentially a higher barrier to the development of viral resistance.[1]

Quantitative Data on this compound's Anti-Dengue Virus Activity

The following table summarizes the quantitative data available for this compound's activity against Dengue virus serotype 2 (DENV2).

Parameter Value Cell Line Assay Reference
EC90 0.4 µMHuh7Focus-Forming Assay[4]
IC50 (Protein Synthesis) 37.82 nMNot SpecifiedNot Specified[4]
Cytotoxicity (CC50) >12.5 µMHuh7CellTiter-Glo®[4]

Note: EC90 (90% effective concentration) refers to the concentration of LTM required to inhibit 90% of DENV2 infectious particle production. IC50 (50% inhibitory concentration) for protein synthesis indicates the potency of LTM in blocking general translation. The high CC50 (50% cytotoxic concentration) value suggests that the antiviral effect of LTM is not due to general cell toxicity.[4]

Experimental Protocols

Focus-Forming Unit Reduction Assay (FFURA) for DENV Titer Quantification

This assay is used to determine the concentration of infectious viral particles in a sample.

Materials:

  • Vero or BHK-21 cells

  • 96-well plates

  • Complete medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Dengue virus stock

  • This compound

  • Carboxymethylcellulose (CMC) overlay medium

  • Phosphate-buffered saline (PBS)

  • Cold methanol or 4% paraformaldehyde for fixation

  • Primary antibody (e.g., mouse anti-Dengue virus E protein antibody)

  • Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for HRP (e.g., TrueBlue™)

  • Microplate reader or microscope

Protocol:

  • Cell Seeding: Seed Vero or BHK-21 cells in a 96-well plate at a density that will result in a confluent monolayer the next day (e.g., 3 x 10⁴ cells/well). Incubate overnight at 37°C with 5% CO₂.

  • Virus Dilution and Infection: Prepare ten-fold serial dilutions of the dengue virus stock in serum-free medium. Remove the culture medium from the cells and infect the cells with 50 µL of each virus dilution. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • This compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in the overlay medium.

  • Overlay: After the 1-hour incubation, remove the virus inoculum and gently wash the cells once with PBS. Add 100 µL of the CMC overlay medium containing the desired concentration of this compound (or DMSO as a control) to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ to allow for the formation of foci (clusters of infected cells).

  • Fixation and Staining:

    • Remove the overlay medium and wash the cells twice with PBS.

    • Fix the cells with 100 µL of cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells (if using paraformaldehyde fixation) with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block the cells with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Add the HRP substrate and incubate until color development.

  • Quantification: Count the number of foci in each well. The viral titer is expressed as Focus-Forming Units per milliliter (FFU/mL). The percentage of inhibition is calculated relative to the DMSO-treated control.

DENV Subgenomic Replicon Luciferase Assay

This assay measures the effect of compounds on viral RNA translation and replication in the absence of infectious virus production.

Materials:

  • Huh7 or A549 cells

  • DENV subgenomic replicon RNA encoding a luciferase reporter (e.g., Renilla or Firefly luciferase)

  • Electroporation cuvettes and electroporator

  • Complete medium

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Preparation: Grow Huh7 or A549 cells to 70-80% confluency.

  • Electroporation:

    • Trypsinize and resuspend the cells in serum-free medium or PBS.

    • Mix the cells with the DENV subgenomic replicon RNA in an electroporation cuvette.

    • Deliver an electrical pulse to the cells according to the manufacturer's instructions.

  • Seeding and Treatment: Immediately after electroporation, seed the cells into a 96-well plate. Add medium containing different concentrations of this compound or DMSO as a control.

  • Incubation: Incubate the plate for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C with 5% CO₂.

  • Luciferase Measurement: At each time point, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: The luciferase signal is proportional to the level of viral RNA translation and replication. The inhibitory effect of this compound is calculated by comparing the luciferase activity in treated cells to that in DMSO-treated cells.

Cell Viability Assay

This assay is crucial to ensure that the observed antiviral activity is not a result of cytotoxicity.

Materials:

  • Huh7 or other relevant cell lines

  • 96-well plates

  • Complete medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent

  • Luminometer or microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with medium only (background) and cells with DMSO (vehicle control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • Assay:

    • For CellTiter-Glo®: Add the reagent to each well, incubate for a short period as per the manufacturer's instructions, and measure the luminescence.

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at the appropriate wavelength.

  • Data Analysis: The signal is proportional to the number of viable cells. The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

Mechanism of Action of this compound

G cluster_virus_lifecycle Dengue Virus Replication Cycle cluster_host_machinery Host Cell Machinery DENV Dengue Virus Entry Entry & Uncoating DENV->Entry Translation Translation of Viral Polyprotein Entry->Translation Replication RNA Replication Translation->Replication Ribosome 80S Ribosome Translation->Ribosome utilizes Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release Elongation Translation Elongation Ribosome->Elongation LTM This compound LTM->Ribosome binds to E-site & inhibits

Caption: this compound inhibits DENV replication by targeting host cell translation.

Experimental Workflow for Testing this compound

G cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Start Seed Host Cells (e.g., Huh7, Vero) Infection Infect cells with Dengue Virus Start->Infection Replicon Subgenomic Replicon Assay (Translation/Replication) Start->Replicon Treatment Treat with serial dilutions of this compound Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Treatment->Replicon FFA Focus-Forming Assay (Viral Titer) Incubation->FFA Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability EC50 Calculate EC50/EC90 FFA->EC50 CC50 Calculate CC50 Viability->CC50 SI Determine Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI

Caption: Workflow for evaluating this compound's anti-DENV activity.

References

Application Notes and Protocols for In Vitro Translation Assays with Lactimidomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lactimidomycin (LTM) in in vitro translation (IVT) assays. This document includes an overview of LTM's mechanism of action, detailed experimental protocols for assessing its inhibitory effects, and data presentation guidelines for clear and concise results.

Introduction to this compound

This compound is a potent inhibitor of eukaryotic protein synthesis. It belongs to the glutarimide class of antibiotics and exerts its effect by targeting the ribosome, the cellular machinery responsible for protein production. Specifically, LTM binds to the E-site (exit site) of the large ribosomal subunit (60S), which interferes with the translocation step of translation elongation.[1] This action prevents the ribosome from moving along the messenger RNA (mRNA), leading to a halt in polypeptide chain synthesis. Due to its potent activity, LTM is a valuable tool for studying the dynamics of protein synthesis and for screening potential therapeutic agents that target this fundamental cellular process.

Mechanism of Action

This compound selectively inhibits the elongation phase of eukaryotic translation.[1] Unlike some other translation inhibitors, LTM allows for the formation of the initial 80S ribosome complex at the start codon but prevents the ribosome from moving to the next codon.[1] This leads to an accumulation of ribosomes at the translation start site. LTM shares a binding pocket in the E-site of the 60S ribosomal subunit with another well-known translation inhibitor, Cycloheximide (CHX).[1] However, LTM has been shown to be significantly more potent than CHX in inhibiting protein synthesis.[1]

Applications

  • Studying Translation Dynamics: LTM can be used to synchronize ribosomes at the start of a coding sequence, allowing for the study of the initial steps of elongation.

  • High-Throughput Screening (HTS): IVT assays using LTM as a control can be adapted for HTS of compound libraries to identify novel translation inhibitors.

  • Mechanism of Action Studies: LTM can be used as a reference compound to characterize the mechanism of action of new potential drugs targeting protein synthesis.

  • Viral Replication Research: As viruses rely on the host cell's translation machinery for their replication, LTM can be used to investigate the role of translation in the viral life cycle.[2]

Quantitative Data

The inhibitory effect of this compound on in vitro translation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activity of LTM in a HeLa cell-based in vitro translation assay.

CompoundAssay SystemTargetIC50
This compoundHeLa Cell LysateProtein Synthesis37.82 nM

Table 1: Inhibitory Concentration of this compound. The IC50 value represents the concentration of LTM required to inhibit 50% of protein synthesis in a HeLa cell lysate-based in vitro translation assay.[2]

The following table provides an example of a dose-response dataset that could be generated from a luciferase-based in vitro translation assay.

This compound Concentration (nM)Luciferase Activity (Relative Luminescence Units)% Inhibition
0 (Control)1,000,0000
1850,00015
10600,00040
37.82500,00050
100200,00080
100050,00095

Table 2: Example Dose-Response Data for this compound in a Luciferase-Based In Vitro Translation Assay. This table illustrates the expected trend of decreasing luciferase activity with increasing concentrations of LTM, allowing for the calculation of the IC50 value.

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay Using Rabbit Reticulocyte Lysate and a Luciferase Reporter

This protocol describes a method to determine the inhibitory effect of this compound on the translation of a luciferase reporter mRNA in a rabbit reticulocyte lysate system.

Materials:

  • Rabbit Reticulocyte Lysate (nuclease-treated)

  • Luciferase mRNA (capped and polyadenylated)

  • This compound (stock solution in DMSO)

  • Amino Acid Mixture (minus methionine)

  • [35S]-Methionine or Luciferase Assay Reagent

  • RNase-free water

  • DMSO (vehicle control)

  • Microcentrifuge tubes

  • Water bath or incubator

  • Luminometer or scintillation counter

Procedure:

  • Thaw Reagents: On ice, thaw the rabbit reticulocyte lysate, luciferase mRNA, and amino acid mixture.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A suggested starting range is 1 µM to 0.1 nM. Also, prepare a DMSO-only control.

  • Set up the Translation Reactions: In RNase-free microcentrifuge tubes, assemble the following reaction mixture on ice. The final volume for each reaction is typically 25-50 µL.

ComponentVolumeFinal Concentration
Rabbit Reticulocyte Lysate12.5 µL50% (v/v)
Amino Acid Mixture (-Met)0.5 µL1X
Luciferase mRNA (1 µg/µL)0.5 µL20 ng/µL
This compound or DMSO1 µLVariable
[35S]-Methionine (optional)1 µL-
RNase-free Waterto 25 µL-
  • Incubation: Mix the reactions gently and incubate at 30°C for 90 minutes.

  • Quantify Translation:

    • Radiolabeling Method: If using [35S]-Methionine, stop the reaction by adding 2.5 µL of 1M NaOH. Incubate at 37°C for 15 minutes to hydrolyze the aminoacyl-tRNAs. Precipitate the proteins with 25% trichloroacetic acid (TCA), collect on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Luciferase Assay Method: Add a volume of Luciferase Assay Reagent equal to the reaction volume (e.g., 25 µL). Mix well and measure the luminescence using a luminometer.[3]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the % inhibition against the log of the LTM concentration to determine the IC50 value.

Protocol 2: Polysome Profiling to Analyze Translation Inhibition by this compound

This protocol allows for the visualization of the effect of this compound on the distribution of ribosomes on mRNA, providing insights into the mechanism of translation inhibition.

Materials:

  • Cultured cells (e.g., HeLa)

  • This compound

  • Cycloheximide (for comparison)

  • Lysis Buffer (containing cycloheximide)

  • Sucrose solutions (e.g., 10% and 50% in gradient buffer)

  • Gradient maker

  • Ultracentrifuge with a swinging bucket rotor

  • Fractionation system with a UV detector

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 100 nM) for a short period (e.g., 15-30 minutes). As a control, treat a separate plate of cells with cycloheximide (e.g., 100 µg/mL) or vehicle (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS containing 100 µg/mL cycloheximide to "freeze" the ribosomes on the mRNA. Lyse the cells in a hypotonic lysis buffer containing cycloheximide.[4]

  • Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

  • Loading and Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.[5]

  • Fractionation and Analysis: After centrifugation, place the tubes in a fractionation system. Pump a dense sucrose solution into the bottom of the tube to push the gradient upwards through a UV detector set to 254 nm. This will generate a polysome profile, where the peaks represent the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes (multiple ribosomes on a single mRNA).

  • Interpretation: In untreated or cycloheximide-treated cells, a typical polysome profile will show distinct peaks for monosomes and polysomes. In this compound-treated cells, a significant reduction in the polysome peaks and an accumulation of the 80S monosome peak is expected, consistent with its role in inhibiting elongation at the first peptide bond.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis reagents Thaw Reagents (Lysate, mRNA, etc.) ltm_prep Prepare this compound Dilutions reaction_setup Assemble In Vitro Translation Reactions ltm_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation quantification Quantify Translation (Luminescence/Radioactivity) incubation->quantification data_analysis Calculate % Inhibition and IC50 quantification->data_analysis

Workflow for In Vitro Translation Inhibition Assay.

translation_elongation cluster_factors Translation Factors E_site E Site P_site P Site P_site->E_site 3. Translocation A_site A Site A_site->P_site eEF1A eEF1A-GTP -tRNA eEF1A->A_site 1. tRNA Delivery eEF2 eEF2-GTP LTM This compound LTM->E_site Inhibition

Eukaryotic Translation Elongation Pathway and LTM Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lactimidomycin Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Lactimidomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of eukaryotic translation elongation. It functions by binding to the E-site (exit site) of the 60S ribosomal subunit. This binding event physically blocks the translocation of tRNA from the P-site (peptidyl site) to the E-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[1]

Q2: What is a typical starting dose for in vivo studies with this compound in mice?

A2: Based on published studies, a common starting point for in vivo efficacy studies in mice is in the range of 0.25 mg/kg to 0.6 mg/kg, administered via intraperitoneal (IP) injection.[2][3] However, the optimal dose will depend on the specific animal model, tumor type or viral infection being studied, and the administration route. A dose-finding study is always recommended.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is soluble in DMSO. For in vivo use, it is recommended to first prepare a concentrated stock solution in DMSO. This stock solution can then be diluted with a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS), to the final desired concentration for injection. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals, typically below 10% of the total injection volume.

Q4: How stable are this compound stock solutions?

A4: this compound stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] The stability of this compound in aqueous solutions for injection is less characterized, and it is recommended to prepare these working solutions fresh daily.

Q5: What are the potential signs of toxicity to monitor in animals treated with this compound?

A5: While specific toxicity studies are limited, a lethal dose (LD) in tumor-bearing mice has been reported as 32 mg/kg for three intraperitoneal injections given once daily.[3] Researchers should closely monitor animals for general signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any signs of distress. At higher doses, off-target effects due to the inhibition of general protein synthesis could potentially lead to broader systemic toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low efficacy in vivo Suboptimal Dose: The concentration of this compound reaching the target tissue may be insufficient.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and a range of effective doses.
Poor Bioavailability/Instability: The compound may be degrading after administration or not reaching the target site.Prepare fresh dilutions of this compound for each injection. Consider alternative administration routes (e.g., intravenous) if intraperitoneal delivery is not effective.
Inappropriate Vehicle: The formulation may be causing precipitation of the compound upon injection.Ensure the final DMSO concentration in the injection volume is low (ideally <5-10%). Perform a small-scale test to check for precipitation when diluting the DMSO stock with your aqueous vehicle. Consider using co-solvents like PEG300 or Tween 80 in your vehicle formulation.
Precipitation of this compound upon dilution Low Aqueous Solubility: this compound has poor solubility in aqueous solutions.Prepare a more concentrated DMSO stock and use a smaller volume for dilution. Warm the aqueous vehicle slightly before adding the DMSO stock. Vortex or sonicate the final solution briefly to aid dissolution. Always visually inspect for precipitates before injection.
Unexpected Toxicity or Animal Distress Dose Too High: The administered dose may be exceeding the M-T-D for the specific animal model and strain.Reduce the dose and/or the frequency of administration. Monitor animals more frequently for signs of toxicity.
Vehicle Toxicity: The vehicle, particularly at high concentrations of DMSO, may be causing adverse effects.Always include a vehicle-only control group to assess the toxicity of the vehicle itself. Aim for the lowest possible concentration of DMSO in the final injection volume.

Data Presentation

Table 1: Summary of In Vivo this compound Concentrations and Effects

Animal Model Cell Line/Virus Administration Route Dosage Treatment Schedule Observed Effect Reference
Nude MiceMDA-MB-231 (Breast Cancer Xenograft)Intraperitoneal (IP)0.6 mg/kgDaily for 1 monthAppreciable effect on tumor growth[1][2]
Murine ModelP388 LeukemiaIntraperitoneal (IP)0.25 mg/kgDaily for 9 daysSignificantly extended survival[3]
Tumor-bearing MiceNot specifiedIntraperitoneal (IP)32 mg/kgDaily for 3 daysLethal Dose[3]

Table 2: In Vitro Efficacy of this compound

Parameter Cell Line/Virus Concentration Reference
IC50 (Protein Synthesis)Not specified37.82 nM[2]
EC90 (DENV2 Production)Dengue Virus 2 (DENV2)0.4 µM[2]
No significant cytotoxicityMultiple cell linesUp to 12.5 µM[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or 0.9% saline

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to achieve a stock concentration of 1 mg/mL. For example, dissolve 1 mg of this compound in 1 mL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[2]

  • Working Solution Preparation (e.g., for a 0.6 mg/kg dose in a 20g mouse):

    • Calculation:

      • Dose for a 20g (0.02 kg) mouse: 0.6 mg/kg * 0.02 kg = 0.012 mg

      • Volume of stock solution (1 mg/mL) needed: 0.012 mg / 1 mg/mL = 0.012 mL or 12 µL

    • Dilution:

      • On the day of injection, thaw one aliquot of the this compound stock solution.

      • In a sterile tube, dilute the required volume of the stock solution with sterile PBS or saline. For a typical injection volume of 100 µL, you would add 12 µL of the 1 mg/mL stock to 88 µL of sterile PBS. This results in a final DMSO concentration of 12%.

      • Vortex the working solution gently to ensure it is thoroughly mixed.

      • Visually inspect the solution for any signs of precipitation before drawing it into the syringe.

  • Administration:

    • Administer the prepared working solution to the mouse via intraperitoneal injection using an appropriate gauge needle (e.g., 27G).

Note: The final DMSO concentration should be kept as low as possible. If a higher dose of this compound is required, consider preparing a more concentrated stock solution to minimize the volume of DMSO injected. Always include a vehicle control group receiving the same concentration of DMSO in saline/PBS.

Mandatory Visualization

G cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_termination Termination 40S 40S mRNA mRNA Met-tRNA Met-tRNA 60S 60S 80S_Initiation_Complex 80S Initiation Complex Aminoacyl-tRNA_Delivery Aminoacyl-tRNA Delivery (A-site) 80S_Initiation_Complex->Aminoacyl-tRNA_Delivery Peptide_Bond_Formation Peptide Bond Formation Aminoacyl-tRNA_Delivery->Peptide_Bond_Formation Translocation Translocation Peptide_Bond_Formation->Translocation E-site E-site Translocation->E-site tRNA moves to E-site Stop_Codon Stop_Codon Translocation->Stop_Codon This compound This compound This compound->Translocation Inhibits E-site->Aminoacyl-tRNA_Delivery Cycle Repeats Release_Factors Release_Factors Polypeptide_Release Polypeptide Release

Caption: Mechanism of Action of this compound in Eukaryotic Translation Elongation.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis Dose_Selection 1. Dose Range Selection (0.25-0.6 mg/kg starting point) Animal_Model 2. Select Animal Model (e.g., Nude mice with xenografts) Dose_Selection->Animal_Model Stock_Prep 3. Prepare this compound Stock in DMSO (1 mg/mL) Animal_Model->Stock_Prep Control_Groups 4. Plan Control Groups (Vehicle, Untreated) Stock_Prep->Control_Groups Working_Sol 5. Prepare Fresh Working Solution Daily Control_Groups->Working_Sol Administration 6. Administer via IP Injection Working_Sol->Administration Monitoring 7. Monitor Animal Health (Weight, Behavior) Administration->Monitoring Measurement 8. Measure Tumor Volume or Viral Titer Monitoring->Measurement Data_Collection 9. Collect and Record Data Measurement->Data_Collection Statistical_Analysis 10. Statistical Analysis Data_Collection->Statistical_Analysis Conclusion 11. Draw Conclusions Statistical_Analysis->Conclusion

Caption: General Experimental Workflow for In Vivo Studies with this compound.

References

Lactimidomycin stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of Lactimidomycin (LTM) in commonly used cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound powder is typically stored at -20°C for up to 3 years.[1] For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[1] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3]

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationSource
-20°CUp to 1 month[1][4] or 3 months[2][1][2][4]
-80°CUp to 6 months[1][4]

Note: Always refer to the manufacturer's specific recommendations provided on the product datasheet.

Q2: How stable is this compound once diluted in cell culture media (e.g., DMEM, RPMI-1640)?

Q3: What factors can lead to the degradation of this compound in my cell culture experiments?

A3: Several factors can contribute to the degradation of this compound in cell culture media:

  • pH: Standard cell culture media is buffered to a physiological pH of around 7.2-7.4.[5][6] Deviations from this range could potentially affect the stability of the compound.

  • Temperature: Incubating at 37°C for extended periods can accelerate the degradation of sensitive compounds. The stability of some antibiotics is significantly reduced at higher temperatures.[7][8]

  • Media Components: Components in the media, such as serum proteins or reducing agents like glutathione (present in RPMI-1640), could potentially interact with and degrade this compound.[9]

  • Light Exposure: Some compounds are light-sensitive. It is a good practice to protect media containing this compound from direct light.[2]

Troubleshooting Guide

Issue 1: I am observing a decrease in the expected biological activity of this compound over time in a long-term experiment.

  • Possible Cause: The compound may be degrading in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Replenish the Medium: For long-term experiments (e.g., over 24-48 hours), consider replacing the medium with freshly prepared medium containing this compound at regular intervals.

    • Conduct a Time-Course Experiment: To assess stability, you can set up a cell-free experiment where this compound is incubated in the medium at 37°C. Samples can be taken at different time points and the concentration of the active compound can be measured using an appropriate analytical method like HPLC or LC-MS/MS.[10][11]

Logical Relationship Diagram for Troubleshooting Decreased Activity

Start Decreased LTM Activity Observed Check_Storage Was the stock solution stored correctly? (-20°C or -80°C, aliquoted) Start->Check_Storage Check_Dilution Was LTM freshly diluted in media before use? Check_Storage->Check_Dilution Yes Action_Storage Correct stock solution storage practices. Check_Storage->Action_Storage No Consider_Degradation Potential Degradation in Culture (at 37°C over time) Check_Dilution->Consider_Degradation Yes Action_Dilution Always use freshly diluted LTM. Check_Dilution->Action_Dilution No Action_Replenish Action: Replenish media with fresh LTM every 24h Consider_Degradation->Action_Replenish Action_Validate Action: Perform a stability assay (e.g., HPLC time course) Consider_Degradation->Action_Validate cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare LTM Stock (e.g., 10 mM in DMSO) Prep_Work Dilute to Working Conc. in Cell Culture Media Prep_Stock->Prep_Work T0 Collect T=0 Aliquot (Store at -80°C) Prep_Work->T0 Incubate Incubate Media at 37°C T0->Incubate Collect_TP Collect Aliquots at Time Points (2, 4, 8... hrs) Incubate->Collect_TP Analysis Quantify LTM Concentration (HPLC or LC-MS/MS) Collect_TP->Analysis After all samples collected Data Plot Conc. vs. Time & Calculate Half-Life Analysis->Data mRNA mRNA Ribosome 80S Ribosome (P-site, A-site, E-site) Translocation Ribosome Translocation Ribosome->Translocation LTM This compound E_Site E-Site Blocked LTM->E_Site E_Site->Translocation Inhibits Protein Protein Synthesis Translocation->Protein

References

Potential off-target effects of Lactimidomycin in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lactimidomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular experiments, with a specific focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (LTM) is a potent inhibitor of eukaryotic translation elongation.[1][2] It binds to the E-site of the 60S ribosomal subunit, which prevents the translocation step of elongation.[3][4] This action effectively stalls ribosomes at the start codon, leading to a global shutdown of protein synthesis.[3]

Q2: At what concentrations is this compound typically effective, and what are the signs of cytotoxicity?

A2: this compound demonstrates potent antiproliferative effects in various tumor cell lines with IC50 values in the low nanomolar range.[2] For antiviral applications, such as against Dengue virus, an EC90 of 0.4 µM has been reported.[2][5] While it is considered non-toxic at concentrations up to 12.5 µM in some cell lines, researchers should be aware that higher concentrations can lead to cytotoxicity.[2][5] Signs of cytotoxicity may include changes in cell morphology, detachment from culture plates, and reduced cell viability as measured by standard assays (e.g., MTT, trypan blue exclusion).

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited direct evidence of specific off-target proteins that this compound binds to with high affinity, other than its intended ribosomal target. However, like many small molecules, the potential for off-target interactions exists, particularly at higher concentrations. Some observed cellular effects, such as the nuclear translocation of Transcription Factor EB (TFEB), are considered downstream consequences of translation inhibition rather than direct off-target binding. It is crucial for researchers to empirically determine and validate on-target versus off-target effects in their specific experimental system.

Q4: How does this compound compare to Cycloheximide?

A4: Both this compound and Cycloheximide (CHX) are translation elongation inhibitors that bind to the E-site of the ribosome.[3][4] However, this compound is significantly more potent than Cycloheximide.[3] A key mechanistic difference is that LTM stalls the ribosome at the initiation codon, while CHX allows for one round of translocation before halting elongation.[3] This can result in different polysome profiles upon treatment, with LTM causing a more pronounced depletion of polysomes and an accumulation of 80S monosomes.[3]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Possible Cause: The observed phenotype may be an off-target effect of this compound, especially if it occurs at concentrations significantly different from those required for translation inhibition.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response curve for both the expected phenotype (inhibition of protein synthesis) and the unexpected phenotype. A significant discrepancy in the EC50/IC50 values suggests an off-target effect.

    • Use a Structurally Unrelated Inhibitor: Treat cells with another translation inhibitor that has a different chemical structure, such as Cycloheximide. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.

    • Rescue Experiment: If the phenotype is thought to be due to the depletion of a specific protein, attempt a rescue by overexpressing an mRNA transcript of that protein that is resistant to LTM-mediated inhibition (if applicable).

Issue 2: High levels of cytotoxicity observed at working concentrations.

  • Possible Cause: The cytotoxicity may be due to on-target effects (i.e., complete shutdown of protein synthesis) or off-target toxicity.

  • Troubleshooting Steps:

    • Titrate Concentration: Carefully titrate the concentration of this compound to the lowest effective dose for the desired on-target effect to minimize general cellular stress.

    • Time-Course Experiment: Reduce the duration of exposure to this compound. Short-term inhibition of translation may be sufficient to achieve the desired experimental outcome without inducing widespread apoptosis.

    • Investigate Apoptosis: Determine if the observed cell death is due to apoptosis. This can be done by assays for caspase activation, PARP cleavage, or Annexin V staining. Understanding the cell death mechanism can provide clues about the pathways involved.

Quantitative Data Summary

Table 1: Potency of this compound in Various Applications

Application/AssayCell Line(s)Potency MetricValueReference(s)
Protein Synthesis Inhibition-IC5037.82 nM[2]
Antiproliferative ActivityVarious breast cancer cell linesIC50Low nanomolar range[2]
Anti-Dengue Virus ActivityHuh7EC900.4 µM[2][5]
CytotoxicityHuh7No measurable decrease in viabilityUp to 12.5 µM[2][5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement

CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Methodology:

  • Cell Treatment: Culture cells to near confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Resuspend the cells in a buffered solution and aliquot into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein (a ribosomal protein for LTM) remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Chemical Proteomics to Identify Potential Off-Target Proteins

Chemical proteomics can be used to identify the protein interaction partners of a small molecule on a proteome-wide scale.

Methodology:

  • Probe Synthesis: Synthesize a this compound analog containing a reactive group (e.g., an alkyne or a photo-activatable group) and a reporter tag (e.g., biotin) for enrichment.

  • Cell Treatment and Labeling: Treat cells with the this compound probe. If using a photo-activatable probe, irradiate the cells with UV light to covalently crosslink the probe to its binding partners.

  • Cell Lysis: Lyse the cells under denaturing conditions to solubilize all proteins.

  • Enrichment of Labeled Proteins: Use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for proteins that have been covalently labeled by the this compound probe.

  • Protein Identification: Elute the enriched proteins and identify them using mass spectrometry.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample (e.g., treated with a competitor or a vehicle) to identify specific interactors.

Signaling Pathways and Experimental Workflows

This compound's Effect on TFEB Nuclear Translocation

Inhibition of global protein synthesis by this compound can lead to cellular stress, which in turn can activate signaling pathways that regulate autophagy and lysosomal biogenesis. One key regulator of these processes is Transcription Factor EB (TFEB). Under normal conditions, TFEB is phosphorylated by mTORC1 and retained in the cytoplasm. Cellular stress, including that induced by translation inhibitors, can lead to the dephosphorylation and nuclear translocation of TFEB, where it activates the transcription of its target genes.

TFEB_pathway LTM This compound Ribosome Ribosome LTM->Ribosome inhibits Translation_Inhibition Translation Inhibition Ribosome->Translation_Inhibition Cellular_Stress Cellular Stress Translation_Inhibition->Cellular_Stress mTORC1 mTORC1 Cellular_Stress->mTORC1 inhibits TFEB_p TFEB-P (Cytoplasmic) mTORC1->TFEB_p phosphorylates TFEB TFEB (Nuclear) TFEB_p->TFEB dephosphorylation Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB->Autophagy_Genes activates

This compound's indirect activation of TFEB.
Workflow for Investigating Off-Target Effects

A systematic approach is necessary to distinguish on-target from off-target effects of this compound. The following workflow outlines a logical progression of experiments.

Off_Target_Workflow Start Observe Unexpected Phenotype Dose_Response Dose-Response Analysis Start->Dose_Response Compare_EC50 Compare EC50s of On-target vs. Phenotype Dose_Response->Compare_EC50 Orthogonal_Inhibitor Test with Orthogonal Inhibitor (e.g., CHX) Compare_EC50->Orthogonal_Inhibitor Divergent On_Target Likely On-Target Effect Compare_EC50->On_Target Correlated Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced Phenotype_Reproduced->On_Target Yes Off_Target Potential Off-Target Effect Phenotype_Reproduced->Off_Target No CETSA CETSA for Target Engagement Off_Target->CETSA Chem_Proteomics Chemical Proteomics for Off-Target ID Off_Target->Chem_Proteomics

A logical workflow to investigate potential off-target effects.

References

Technical Support Center: Troubleshooting Lactimidomycin Experiments for Ribosome Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ribosome profiling experiments using Lactimidomycin (LTM). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during Ribo-seq protocols involving LTM.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ribosome profiling?

This compound (LTM) is a potent inhibitor of eukaryotic translation elongation.[1] In the context of ribosome profiling, LTM is particularly valuable for studying translation initiation. Its mechanism of action involves binding to the E-site (exit site) of the 60S ribosomal subunit. This binding event selectively traps the initial 80S ribosome at the start codon of an mRNA molecule, as the E-site is only vacant during the initiation phase of translation. Elongating ribosomes, which have a deacylated tRNA in the E-site, are not effectively targeted by LTM. This specificity allows for the enrichment of ribosome footprints at translation initiation sites (TIS), a technique often referred to as Global Translation Initiation Sequencing (GTI-seq) or Quantitative Translation Initiation Sequencing (QTI-seq).[2][3][4]

Q2: How does this compound differ from other common translation inhibitors like Cycloheximide (CHX) and Harringtonine?

LTM, CHX, and Harringtonine are all used in ribosome profiling but have distinct mechanisms and applications:

  • This compound (LTM): As described above, LTM specifically inhibits the first round of elongation, leading to an accumulation of ribosomes at the authentic start codon. This makes it ideal for identifying and quantifying translation initiation events.[2][3]

  • Cycloheximide (CHX): CHX also binds to the E-site of the ribosome but, unlike LTM, it stalls ribosomes after one round of translocation. This results in ribosomes pausing at the second codon of the open reading frame (ORF).[1] While CHX is a general elongation inhibitor used to freeze ribosomes across the entire transcript, this property can lead to an artificial accumulation of reads near the start codon, which can complicate the precise identification of the TIS.[5][6][7]

  • Harringtonine: This inhibitor has a different mechanism; it allows elongating ribosomes to "run off" the mRNA transcript while preventing new ribosomes from initiating translation. A brief treatment with harringtonine results in the accumulation of ribosomes precisely at the start codon, similar to LTM.[8][9] Joint analysis of LTM and harringtonine-treated samples can provide a more robust identification of translation start sites by minimizing artifacts from either individual drug.[10]

Q3: What is the expected distribution of ribosome footprints in a successful LTM Ribo-seq experiment?

In a successful LTM-based ribosome profiling experiment, you should observe a sharp and prominent peak of ribosome footprint reads precisely at the annotated translation initiation sites (TISs) of mRNAs. The majority of reads should align to the start codons (typically AUG). This is in contrast to a standard Ribo-seq experiment using an elongation inhibitor like cycloheximide, where reads are distributed across the entire coding sequence (CDS). Metagene analysis of LTM data should show a strong enrichment of reads at and immediately downstream of the start codon, with a significant depletion of reads further into the coding sequence.[2][3]

Troubleshooting Guide

Problem 1: Low Yield of Ribosome Footprints

Q: I have performed a ribosome profiling experiment with LTM, but the final library yield is very low. What are the possible causes and solutions?

A: Low footprint yield is a common issue in Ribo-seq. Here are several potential causes and troubleshooting steps:

Potential Cause Explanation Recommended Solution
Suboptimal LTM Concentration or Incubation Time Insufficient LTM concentration or a too-short incubation time may not effectively stall initiating ribosomes. Conversely, excessively high concentrations or prolonged incubation could lead to off-target effects or cellular stress, impacting translation.Titrate the LTM concentration (a common starting point is 50 µM) and optimize the incubation time (typically 30 minutes) for your specific cell type or experimental system.[11]
Inefficient Nuclease Digestion The concentration and activity of the RNase used to generate footprints are critical. Too little RNase will result in incomplete digestion of unprotected mRNA, leading to a smear of larger fragments and low yield of the desired ~30 nucleotide footprints. Too much RNase can lead to degradation of the ribosomes themselves and the protected footprints.Optimize the RNase I concentration for your lysate. It is also crucial to ensure the RNase is active and the digestion is performed under optimal buffer and temperature conditions.[12]
Poor Ribosome Integrity Ribosomes can degrade during cell lysis and subsequent handling if not performed quickly and at low temperatures. Degraded ribosomes will not protect mRNA footprints effectively.Ensure all steps are performed on ice or at 4°C. Use fresh lysis buffers containing RNase inhibitors and work quickly to minimize the time between cell harvesting and flash-freezing of lysates.
Loss of Material During Library Preparation The multi-step process of library preparation, including adapter ligation, reverse transcription, and PCR amplification, can lead to sample loss, especially with low input amounts.Use a robust and optimized library preparation protocol designed for low-input samples.[13] Consider using carrier molecules like glycogen during RNA precipitation steps to improve recovery.
Problem 2: Unexpected Distribution of Ribosome Footprints

Q: My LTM Ribo-seq data shows significant reads within the coding sequence and not just at the start codon. Why is this happening?

A: While LTM is designed to enrich for initiating ribosomes, observing reads within the CDS can occur due to several factors:

Potential Cause Explanation Recommended Solution
Incomplete "Run-off" of Elongating Ribosomes For LTM to specifically capture initiating ribosomes, elongating ribosomes already on the mRNA must be allowed to complete translation and "run off" the transcript. If this process is incomplete, you will capture a population of elongating ribosomes.The incubation time with LTM is critical. A 30-minute incubation is often sufficient to allow for ribosome run-off.[3] However, this may need to be optimized for your specific experimental conditions.
LTM is Not 100% Specific for Initiation While highly specific, LTM's preference for initiating ribosomes is not absolute. At higher concentrations or in certain cellular contexts, it may also stall some elongating ribosomes.Use the lowest effective concentration of LTM as determined by a dose-response experiment. Comparing your LTM data with a CHX-treated sample from the same biological material can help distinguish initiation-specific peaks from background elongation signals.[3]
Presence of Upstream Open Reading Frames (uORFs) Ribosome footprints may accumulate at the start codons of uORFs in the 5' UTR of mRNAs. These are bona fide translation initiation events and a key finding that can be uncovered with LTM-based methods.Analyze the 5' UTRs of your transcripts for the presence of uORFs. The sharp peaks of LTM-derived footprints can help to precisely map these alternative TISs.[6][7]
Sequencing of Non-Ribosomal RNA-Protein Complexes Other RNA-binding proteins can also protect RNA fragments from nuclease digestion, leading to contaminating reads in your library.Ensure proper purification of monosomes, for example, through sucrose density gradient centrifugation, to separate 80S ribosomes from other cellular components.[13]
Problem 3: High rRNA Contamination in the Sequencing Library

Q: My Ribo-seq library is dominated by reads mapping to ribosomal RNA (rRNA). How can I reduce this contamination?

A: rRNA is the most abundant RNA species in the cell, and its contamination in Ribo-seq libraries is a frequent challenge. Here are strategies to mitigate this issue:

Potential Cause Explanation Recommended Solution
Inefficient rRNA Depletion The method used to remove rRNA from the total RNA or footprint fraction was not effective. This can be due to suboptimal hybridization of depletion probes or inefficient capture of the rRNA-probe complexes.Use a commercially available rRNA depletion kit that is compatible with your species of interest and follow the manufacturer's instructions carefully. Ensure complete mixing of reagents and adherence to recommended incubation temperatures.[14][15]
Degraded RNA Input If the starting RNA is degraded, the rRNA will be fragmented and may not be efficiently captured by the depletion probes, which are designed to bind to specific regions of intact rRNA.Assess the integrity of your total RNA using a Bioanalyzer or similar method before proceeding with library preparation.
Suboptimal Nuclease Digestion Over-digestion with RNase can lead to the breakdown of ribosomes, releasing rRNA fragments that can be carried through into the final library.Carefully optimize the RNase concentration and digestion time to ensure that you are generating monosomes without excessive ribosome degradation.
Contamination from the Gel Extraction Step During the size selection of ribosome footprints on a polyacrylamide gel, it is possible to co-extract contaminating RNA species, including rRNA fragments of a similar size.Use a size selection marker to accurately excise the gel region corresponding to the expected footprint size (~28-30 nucleotides).[16]

Experimental Protocols

Protocol 1: Global Translation Initiation Sequencing (GTI-seq) using this compound

This protocol is adapted from established methods for identifying translation initiation sites.[3]

  • Cell Culture and LTM Treatment:

    • Grow cells to the desired confluency (typically 70-80%).

    • Add this compound to the culture medium to a final concentration of 50 µM.

    • Incubate the cells for 30 minutes at 37°C to allow for the run-off of elongating ribosomes.

  • Cell Lysis and Lysate Preparation:

    • Quickly wash the cells with ice-cold PBS containing 100 µg/mL cycloheximide to halt any further ribosome movement during harvesting.

    • Lyse the cells in an appropriate lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and RNase inhibitors).

    • Clarify the lysate by centrifugation to remove nuclei and cell debris.

  • Nuclease Footprinting:

    • Treat the cleared lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be empirically determined.

    • Incubate for a defined period (e.g., 45 minutes) at room temperature with gentle agitation.

    • Stop the digestion by adding an RNase inhibitor.

  • Monosome Purification:

    • Layer the digested lysate onto a sucrose cushion or a continuous sucrose gradient.

    • Perform ultracentrifugation to pellet the 80S monosomes or to separate them in the gradient.

    • Collect the monosome fraction.

  • RNA Extraction and Footprint Purification:

    • Extract the RNA from the purified monosomes using a method like TRIzol extraction followed by isopropanol precipitation.

    • Run the extracted RNA on a denaturing polyacrylamide gel.

    • Excise the gel slice corresponding to the expected size of ribosome footprints (~28-30 nucleotides).

    • Elute the RNA from the gel slice.

  • Library Preparation and Sequencing:

    • Perform 3' adapter ligation to the purified footprints.

    • Carry out reverse transcription to generate cDNA.

    • Circularize the cDNA and perform PCR amplification to add sequencing adapters.

    • Sequence the resulting library on a high-throughput sequencing platform.

Data Presentation

Table 1: Comparison of Translation Inhibitors Used in Ribosome Profiling
Inhibitor Mechanism of Action Primary Application in Ribo-seq Expected Footprint Distribution Key Advantages Potential Artifacts
This compound (LTM) Binds to the E-site of the 60S subunit, inhibiting the first elongation step.[1]Identification and quantification of translation initiation sites (GTI-seq, QTI-seq).[2][17]Sharp peak at the start codon.High specificity for initiating ribosomes.Incomplete run-off can lead to background from elongating ribosomes.
Cycloheximide (CHX) Binds to the E-site, stalling ribosomes after one round of translocation.[1]General inhibitor of elongation to "freeze" ribosomes across the transcript.Distributed across the entire coding sequence, with a potential pile-up at the 5' end.[6][7]Provides a global snapshot of ribosome occupancy.Can introduce a bias towards the 5' end of transcripts and obscure the precise TIS.[5]
Harringtonine Inhibits translation initiation by preventing the first peptide bond formation.Identification of translation initiation sites.[8][9]Sharp peak at the start codon.Rapidly stalls initiating ribosomes.Can have off-target effects at high concentrations.

Visualizations

Diagram 1: this compound's Mechanism of Action in Ribosome Profiling

LTM_Mechanism cluster_initiation Translation Initiation cluster_elongation Translation Elongation Initiating_Ribosome Initiating 80S Ribosome (Empty E-site) mRNA_Start mRNA Start Codon (AUG) Initiating_Ribosome->mRNA_Start Binds Stalled_Complex Stalled Initiation Complex (Footprint at AUG) Initiating_Ribosome->Stalled_Complex Stalls LTM This compound LTM->Initiating_Ribosome Binds to empty E-site Elongating_Ribosome Elongating Ribosome (Occupied E-site with deacylated tRNA) mRNA_CDS mRNA Coding Sequence Elongating_Ribosome->mRNA_CDS Translocates LTM_elong This compound LTM_elong->Elongating_Ribosome Binding inhibited

Caption: Mechanism of LTM in selectively stalling initiating ribosomes.

Diagram 2: Experimental Workflow for GTI-seq

GTI_Seq_Workflow Cell_Culture 1. Cell Culture LTM_Treatment 2. This compound Treatment (50 µM, 30 min) Cell_Culture->LTM_Treatment Cell_Lysis 3. Cell Lysis LTM_Treatment->Cell_Lysis Nuclease_Digestion 4. RNase I Digestion Cell_Lysis->Nuclease_Digestion Monosome_Purification 5. Monosome Purification (Sucrose Gradient) Nuclease_Digestion->Monosome_Purification Footprint_Isolation 6. RNA Extraction & Footprint Gel Purification Monosome_Purification->Footprint_Isolation Library_Prep 7. Library Preparation Footprint_Isolation->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis: Map reads to identify TIS Sequencing->Data_Analysis

Caption: Step-by-step workflow for Global Translation Initiation Sequencing (GTI-seq).

Diagram 3: Troubleshooting Logic for Low Footprint Yield

Troubleshooting_Low_Yield Start Low Ribosome Footprint Yield Check_LTM Check LTM concentration and incubation time Start->Check_LTM Check_Nuclease Evaluate nuclease digestion efficiency Start->Check_Nuclease Check_Ribosomes Assess ribosome integrity Start->Check_Ribosomes Check_Library_Prep Review library preparation protocol Start->Check_Library_Prep Solution_LTM Optimize LTM concentration/time Check_LTM->Solution_LTM Solution_Nuclease Titrate RNase I concentration Check_Nuclease->Solution_Nuclease Solution_Ribosomes Improve lysis procedure (cold, fast) Check_Ribosomes->Solution_Ribosomes Solution_Library_Prep Use low-input protocol, add carrier RNA Check_Library_Prep->Solution_Library_Prep

Caption: A logical guide for troubleshooting low ribosome footprint yield.

References

How to minimize experimental artifacts with Lactimidomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lactimidomycin (LTM). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize experimental artifacts and ensure reliable results when using this potent translation elongation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a natural product isolated from Streptomyces amphibiosporus. It is a potent inhibitor of eukaryotic translation elongation.[1][2] LTM binds to the E-site (exit site) of the 60S ribosomal subunit, which prevents the translocation of tRNA from the P-site (peptidyl site) to the E-site.[2][3] This action effectively stalls ribosomes at the start of elongation, making it a valuable tool for studying translation initiation.[2][4]

Q2: How does this compound differ from Cycloheximide (CHX)?

Both LTM and CHX are translation elongation inhibitors that bind to the ribosomal E-site.[2][3] However, there are key differences:

  • Potency: LTM is significantly more potent than CHX, often showing inhibitory effects at lower concentrations.[2]

  • Specificity: LTM is noted for its high specificity for translation inhibition, lacking some of the off-target effects on transcription that have been reported for CHX at high concentrations.[2]

  • Mechanism Detail: While both bind the E-site, the larger size of LTM physically blocks the deacylated tRNA from entering the E-site. In contrast, the smaller CHX molecule allows for one round of translocation before halting further elongation by interfering with the stable binding of the E-site tRNA.[3]

Q3: What are the primary applications of this compound in research?

This compound is widely used in several research applications, including:

  • Ribosome Profiling: LTM is used to arrest ribosomes at translation initiation sites, allowing for their genome-wide identification and the study of alternative translation start sites.[4]

  • Virology Research: It has been shown to be a potent, non-toxic inhibitor of various RNA viruses, such as dengue virus, by inhibiting viral protein synthesis.[1][2]

  • Cancer Biology: LTM exhibits antiproliferative effects on various tumor cell lines by selectively inhibiting protein translation.[1]

Q4: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. When dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Cell Death or Cytotoxicity in Experiments

Possible Cause: The concentration of this compound used is too high for the specific cell line, leading to significant cytotoxicity and confounding experimental results.

Solution: It is crucial to determine the optimal, non-cytotoxic concentration of LTM for each cell line and experimental condition. A dose-response experiment should be performed to identify the concentration that effectively inhibits translation without causing significant cell death.

Experimental Protocol: Determining Optimal this compound Concentration

This protocol outlines a method to determine the working concentration of LTM that inhibits protein synthesis without inducing significant cytotoxicity using an MTT assay.

Materials:

  • This compound (LTM)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere and resume proliferation for 24 hours.

  • LTM Treatment: Prepare a serial dilution of LTM in complete culture medium. Concentrations could range from 0.01 nM to 1000 nM. Remove the old medium from the wells and add the medium containing the different concentrations of LTM. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]

    • Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to reduce background).[5]

  • Data Analysis: Calculate the percentage of cell viability for each LTM concentration relative to the untreated control. Plot cell viability against LTM concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and the concentration range that maintains high cell viability (e.g., >90%).

Data Presentation: this compound IC50 and Cytotoxicity Data

Cell LineIC50 (Growth Inhibition)NotesReference
Hs 579TLow nM range24-hour treatment[1]
HCC 1937Low nM range24-hour treatment[1]
MDA-MB-231Low nM range24-hour treatment[1]
MCF 10AHigher doses neededNon-tumorigenic breast cell line[1]
Huh7>12.5 µM (for viability)No measurable decrease in cell viability up to 12.5 µM.[1]
Issue 2: Inconsistent or Unreliable Results in Ribosome Profiling

Possible Cause: Suboptimal experimental conditions, such as incorrect LTM concentration, inappropriate incubation time, or artifacts introduced during library preparation, can lead to inconsistent ribosome profiling data.

Solution: Careful optimization of the ribosome profiling protocol is necessary. This includes using the pre-determined optimal LTM concentration and considering potential artifacts associated with translation inhibitors.

Experimental Protocol: Ribosome Profiling with this compound for Translation Initiation Site Mapping

This protocol provides a general workflow for using LTM to enrich for initiating ribosomes.

Materials:

  • Cultured cells

  • This compound at the optimal, non-cytotoxic concentration

  • Lysis buffer

  • RNase I

  • Sucrose density gradient solutions

  • RNA purification kits

  • Reagents for library preparation and sequencing

Procedure:

  • LTM Treatment: Treat cells with the optimal concentration of LTM for a short duration (e.g., 30 minutes to 2 hours) to arrest initiating ribosomes.

  • Cell Lysis: Harvest and lyse the cells in a lysis buffer containing cycloheximide to prevent ribosome run-off during sample processing.

  • Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate monosomes by ultracentrifugation through a sucrose density gradient.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

  • Library Preparation: Prepare a sequencing library from the extracted footprints. This typically involves ligation of adapters to the 3' and 5' ends, reverse transcription, and PCR amplification.

  • Sequencing and Data Analysis: Sequence the library and align the reads to a reference genome or transcriptome to map the positions of the initiating ribosomes.

Troubleshooting Ribosome Profiling Artifacts:

  • Ribosome Accumulation at 5' UTRs: This is the expected outcome when using LTM to map translation initiation sites.

  • Off-target Ribosome Pausing: While LTM is specific for initiation, high concentrations or prolonged treatment could lead to off-target effects. Ensure the lowest effective concentration is used.

  • Comparison with other inhibitors: To confirm true initiation sites, results can be compared with data from experiments using other initiation inhibitors like harringtonine.[4]

Issue 3: Potential Off-Target Effects

Possible Cause: Although this compound is highly specific, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations.

Solution: To identify potential off-target effects, proteomics-based approaches can be employed to assess global changes in protein expression that are not directly related to translation inhibition.

Recommended Approach: Proteomic Analysis for Off-Target Identification

  • Experimental Design: Treat cells with LTM at the working concentration and a higher concentration, alongside a vehicle control.

  • Proteomic Profiling: Perform quantitative proteomic analysis (e.g., using SILAC or label-free quantification) to compare the proteomes of the treated and control cells.

  • Data Analysis: Identify proteins with significantly altered abundance in the LTM-treated samples. Further investigation would be needed to determine if these changes are direct off-target effects or downstream consequences of translation inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

lactimidomycin_mechanism cluster_ribosome 60S Ribosomal Subunit E_site E-site LTM This compound E_site->LTM Binding prevents tRNA entry P_site P-site P_site->E_site Translocation A_site A-site tRNA_P tRNA tRNA_P->P_site Occupies P-site LTM->E_site Binds to E-site Blocked Elongation Blocked LTM->Blocked Results in Elongation Translation Elongation

Caption: Mechanism of this compound (LTM) inhibiting translation elongation.

troubleshooting_workflow start Inconsistent Results with this compound check_concentration Is the LTM concentration optimized and non-cytotoxic? start->check_concentration check_protocol Is the experimental protocol optimized? check_concentration->check_protocol Yes dose_response Perform dose-response and cytotoxicity assay check_concentration->dose_response No check_reagents Are reagents (LTM, media) fresh and correctly stored? check_protocol->check_reagents Yes optimize_protocol Optimize incubation times and library prep steps check_protocol->optimize_protocol No new_reagents Prepare fresh reagents and aliquot LTM stock check_reagents->new_reagents No end_good Consistent Results check_reagents->end_good Yes dose_response->check_concentration optimize_protocol->check_protocol new_reagents->check_reagents

Caption: Troubleshooting workflow for inconsistent experimental results.

optimal_concentration_workflow start Start: Determine Optimal LTM Concentration seed_cells 1. Seed cells in a 96-well plate start->seed_cells prepare_ltm 2. Prepare serial dilutions of LTM seed_cells->prepare_ltm treat_cells 3. Treat cells with LTM and controls prepare_ltm->treat_cells incubate 4. Incubate for desired duration (e.g., 24h) treat_cells->incubate mtt_assay 5. Perform MTT assay for cell viability incubate->mtt_assay measure_absorbance 6. Measure absorbance at 570 nm mtt_assay->measure_absorbance analyze_data 7. Analyze data to find IC50 and non-toxic range measure_absorbance->analyze_data end End: Optimal LTM Concentration Identified analyze_data->end

Caption: Experimental workflow for determining optimal LTM concentration.

References

Technical Support Center: Lactimidomycin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering lactimidomycin resistance in their cancer cell experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you identify, understand, and overcome this compound resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during experiments with this compound.

Question/Issue Possible Cause Troubleshooting/Validation Steps
My cancer cell line shows reduced sensitivity to this compound (higher IC50) than expected. 1. Target-site mutation: Mutations in ribosomal proteins, particularly in the E-site of the 60S subunit where this compound binds, can reduce drug affinity. Cross-resistance with cycloheximide is often observed. 2. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump this compound out of the cell. 3. Altered signaling pathways: Activation of pro-survival signaling pathways may counteract the cytotoxic effects of translation inhibition.1. Sequence ribosomal protein genes: Isolate RNA, reverse transcribe to cDNA, and sequence key ribosomal protein genes like RPL41 (mammalian L36a) and RPL27A. Compare sequences to a sensitive control cell line. 2. Efflux pump inhibition assay: Co-treat cells with this compound and a known ABC transporter inhibitor (e.g., verapamil for P-gp). A significant decrease in the IC50 of this compound suggests efflux pump involvement. 3. Western blot analysis: Profile the expression and phosphorylation status of key proteins in survival pathways (e.g., PI3K/AKT, MAPK/ERK) in treated vs. untreated and sensitive vs. resistant cells.
How can I confirm that this compound is inhibiting translation in my sensitive cells? This compound inhibits the elongation step of translation.Polysome Profiling: In sensitive cells, this compound treatment should cause a decrease in polysome peaks and an increase in the 80S monosome peak, indicating a block in translation elongation. See the detailed protocol below.
I suspect my cell line has developed resistance. How can I quantify this? Development of resistance is characterized by a rightward shift in the dose-response curve.IC50 Determination: Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) on both the suspected resistant line and the parental sensitive line. A significant increase in the IC50 value confirms resistance.
What are the known genes that can confer resistance to translation inhibitors? Mutations in ribosomal proteins and activation of stress response pathways are known mechanisms. For eIF4A inhibitors, which also target translation, inactivation of negative regulators of the NRF2 pathway (e.g., KEAP1, CUL3) has been shown to confer resistance.[1]CRISPR/Cas9 Screening: A genome-wide CRISPR knockout or activation screen can identify genes whose loss or overexpression leads to this compound resistance. See the experimental workflow below.

Quantitative Data: this compound Potency

This compound is a potent inhibitor of translation and cell growth in sensitive cancer cell lines. The half-maximal inhibitory concentration (IC50) for protein synthesis is approximately 37.82 nM.[1]

Below is a summary of reported IC50 values for cell growth inhibition in various breast cancer cell lines after 24 hours of treatment.

Cell LineCancer SubtypeIC50 (nM)Reference
Hs 579TTriple-NegativeLow nM range[1]
HCC 1937Triple-NegativeLow nM range[1]
HCC 1395Triple-NegativeLow nM range[1]
HCC 2218Triple-NegativeLow nM range[1]
BT 474Luminal BLow nM range[1]
MCF 7Luminal ALow nM range[1]
MDA-MB-231Triple-NegativeLow nM range[1]
MCF 10ANon-tumorigenicHigher doses required[1]

Note: Data for this compound-resistant cancer cell lines with corresponding fold-change in IC50 is limited in publicly available literature. Researchers are encouraged to generate this data for their specific resistant models using the protocols provided below.

Key Signaling Pathways & Resistance Mechanisms

This compound's primary mechanism of action is the inhibition of translation elongation by binding to the E-site of the 60S ribosomal subunit.[2] Resistance can emerge through several mechanisms.

Lactimidomycin_Resistance cluster_cell Cancer Cell cluster_ribosome Ribosome (60S E-site) LTM This compound Ribosome Wild-Type Ribosome LTM->Ribosome Inhibits Mutated_Ribosome Mutated Ribosome (e.g., RPL41 mutation) LTM->Mutated_Ribosome Reduced binding Efflux_Pump ABC Transporter (e.g., P-gp) LTM->Efflux_Pump Substrate for Translation Protein Synthesis Ribosome->Translation Enables Mutated_Ribosome->Translation Allows Apoptosis Apoptosis Translation->Apoptosis Suppression leads to Efflux_Pump->LTM Efflux Signaling Pro-survival Signaling (e.g., PI3K/AKT, MAPK/ERK) Signaling->Apoptosis Inhibits

Caption: Overview of this compound Action and Resistance.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to investigate this compound resistance.

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for developing a resistant cell line through continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium and supplements

  • Cell culture flasks/plates

  • MTT or other cell viability assay kit

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them.

  • Dose Escalation: Once the cells are proliferating steadily at the current concentration, double the concentration of this compound in the culture medium.

  • Repeat Cycles: Repeat steps 3 and 4 for several cycles over a period of weeks to months. A significant increase in the IC50 (e.g., >10-fold) indicates the development of a resistant cell line.

  • Characterization: Once a resistant line is established, perform a full dose-response curve to determine the new IC50 and calculate the fold resistance compared to the parental line.

  • Stability Test: Culture the resistant cells in drug-free medium for several passages and then re-determine the IC50 to assess the stability of the resistant phenotype.

Protocol 2: Polysome Profiling to Assess Translation Inhibition

This protocol allows for the visualization of the distribution of ribosomes on mRNA, providing a snapshot of the translational status of the cell.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound or vehicle control (e.g., DMSO)

  • Cycloheximide

  • Lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, Triton X-100, and RNase inhibitor)

  • Sucrose solutions (e.g., 10% and 50% in lysis buffer)

  • Gradient maker and ultracentrifuge with appropriate rotor

  • Fractionation system with a UV detector

Procedure:

  • Cell Treatment: Treat sensitive and resistant cells with this compound at a concentration known to inhibit translation (e.g., 5-10x IC50 for sensitive cells) or vehicle for a short period (e.g., 30-60 minutes). Add cycloheximide (100 µg/mL) for the last 5 minutes of incubation to "freeze" ribosomes on the mRNA.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

  • Loading and Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm for 2.5 hours at 4°C).

  • Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.

  • Interpretation: In sensitive cells, this compound treatment should lead to a decrease in the polysome peaks and an increase in the 80S monosome peak compared to the vehicle control. Resistant cells should show a profile similar to the vehicle control even in the presence of this compound.

Polysome_Profiling_Workflow cluster_workflow Polysome Profiling Workflow start Treat cells with This compound/Vehicle lysis Lyse cells in the presence of Cycloheximide start->lysis gradient Layer lysate onto sucrose gradient lysis->gradient centrifuge Ultracentrifugation gradient->centrifuge fractionate Fractionate gradient and monitor A254 centrifuge->fractionate analyze Analyze polysome profiles fractionate->analyze

Caption: Experimental Workflow for Polysome Profiling.

Protocol 3: Genome-wide CRISPR/Cas9 Knockout Screen to Identify Resistance Genes

This protocol outlines a pooled screening approach to identify genes whose loss confers resistance to this compound.

Materials:

  • Cas9-expressing cancer cell line

  • Pooled lentiviral sgRNA library (genome-wide)

  • Lentivirus packaging plasmids

  • HEK293T cells for virus production

  • This compound

  • Next-generation sequencing (NGS) reagents and platform

Procedure:

  • Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells.

  • Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Initial Cell Collection (T0): Collect a population of cells after transduction and selection to represent the initial sgRNA library distribution.

  • Drug Selection: Treat the remaining transduced cells with a lethal concentration of this compound. A parallel culture with vehicle is maintained as a control.

  • Harvest Resistant Cells: After a period of selection (e.g., 2-3 weeks), harvest the surviving, resistant cell population.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from the T0 and resistant populations. Amplify the sgRNA cassettes using PCR.

  • Next-Generation Sequencing: Sequence the amplified sgRNA cassettes to determine the representation of each sgRNA in the initial and resistant populations.

  • Data Analysis: Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the T0 population. The genes targeted by these enriched sgRNAs are candidate resistance genes.

CRISPR_Screen_Workflow cluster_workflow CRISPR Knockout Screen Workflow start Transduce Cas9-expressing cells with sgRNA library selection Select transduced cells start->selection split Split population selection->split t0 Collect T0 sample split->t0 treat Treat with this compound split->treat dna_extraction gDNA extraction harvest Harvest resistant cells treat->harvest harvest->dna_extraction pcr sgRNA amplification dna_extraction->pcr ngs Next-Generation Sequencing pcr->ngs analysis Identify enriched sgRNAs ngs->analysis

Caption: Workflow for CRISPR-based Resistance Screening.

References

Lactimidomycin solubility issues and how to address them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Lactimidomycin (LTM).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3]

Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous cell culture medium. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds like this compound. This "crashing out" occurs when the concentration of LTM exceeds its solubility limit in the final aqueous solution. The higher the initial concentration in DMSO and the larger the volume of stock added, the greater the risk of precipitation.

Q3: How can I prevent my this compound from precipitating in my cell culture experiments?

A3: To prevent precipitation, it is crucial to work with a well-dissolved stock solution and to introduce it to the aqueous medium in a way that facilitates mixing. Pre-warming the cell culture medium to 37°C and adding the LTM stock solution drop-wise while gently swirling the medium can help. It is also important not to exceed the solubility limit of LTM in the final culture medium.

Q4: What is the stability of this compound in a DMSO stock solution?

A4: Once reconstituted in DMSO, this compound stock solutions are stable for up to 3 months when aliquoted and stored at -20°C. For longer-term storage, aliquots can be kept at -80°C for up to 6 months.[4] It is advisable to avoid repeated freeze-thaw cycles.

Q5: Are there any alternative solvents to DMSO for this compound?

A5: While DMSO is the primary recommended solvent, some studies mention the slight solubility of similar compounds in ethanol and methanol. However, the solubility in these solvents is significantly lower than in DMSO. If DMSO is incompatible with your experimental system, extensive solubility testing with alternative solvents like ethanol or N,N-dimethylformamide (DMF) would be required, and it may not be possible to achieve high concentrations.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem Potential Cause Suggested Solution
This compound powder is not dissolving in DMSO. Insufficient solvent volume or incomplete dissolution process.Ensure you are using a sufficient volume of high-purity, anhydrous DMSO to reach the desired concentration. Employ warming (to 37°C) and sonication to aid dissolution as indicated in the protocol below. Note that hygroscopic (wet) DMSO can significantly reduce solubility.[4]
Precipitate forms immediately upon adding DMSO stock to aqueous media. The final concentration of LTM exceeds its aqueous solubility. The dilution was performed too quickly.Decrease the final concentration of LTM in your experiment. Perform a serial dilution of your stock in pre-warmed (37°C) media. Add the stock solution slowly and drop-wise while gently agitating the media.
The solution becomes cloudy over time after dilution. The compound is slowly precipitating out of the supersaturated solution. LTM may be interacting with components in the cell culture medium.Prepare the final dilution of LTM in your cell culture medium immediately before adding it to your cells. Consider reducing the serum concentration in your medium if applicable, as proteins can sometimes contribute to compound precipitation.
Inconsistent experimental results. Incomplete dissolution of LTM or precipitation in the culture wells, leading to variable effective concentrations.Always visually inspect your stock solution and final dilutions for any signs of precipitation before use. If any precipitate is observed, do not use the solution and prepare a fresh one following the recommended dissolution protocol.

Data Presentation: this compound Solubility

Solvent Concentration Conditions Reference
Dimethyl sulfoxide (DMSO)5.72 mg/mL (12.50 mM)Requires sonication and warming.[5][6]
MethanolSlightly solubleNo quantitative data available.[7]
EthanolSlightly solubleNo quantitative data available.[7]
WaterPoorly solubleNo quantitative data available.
Phosphate-Buffered Saline (PBS)Poorly solubleNo quantitative data available.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Calculate the required mass of this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Briefly vortex the tube to disperse the powder.

  • Place the tube in a 37°C water bath for 5-10 minutes to warm the solvent.

  • Transfer the tube to a water bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure all the powder has dissolved. If not, repeat steps 5 and 6.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.

  • Perform a serial dilution if a large dilution factor is required. For example, to achieve a 100 nM final concentration from a 10 mM stock, first prepare an intermediate dilution (e.g., 10 µM) in pre-warmed medium.

  • Add the appropriate volume of the this compound stock solution (or intermediate dilution) drop-wise to the pre-warmed cell culture medium while gently swirling the tube.

  • Gently pipette the final solution up and down to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your cell-based assay.

Visualizations

This compound's Mechanism of Action

This compound inhibits eukaryotic protein synthesis by targeting the ribosome.[8] It specifically binds to the E-site (exit site) of the 60S ribosomal subunit, which prevents the first translocation step of elongation.[8][9] This stalls the ribosome at the start codon, thereby blocking the synthesis of new proteins.

lactimidomycin_mechanism Mechanism of this compound Action cluster_ribosome 60S Ribosomal Subunit E_site E-site Translocation tRNA Translocation (P-site to E-site) E_site->Translocation Blocks P_site P-site A_site A-site LTM This compound LTM->E_site Binds to Elongation Protein Elongation Translocation->Elongation Protein_Synthesis Protein Synthesis Elongation->Protein_Synthesis

Caption: this compound binds to the E-site of the 60S ribosomal subunit, blocking translocation.

Experimental Workflow for Preparing this compound Working Solutions

This workflow outlines the key steps for preparing this compound solutions for cell culture experiments, designed to minimize solubility issues.

experimental_workflow Workflow for this compound Solution Preparation start Start dissolve Dissolve LTM in anhydrous DMSO start->dissolve warm_sonicate Warm (37°C) and Sonicate to aid dissolution dissolve->warm_sonicate stock_solution Prepare Aliquots of Concentrated Stock Solution warm_sonicate->stock_solution store Store at -20°C or -80°C stock_solution->store thaw Thaw aliquot at room temperature store->thaw dilute Serially dilute stock into pre-warmed medium thaw->dilute prewarm_media Pre-warm Cell Culture Medium to 37°C prewarm_media->dilute add_to_cells Add working solution to cells immediately dilute->add_to_cells end End add_to_cells->end

Caption: A step-by-step workflow for the preparation of this compound solutions for experiments.

Troubleshooting Logic for this compound Precipitation

This decision tree illustrates a logical approach to troubleshooting precipitation issues with this compound.

troubleshooting_logic Troubleshooting Precipitation of this compound start Precipitation Observed? check_stock Is the stock solution clear? start->check_stock Yes remake_stock Remake stock solution using warming and sonication. check_stock->remake_stock No check_dilution Was the dilution performed in pre-warmed media with gentle mixing? check_stock->check_dilution Yes improve_dilution Improve dilution technique: pre-warm media, add drop-wise. check_dilution->improve_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes prepare_fresh Prepare dilutions immediately before use. check_concentration->prepare_fresh No

References

Effect of Lactimidomycin on cell viability at different concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lactimidomycin in cell viability experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Troubleshooting Guide

This guide addresses common issues encountered during cell viability assays with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate dispensing of cells, media, or reagents. 4. Incomplete formazan solubilization (MTT assay): Crystals not fully dissolved before reading.1. Ensure thorough mixing of cell suspension before and during seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. 4. After adding the solubilization buffer, shake the plate on an orbital shaker for at least 15 minutes and visually inspect for complete dissolution.
Low signal or absorbance values 1. Low cell number: Insufficient number of viable cells to generate a strong signal. 2. Incorrect wavelength: Reading absorbance at a non-optimal wavelength. 3. Reagent degradation: Improper storage or handling of assay reagents (e.g., MTT solution exposed to light).1. Optimize cell seeding density in a preliminary experiment. 2. Ensure the microplate reader is set to the correct wavelength for your specific assay (e.g., ~570 nm for MTT). 3. Store reagents as recommended by the manufacturer and protect light-sensitive components from light.
High background noise 1. Contamination: Bacterial or fungal contamination of cell cultures. 2. Phenol red interference: Phenol red in the culture medium can affect absorbance readings in some assays. 3. Compound interference: this compound itself may interfere with the assay at very high concentrations.1. Regularly check cell cultures for contamination and practice sterile techniques. 2. Use phenol red-free medium for the assay. 3. Include a "compound only" control (this compound in media without cells) to assess for any direct effect on the assay reagents.
Unexpected dose-response curve (e.g., non-sigmoidal, plateau at intermediate viability) 1. Solubility issues: this compound may precipitate at higher concentrations. 2. Off-target effects: At very high concentrations, off-target effects might lead to complex cellular responses. 3. Cellular heterogeneity: The cell population may have varying sensitivity to the compound. 4. Kinetic differences: The chosen endpoint may not capture the full effect of the drug; some cells may be growth-arrested but not yet dead.1. Ensure this compound is fully dissolved in the stock solution and diluted appropriately in the culture medium. 2. Test a wider range of concentrations to better define the curve. Consider that translation inhibitors can sometimes lead to biphasic responses. 3. Ensure a single-cell suspension during seeding. 4. Perform a time-course experiment to determine the optimal incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of eukaryotic translation elongation.[1] It specifically binds to the E-site (exit site) of the 60S ribosomal subunit, which blocks the translocation step of the ribosome along the mRNA.[2] This leads to a global shutdown of protein synthesis, ultimately inducing cell death.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1]

Q3: What is a typical concentration range for this compound in cell viability assays?

A3: this compound is highly potent, with IC50 values often in the low nanomolar range for sensitive cancer cell lines.[1] A typical starting concentration range for a dose-response experiment would be from 0.01 nM to 100 nM.[1] However, the optimal range can vary significantly between cell lines.

Q4: How does the cytotoxicity of this compound compare between cancerous and non-cancerous cell lines?

A4: this compound has shown selective cytotoxicity, being more potent against various cancer cell lines compared to non-tumorigenic cell lines. For example, higher concentrations are needed to inhibit the growth of the non-tumorigenic breast cell line MCF10A compared to several breast cancer cell lines.[1]

Q5: Can this compound be used in animal studies?

A5: Yes, in vivo studies have shown that this compound can have an appreciable effect on tumor growth in mouse models.[1]

Data on this compound's Effect on Cell Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines after a 24-hour treatment period.

Cell LineCell TypeIC50 (nM)
Hs 579TBreast CancerLow nanomolar range
HCC 1937Breast CancerLow nanomolar range
HCC 1395Breast CancerLow nanomolar range
HCC 2218Breast CancerLow nanomolar range
BT 474Breast CancerLow nanomolar range
MCF 7Breast CancerLow nanomolar range
MDA-MB-231Breast CancerLow nanomolar range
MCF 10ANon-tumorigenic BreastHigher concentrations required

Data compiled from publicly available sources.[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Dilute the cell suspension to the desired seeding density (optimized for your cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the corresponding this compound dilutions.

    • Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells prep_lacs Prepare this compound dilutions prep_lacs->treat_cells incubate_treat Incubate for desired period (e.g., 24h) treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve and determine IC50 calc_viability->plot_curve

Caption: Workflow for assessing cell viability with this compound using an MTT assay.

Signaling Pathway of this compound-Induced Cell Death

G cluster_inhibition Translation Inhibition cluster_stress Cellular Stress cluster_apoptosis Apoptosis This compound This compound ribosome 60S Ribosomal Subunit (E-site) This compound->ribosome binds to translation_block Inhibition of Translation Elongation ribosome->translation_block leads to protein_depletion Depletion of short-lived anti-apoptotic proteins (e.g., Mcl-1) translation_block->protein_depletion stress_response Integrated Stress Response (ISR) translation_block->stress_response bax_bak Bax/Bak Activation protein_depletion->bax_bak stress_response->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Apoptotic Cell Death caspase3->cell_death

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Protocol modifications for Lactimidomycin treatment in specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lactimidomycin (LTM) treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this potent translation elongation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (LTM) is a macrolide antibiotic produced by Streptomyces amphibiosporus. It is a highly potent inhibitor of eukaryotic translation elongation.[1][2] LTM functions by binding to the E-site of the 60S ribosomal subunit, which prevents the translocation of tRNA from the P-site to the E-site. This action effectively stalls ribosomes at the start codon, thereby inhibiting the synthesis of proteins.[3]

Q2: How does this compound differ from Cycloheximide (CHX)?

A2: Both LTM and Cycloheximide (CHX) are inhibitors of translation elongation that bind to the ribosomal E-site.[3][4][5] However, there are key differences:

  • Potency: LTM is significantly more potent than CHX, often showing activity at nanomolar concentrations, whereas CHX is typically used at micromolar concentrations.[3]

  • Mechanism of Stalling: LTM stalls the ribosome at the initiation AUG codon, preventing the first round of elongation. In contrast, CHX allows for one round of translocation before halting elongation at the second codon.[3]

  • Polysome Profiles: Treatment with LTM leads to a significant reduction in polysomes and an accumulation of 80S monosomes. CHX treatment, on the other hand, generally results in the stabilization of polysomes.[3]

Q3: What is the recommended starting concentration for LTM treatment?

A3: The optimal concentration of LTM is highly cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. As a starting point, concentrations ranging from 1 nM to 100 nM are often effective for inhibiting cell growth in many cancer cell lines.[6] For complete inhibition of translation for applications like ribosome profiling, higher concentrations in the range of 100 nM to 500 nM may be necessary.

Q4: How stable is this compound in cell culture media?

A4: While specific studies on LTM's stability in various cell culture media are not extensively published, it is a common practice to prepare fresh dilutions of LTM from a frozen stock solution for each experiment to ensure consistent activity. Stock solutions of LTM in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Incomplete Inhibition of Protein Synthesis

Symptom: Western blot analysis still shows the expression of short-lived proteins, or polysome profiling reveals a significant number of remaining polysomes after LTM treatment.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient LTM Concentration The sensitivity to LTM can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for complete inhibition in your specific cell line. Increase the LTM concentration in increments (e.g., 2x, 5x, 10x) from your initial dose.
Short Treatment Duration For complete ribosome runoff and inhibition of translation, a sufficient treatment time is required. Increase the incubation time with LTM. A time course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) can help determine the optimal duration. For polysome profiling, a 30-minute pre-treatment is often a good starting point.[3]
High Cell Density A high density of cells can reduce the effective concentration of LTM available to each cell. Ensure that cells are plated at a consistent and sub-confluent density for all experiments.
Degraded LTM LTM may have degraded due to improper storage or handling. Use a fresh aliquot of LTM from a properly stored stock solution. Prepare fresh dilutions in pre-warmed media for each experiment.
Problem 2: Excessive Cytotoxicity or Cell Death

Symptom: Widespread cell detachment, rounding, or apoptosis is observed, even at low LTM concentrations or short treatment times.

Possible Causes & Solutions:

Possible Cause Solution
High Sensitivity of the Cell Line Some cell lines are inherently more sensitive to translation inhibitors. Perform a careful dose-response and time-course experiment starting with very low concentrations (e.g., in the picomolar range) to find a non-toxic working concentration.
Prolonged Treatment Duration Complete inhibition of protein synthesis is ultimately lethal to cells. Reduce the duration of LTM treatment to the minimum time required to achieve the desired experimental outcome.
Off-Target Effects While LTM is a specific inhibitor of translation, very high concentrations or prolonged exposure may lead to off-target effects. Use the lowest effective concentration of LTM as determined by your dose-response experiments.
Problem 3: Inconsistent or Irreproducible Results

Symptom: High variability in experimental outcomes between replicates or different experimental dates.

Possible Causes & Solutions:

Possible Cause Solution
Inconsistent Cell Culture Conditions Variations in cell density, passage number, and overall cell health can significantly impact the response to LTM. Standardize your cell culture practices. Use cells within a consistent range of passage numbers and ensure they are healthy and actively dividing before treatment.
Inaccurate LTM Dilutions Errors in preparing serial dilutions can lead to significant variations in the final LTM concentration. Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
Fluctuations in Incubation Time Even small variations in the duration of LTM treatment can affect the outcome, especially for time-sensitive experiments like polysome profiling. Use a timer and stagger the addition of LTM to your samples to ensure consistent incubation times.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Treatment Duration (hours)
Hs 579TBreastLow nM range24
HCC 1937BreastLow nM range24
HCC 1395BreastLow nM range24
HCC 2218BreastLow nM range24
BT 474BreastLow nM range24
MCF 7BreastLow nM range24
MDA-MB-231BreastLow nM range24
HeLaCervical~37.82 (for protein synthesis inhibition)Not Specified
JurkatT-cell leukemiaHighly active (qualitative)24
MCF 10ANon-tumorigenic breastHigher doses required24

Data compiled from MedChemExpress and Schneider-Poetsch et al., 2010.[3][6] Note that "low nM range" indicates that specific values were not provided in the source, but the activity was reported to be in this range.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration of LTM that inhibits the growth of a specific cell line by 50%.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (LTM)

  • DMSO (for LTM stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.

  • LTM Treatment: Prepare a series of LTM dilutions in complete culture medium. A common starting range is from 0.01 nM to 1000 nM. Remove the old medium from the cells and replace it with the medium containing the different concentrations of LTM. Include a "vehicle control" with DMSO at the same concentration as in the highest LTM dose.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the LTM concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Polysome Profiling with this compound Treatment

Objective: To arrest translating ribosomes using LTM for the analysis of ribosome-bound mRNAs.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (LTM)

  • Cycloheximide (CHX) - for comparison or in combination if desired

  • PBS (ice-cold)

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM MgCl2, 100 mM KCl, 1% Triton X-100, 2 mM DTT, 100 µg/mL LTM, RNase inhibitor)

  • Sucrose gradient solutions (e.g., 10% and 50% sucrose in gradient buffer)

  • Ultracentrifuge and appropriate rotor

  • Gradient fractionation system with UV detector

Procedure:

  • Cell Treatment: Grow cells to 70-80% confluency. Add LTM directly to the culture medium to a final concentration determined to be effective for your cell line (e.g., 100-500 nM) and incubate for 30 minutes at 37°C.[3]

  • Harvesting: Place the culture dish on ice and wash the cells twice with ice-cold PBS containing LTM at the same concentration used for treatment.

  • Lysis: Add ice-cold lysis buffer to the plate, scrape the cells, and collect the lysate.

  • Clarification: Centrifuge the lysate to pellet nuclei and mitochondria.

  • Loading: Carefully layer the clarified lysate onto a pre-formed 10-50% sucrose gradient.

  • Ultracentrifugation: Centrifuge the gradients at a high speed (e.g., 39,000 rpm in an SW41Ti rotor) for a sufficient time to separate polysomes (e.g., 2 hours).

  • Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate the polysome profile.

  • RNA Isolation: Isolate RNA from the collected fractions for downstream analysis (e.g., qRT-PCR or RNA-seq).

Visualizations

Signaling_Pathway cluster_translation Protein Translation Elongation Ribosome Ribosome Polypeptide_Chain Polypeptide_Chain Ribosome->Polypeptide_Chain Elongation mRNA mRNA mRNA->Ribosome Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ribosome This compound This compound This compound->Ribosome Binds to E-site

Caption: Mechanism of action of this compound in inhibiting translation elongation.

Experimental_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture LTM_Treatment This compound Treatment Cell_Culture->LTM_Treatment Dose_Response Dose-Response Curve LTM_Treatment->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Downstream_Assay Downstream Assay (e.g., Western Blot, Polysome Profiling) IC50_Determination->Downstream_Assay Optimized Concentration End End Downstream_Assay->End

Caption: General experimental workflow for optimizing this compound treatment.

Troubleshooting_Logic Problem Incomplete Inhibition? Check_Concentration Increase LTM Concentration Problem->Check_Concentration Yes Check_Time Increase Incubation Time Problem->Check_Time Yes Check_Cells Check Cell Density Problem->Check_Cells Yes Check_Reagent Use Fresh LTM Problem->Check_Reagent Yes Solution Problem Solved? Check_Concentration->Solution Check_Time->Solution Check_Cells->Solution Check_Reagent->Solution

Caption: Troubleshooting logic for incomplete translation inhibition with this compound.

References

Validation & Comparative

Lactimidomycin vs. Cycloheximide: A Comparative Guide to Translation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology, cell biology, and drug development, the precise control of protein synthesis is a fundamental experimental requirement. Cycloheximide (CHX) has long been the go-to tool for inhibiting eukaryotic translation. However, lactimidomycin (LTM), a structurally related macrolide, has emerged as a potent alternative with distinct mechanistic properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific applications.

Mechanism of Action: A Tale of Two Elongation Blockers

Both this compound and cycloheximide are naturally occurring compounds that halt the elongation phase of eukaryotic translation.[1] They achieve this by binding to a common pocket in the E-site (exit site) of the 60S large ribosomal subunit.[2][3][4] This binding event physically obstructs the translocation step, where the ribosome moves along the mRNA to read the next codon.[5]

Despite sharing a binding site, a critical mechanistic difference distinguishes them. Cycloheximide's smaller size allows it to bind to the E-site while a deacylated tRNA is also present.[6][7] This permits the ribosome to complete one full round of translocation before arresting on the second codon of the mRNA's coding sequence.[6]

In contrast, this compound is a larger molecule. Its binding to the E-site sterically occludes the deacylated tRNA, preventing it from settling into the site.[6] This results in a more immediate and stringent blockade, stalling the ribosome on the initiating AUG codon and preventing the very first translocation event.[6][7] This fundamental difference has significant implications for their effects on cellular translation profiles and their use in specialized assays like ribosome profiling.

G cluster_CHX Cycloheximide (CHX) Inhibition cluster_LTM This compound (LTM) Inhibition start_chx Ribosome at Start Codon translocated_chx One Translocation Occurs start_chx->translocated_chx tRNA/mRNA movement stalled_chx Ribosome Stalled at 2nd Codon translocated_chx->stalled_chx chx_inhibitor CHX chx_inhibitor->stalled_chx Binds E-site, stalls further elongation start_ltm Ribosome at Start Codon stalled_ltm Ribosome Stalled at Start Codon start_ltm->stalled_ltm ltm_inhibitor LTM ltm_inhibitor->stalled_ltm Binds E-site, blocks 1st translocation

Caption: Mechanism of Action Comparison.

Performance and Efficacy: A Quantitative Look

Experimental data reveals significant differences in the potency and cellular impact of LTM and CHX. LTM is a substantially more potent inhibitor of protein synthesis both in vitro and in vivo.

ParameterThis compound (LTM)Cycloheximide (CHX)Reference
Potency >10-fold more potent than CHXBaseline[6]
IC₅₀ (Protein Synthesis) ~37.82 nM-[8]
Binding Affinity (KD) ~500 nM~15 µM[6]
Effect on Polysome Profile Depletion of polysomes, large 80S peakLittle to no change, slight stabilization[6]
Ribosome Stalling Position Primarily at the start codon (1st codon)Primarily after one translocation (2nd codon)[6]
Reversibility -Effects are rapidly reversible[9]
Primary Use in Ribo-seq Mapping translation initiation sites"Freezing" elongating ribosomes[10][11]
Known Toxicity Non-toxic at effective antiviral dosesDNA damage, teratogenesis, reproductive effects[8][9]
Impact on Polysome Profiles

One of the most striking experimental differences between the two inhibitors is their effect on polysome profiles, a technique used to separate mRNAs based on the number of attached ribosomes.

  • This compound: Treatment of cells with LTM leads to a dramatic breakdown of polysomes (mRNAs with multiple ribosomes) and a corresponding sharp increase in the 80S monosome peak.[6] This indicates a rapid and efficient global block of translation initiation and early elongation.

  • Cycloheximide: In contrast, CHX treatment causes little to no change in the polysome profile.[6] This is because it "freezes" ribosomes already engaged in elongation across the length of the mRNA, preserving the polysome structures. This property is why CHX is widely used to stabilize ribosome-mRNA complexes for ribosome profiling experiments.[5][9] However, this use is not without caveats, as CHX can introduce biases in ribosome occupancy measurements.[12][13]

Experimental Protocols

Polysome Profiling to Assess Translation Status

This protocol is a standard method to analyze the translational state of cells. The choice of inhibitor is critical depending on the experimental goal. CHX is used to preserve the polysome state, while LTM would be used to study the effects of near-total translation inhibition.

Objective: To separate and quantify mRNAs based on the number of associated ribosomes after inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Grow cells (e.g., HEK 293T) to 80-90% confluency. Treat cells with 100 µg/mL cycloheximide for 5-10 minutes directly in the culture medium before harvesting to arrest translating ribosomes.[14][15]

  • Harvesting and Lysis: Place the culture dish on ice and wash cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.[14] Lyse the cells in a specialized lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, and an RNase inhibitor).[14]

  • Clearing the Lysate: Centrifuge the lysate at low speed (e.g., 2,000 x g) to pellet nuclei, then at high speed (e.g., 12,000 x g) to pellet mitochondria and other debris.[16] The supernatant contains the cytoplasmic components, including ribosomes and mRNA.

  • Sucrose Density Gradient Centrifugation: Carefully layer the cleared lysate onto a linear sucrose gradient (e.g., 10-50% or 15-45%) prepared in a centrifuge tube.[6][15] Perform ultracentrifugation for a sufficient time to separate ribosomal subunits (40S, 60S), monosomes (80S), and polysomes.

  • Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring UV absorbance at 260 nm. The resulting profile will show distinct peaks corresponding to the different ribosomal complexes. RNA can then be extracted from these fractions for downstream analysis like qRT-PCR or sequencing.

Caption: Experimental Workflow for Polysome Profiling.
In Vitro Translation Assay

Objective: To measure the direct inhibitory effect of LTM or CHX on the synthesis of a protein from a specific mRNA template in a cell-free system (e.g., rabbit reticulocyte lysate).

Methodology:

  • Prepare Reaction Mix: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture (containing a labeled amino acid like ³⁵S-methionine), an energy-generating system (ATP/GTP), and the template mRNA (e.g., capped firefly luciferase mRNA).

  • Add Inhibitor: Add varying concentrations of this compound or Cycloheximide to different reaction tubes. Include a no-inhibitor control (e.g., DMSO vehicle).

  • Incubation: Incubate the reactions at 30°C for a set time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Stop Reaction & Analysis: Stop the reaction by placing tubes on ice. Analyze the amount of newly synthesized, labeled protein. This is typically done by SDS-PAGE followed by autoradiography or by measuring luciferase activity if a reporter construct was used.

  • Data Interpretation: The amount of synthesized protein will be inversely proportional to the activity of the inhibitor. Plotting the results allows for the calculation of IC₅₀ values.

Conclusion and Recommendations

This compound and cycloheximide, while both targeting the ribosomal E-site, are not interchangeable. Their distinct mechanisms and cellular effects make them suitable for different research questions.

Choose Cycloheximide (CHX) when:

  • You need a cost-effective, general-purpose translation inhibitor.[9]

  • Your goal is to "freeze" translating ribosomes in place for techniques like ribosome profiling or polysome analysis.[5]

  • You are studying protein turnover and need to determine the half-life of a specific protein.[5]

  • The rapid reversibility of the inhibition is a desired experimental feature.[9]

Choose this compound (LTM) when:

  • A highly potent and rapid inhibition of translation is required.[6]

  • The experimental goal is to specifically arrest ribosomes at the translation start site, for example, in specialized ribosome profiling techniques to map initiation events.[10]

  • Studying the consequences of a global translation shutdown, reflected by polysome collapse.[6]

  • A less toxic alternative to CHX is preferred for cell-based assays, particularly in the context of antiviral or anticancer research.[7][8]

By understanding these key differences, researchers can make an informed decision, ensuring the precision and validity of their experimental findings in the complex field of translation regulation.

References

A Head-to-Head Comparison of Lactimidomycin and Harringtonine for Ribosome Profiling

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers navigating the critical choice of translation initiation inhibitors for precise mapping of protein synthesis.

In the dynamic field of translational regulation, ribosome profiling (ribo-seq) has emerged as a powerful technique, providing a genome-wide snapshot of protein synthesis. A key adaptation of this method involves the use of translation initiation inhibitors to precisely map the starting points of protein synthesis—the translation initiation sites (TIS). Among the arsenal of available inhibitors, Lactimidomycin (LTM) and Harringtonine (HT) are two of the most commonly used tools for enriching and capturing initiating ribosomes.

This guide offers an objective comparison of this compound and Harringtonine, delving into their mechanisms of action, performance in ribosome profiling experiments, and potential biases. Supported by experimental data and detailed protocols, this resource is designed to assist researchers, scientists, and drug development professionals in selecting the optimal inhibitor for their specific research questions.

Mechanism of Action: A Tale of Two Binding Sites

The differential efficacy of this compound and Harringtonine in ribosome profiling stems from their distinct mechanisms of inhibiting translation initiation.

This compound (LTM) is a glutarimide antibiotic that specifically targets the eukaryotic 80S ribosome. It binds to the E-site (exit site) of the large ribosomal subunit (60S). Crucially, LTM's binding is preferential for initiating ribosomes where the E-site is vacant, a state that occurs before the first translocation event. By occupying the E-site, LTM effectively locks the initiating ribosome at the start codon, preventing the elongation phase from commencing. This specificity for the empty E-site is a key factor in its ability to precisely mark the TIS.[1][2]

Harringtonine (HT) , a cephalotaxus alkaloid, also functions as a translation initiation inhibitor. However, its mechanism is less direct than that of LTM. Harringtonine binds to the 60S ribosomal subunit, but its interaction is thought to be more complex.[1] While it effectively stalls ribosomes at the start of translation, it is known to be less precise than LTM, sometimes allowing for one or a few rounds of translocation before halting the ribosome. This can result in an accumulation of ribosome footprints slightly downstream of the actual TIS.[1][3] Some studies have also suggested that Harringtonine's stalling effect may be context-dependent, with a preference for specific codons.

The distinct binding sites and mechanisms of these two inhibitors have significant implications for the resolution and accuracy of TIS mapping in ribosome profiling experiments.

Performance and Potential Biases in Ribosome Profiling

The choice between this compound and Harringtonine can significantly impact the quality and interpretation of ribosome profiling data aimed at identifying TIS.

Precision of TIS Mapping:

Experimental evidence consistently demonstrates that This compound offers higher resolution and more precise mapping of TIS compared to Harringtonine.[1][4] Ribosome profiling data from LTM-treated cells shows a sharp, well-defined peak of ribosome footprints precisely at the annotated start codons.[1]

In contrast, Harringtonine treatment often results in a broader peak of ribosome footprints that are shifted downstream from the start codon.[1][4] This "slippage" is attributed to its mechanism, which may not immediately arrest the ribosome at the P-site occupation of the initiator tRNA. This reduced precision can introduce ambiguity in the definitive identification of the exact TIS, especially when investigating alternative or non-AUG start codons.

Specificity and Off-Target Effects:

This compound is generally considered to be more specific for initiating ribosomes due to its requirement for an empty E-site.[1] This reduces the likelihood of off-target effects on elongating ribosomes.

Harringtonine's mechanism is less well-defined, and there is evidence to suggest potential context-dependent stalling at specific codons beyond the initiation site. This could introduce artifacts in the ribosome footprint distribution that are not directly related to translation initiation.

Combined Use for Enhanced Accuracy:

Interestingly, some studies have leveraged the distinct properties of both inhibitors to enhance the confidence of TIS identification.[5] By performing parallel ribosome profiling experiments with both LTM and Harringtonine, researchers can identify TIS that are consistently marked by both inhibitors, thereby filtering out potential artifacts specific to each drug and generating a more robust and reliable map of the translatome's starting points.[5][6]

Quantitative Data Summary

FeatureThis compound (LTM)Harringtonine (HT)
Mechanism of Action Binds to the E-site of the initiating 80S ribosome, preventing the first translocation.[1]Binds to the 60S ribosomal subunit, with a less direct mechanism of initiation arrest.[1]
Precision of TIS Mapping High precision, with sharp peaks of ribosome footprints at the start codon.[1][4]Lower precision, with broader peaks often shifted downstream of the start codon.[1][3][4]
Specificity Highly specific for initiating ribosomes with an empty E-site.[1]May exhibit some context-dependent stalling at elongating codons.
Potential Biases Minimal downstream slippage.Accumulation of footprints downstream of the TIS.[1][4]
Typical Concentration 5 µM - 50 µM[7]2 µg/mL[7][8]
Typical Incubation Time 30 minutes[7]2 - 7 minutes[8][9]

Experimental Protocols

The following are generalized protocols for the use of this compound and Harringtonine in ribosome profiling experiments to map translation initiation sites. It is crucial to optimize these conditions for your specific cell type and experimental setup.

Ribosome Profiling with this compound

Objective: To enrich for and sequence ribosome-protected fragments from initiating ribosomes.

Materials:

  • Cell culture of interest

  • This compound (Stock solution, e.g., 10 mM in DMSO)

  • Cycloheximide (for pre-treatment, optional)

  • Lysis buffer (e.g., Tris-HCl pH 7.4, NaCl, MgCl2, Triton X-100, and RNase inhibitors)

  • Sucrose for density gradient centrifugation

  • RNase I

  • Standard ribosome profiling library preparation reagents

Procedure:

  • Cell Treatment: Add this compound to the cell culture medium to a final concentration of 50 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C. This allows elongating ribosomes to run off the mRNA, enriching for LTM-stalled initiating ribosomes.

  • Harvesting: Rapidly harvest the cells by scraping on ice or centrifugation at 4°C.

  • Lysis: Lyse the cells in ice-cold lysis buffer.

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.

  • Ribosome Isolation: Isolate the 80S monosomes containing the protected mRNA fragments by sucrose density gradient centrifugation.

  • RNA Extraction: Extract the ribosome-protected RNA fragments (footprints) from the isolated monosomes.

  • Library Preparation and Sequencing: Proceed with a standard ribosome profiling library preparation protocol, including 3' adapter ligation, reverse transcription, circularization, and PCR amplification, followed by deep sequencing.

Ribosome Profiling with Harringtonine

Objective: To enrich for and sequence ribosome-protected fragments from initiating ribosomes.

Materials:

  • Cell culture of interest

  • Harringtonine (Stock solution, e.g., 2 mg/mL in DMSO)

  • Cycloheximide (for subsequent stabilization)

  • Lysis buffer

  • Sucrose for density gradient centrifugation

  • RNase I

  • Standard ribosome profiling library preparation reagents

Procedure:

  • Cell Treatment: Add Harringtonine to the cell culture medium to a final concentration of 2 µg/mL.

  • Incubation: Incubate the cells for a short period, typically 2-7 minutes, at 37°C.[8][9]

  • Cycloheximide Addition (Optional but Recommended): To stabilize the stalled ribosomes, add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for an additional 1-2 minutes.

  • Harvesting: Immediately harvest the cells.

  • Lysis: Lyse the cells in ice-cold lysis buffer.

  • Nuclease Digestion: Treat the lysate with RNase I.

  • Ribosome Isolation: Isolate the 80S monosomes.

  • RNA Extraction: Extract the ribosome-protected RNA fragments.

  • Library Preparation and Sequencing: Proceed with standard ribosome profiling library preparation and deep sequencing.

Visualizing the Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the mechanisms of action of this compound and Harringtonine, as well as a typical ribosome profiling workflow.

Lactimidomycin_Mechanism cluster_ribosome Initiating 80S Ribosome P_site P-site (tRNA-Met) A_site A-site (Empty) E_site E-site (Empty) Elongation Elongation Blocked A_site->Elongation Prevents translocation LTM This compound LTM->E_site Binds to empty E-site Harringtonine_Mechanism cluster_ribosome 60S Ribosomal Subunit Ribosome Ribosome Initiation_Stall Initiation Stalled Ribosome->Initiation_Stall Complex interaction leads to stalling HT Harringtonine HT->Ribosome Binds to 60S subunit Ribo_Seq_Workflow Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Treat with This compound or Harringtonine Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Nuclease_Digestion 4. Nuclease Digestion Cell_Lysis->Nuclease_Digestion Ribosome_Isolation 5. Isolate 80S Monosomes Nuclease_Digestion->Ribosome_Isolation RNA_Extraction 6. Extract Ribosome Footprints Ribosome_Isolation->RNA_Extraction Library_Prep 7. Library Preparation RNA_Extraction->Library_Prep Sequencing 8. Deep Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis (TIS Mapping) Sequencing->Data_Analysis

References

Unraveling the Halting Effect: A Comparative Guide to Lactimidomycin's Role in Translation Elongation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of translation inhibitors is paramount. This guide provides a detailed comparison of Lactimidomycin (LTM) with other key translation elongation inhibitors, supported by experimental data and protocols to facilitate informed decisions in research and therapeutic development.

This compound, a potent inhibitor of eukaryotic translation elongation, offers a valuable tool for dissecting the complexities of protein synthesis. Its efficacy and distinct mechanism of action, when compared to other inhibitors, provide unique advantages for specific research applications. This guide will delve into a comparative analysis of LTM with Cycloheximide, Puromycin, and Emetine, highlighting their mechanisms, potencies, and the experimental methodologies used to validate their effects.

Comparative Analysis of Translation Elongation Inhibitors

The following table summarizes the key characteristics of this compound and three other widely used translation inhibitors. This data allows for a direct comparison of their mechanisms of action and potencies.

InhibitorMechanism of ActionTarget SitePotency (IC50)
This compound Blocks the translocation step of elongation by binding to the E-site of the 60S ribosomal subunit.[1][2]60S Ribosomal Subunit (E-site)37.82 nM[3][4]
Cycloheximide Similar to this compound, it blocks the translocation step by binding to the E-site of the 60S ribosomal subunit.[1][2][5][6]60S Ribosomal Subunit (E-site)532.5 nM (for protein synthesis in vivo)[6]
Puromycin Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination.[7][8][9]Ribosomal A-site~3.96 µM (in NIH/3T3 cells)[10]
Emetine Inhibits translation elongation by binding to the 40S ribosomal subunit and interfering with the translocation process.[11][12][13]40S Ribosomal Subunit~40 nM (anti-HCMV activity)[14]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct molecular mechanisms by which each inhibitor disrupts translation elongation.

Lactimidomycin_Mechanism cluster_ribosome 60S Ribosomal Subunit E_site E-site P_site P-site A_site A-site This compound This compound This compound->E_site tRNA_P Peptidyl-tRNA tRNA_P->P_site tRNA_A Aminoacyl-tRNA tRNA_A->A_site Elongation_Factor eEF2 Elongation_Factor->P_site Translocation Blocked

Figure 1: this compound binding to the ribosomal E-site, inhibiting translocation.

Cycloheximide_Mechanism cluster_ribosome 60S Ribosomal Subunit E_site E-site P_site P-site A_site A-site Cycloheximide Cycloheximide Cycloheximide->E_site tRNA_P Peptidyl-tRNA tRNA_P->P_site tRNA_A Aminoacyl-tRNA tRNA_A->A_site Elongation_Factor eEF2 Elongation_Factor->P_site Translocation Blocked

Figure 2: Cycloheximide's mechanism, similar to this compound, involves E-site binding.

Puromycin_Mechanism cluster_ribosome Ribosome P_site P-site A_site A-site Nascent_Peptide Nascent Peptide A_site->Nascent_Peptide Accepts peptide Puromycin Puromycin Puromycin->A_site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Premature_Termination Premature Termination Nascent_Peptide->Premature_Termination

Figure 3: Puromycin mimics aminoacyl-tRNA, leading to premature chain termination.

Emetine_Mechanism cluster_ribosome 40S Ribosomal Subunit mRNA_channel mRNA Channel tRNA_translocation tRNA Translocation mRNA_channel->tRNA_translocation Blocks Emetine Emetine Emetine->mRNA_channel Binds Inhibition Inhibition tRNA_translocation->Inhibition

Figure 4: Emetine binds to the 40S subunit, obstructing tRNA translocation.

Experimental Protocols for Validation

Accurate validation of a translation inhibitor's effect is crucial. The following are detailed protocols for key experimental assays used to study translation elongation.

In Vitro Translation Inhibition Assay using Luciferase Reporter

This assay provides a quantitative measure of protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or other cell-free expression system

  • Luciferase reporter mRNA

  • Luciferase assay reagent

  • Translation inhibitors (this compound, Cycloheximide, etc.)

  • Amino acid mixture

  • Nuclease-free water

  • 96-well microplate

  • Luminometer

Protocol:

  • Prepare a master mix containing the cell-free lysate, amino acid mixture, and nuclease-free water.

  • Aliquot the master mix into the wells of a 96-well plate.

  • Add varying concentrations of the translation inhibitor to the respective wells. Include a no-inhibitor control.

  • Initiate the translation reaction by adding the luciferase reporter mRNA to each well.

  • Incubate the plate at the recommended temperature (typically 30°C) for a specified time (e.g., 60-90 minutes).

  • Stop the reaction and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control and determine the IC50 value.

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation, allowing for the analysis of translation initiation and elongation.

Materials:

  • Cell culture plates

  • Lysis buffer (containing a translation inhibitor like cycloheximide or emetine)[15][16]

  • Sucrose solutions (e.g., 10% and 50%)

  • Ultracentrifuge with a swinging bucket rotor

  • Gradient maker

  • Fraction collector with a UV monitor

  • RNA extraction kit

Protocol:

  • Treat cultured cells with the desired translation inhibitor for a short period to "freeze" ribosomes on the mRNA.

  • Lyse the cells in a lysis buffer containing the same inhibitor.[17]

  • Layer the cell lysate onto a prepared sucrose gradient (e.g., 10-50%).

  • Perform ultracentrifugation to separate the ribosomal complexes based on their size.

  • Fractionate the gradient while continuously monitoring the absorbance at 254 nm to visualize the ribosomal profile (subunits, monosomes, and polysomes).

  • Extract RNA from the collected fractions for further analysis (e.g., RT-qPCR or RNA-seq) to determine the distribution of specific mRNAs across the gradient.[18]

Ribosome Footprinting (Ribo-seq)

Ribosome footprinting provides a high-resolution snapshot of all the ribosome-protected mRNA fragments in a cell, allowing for the precise determination of ribosome positions.

Materials:

  • Cultured cells or tissues

  • Lysis buffer with a translation inhibitor

  • RNase I

  • Sucrose cushion or gradient for ribosome purification

  • RNA ligation and reverse transcription reagents

  • PCR amplification reagents

  • Next-generation sequencing platform

Protocol:

  • Lyse cells or tissues in a buffer containing a translation inhibitor to stall ribosomes.[19]

  • Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.[15]

  • Isolate the ribosome-protected mRNA fragments (footprints) by ultracentrifugation through a sucrose cushion or gradient.

  • Extract the RNA footprints.

  • Ligate adapters to the 3' end of the footprints, followed by reverse transcription to generate cDNA.

  • Circularize the cDNA and perform PCR amplification to create a sequencing library.

  • Sequence the library using a next-generation sequencing platform.

  • Align the sequencing reads to a reference genome or transcriptome to map the precise locations of the ribosomes.[20]

Signaling Pathway Affected by Translation Elongation Inhibition

Inhibition of translation elongation can trigger cellular stress responses. One of the key pathways activated is the Integrated Stress Response (ISR) . The ISR is a signaling network that cells use to respond to various stresses, including ribosome stalling.

Integrated_Stress_Response Translation_Elongation_Inhibitors Translation Elongation Inhibitors (this compound, etc.) Ribosome_Stalling Ribosome Stalling/ Collision Translation_Elongation_Inhibitors->Ribosome_Stalling GCN2_Activation GCN2 Activation Ribosome_Stalling->GCN2_Activation eIF2a_Phosphorylation eIF2α Phosphorylation GCN2_Activation->eIF2a_Phosphorylation Global_Translation_Inhibition Global Translation Inhibition eIF2a_Phosphorylation->Global_Translation_Inhibition ATF4_Translation Selective Translation of ATF4 mRNA eIF2a_Phosphorylation->ATF4_Translation Stress_Response_Genes Transcription of Stress Response Genes ATF4_Translation->Stress_Response_Genes

Figure 5: The Integrated Stress Response pathway activated by translation elongation inhibitors.

The stalling of ribosomes caused by inhibitors like this compound is sensed by the kinase GCN2, which then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[21] This phosphorylation leads to a general shutdown of protein synthesis to conserve resources, but it also paradoxically promotes the translation of specific mRNAs, such as that of the transcription factor ATF4.[21] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and survival.[21]

Conclusion

This compound stands out as a highly potent inhibitor of translation elongation with a well-defined mechanism of action. Its superior potency compared to the commonly used Cycloheximide makes it a valuable tool for studies requiring robust and specific inhibition of protein synthesis. By understanding the comparative advantages and disadvantages of LTM and other inhibitors, and by employing the detailed experimental protocols provided, researchers can more effectively investigate the intricate processes of translation and its role in cellular function and disease.

References

A Comparative Guide to the Structure-Activity Relationship of Lactimidomycin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Lactimidomycin and its synthetic analogs. This compound, a natural product isolated from Streptomyces amphibiosporus, is a potent inhibitor of eukaryotic translation elongation, exhibiting significant anticancer and antiviral properties.[1][2] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel therapeutic agents with improved potency and selectivity.

Structure-Activity Relationship Insights

This compound is a glutarimide-containing macrolide that exerts its biological effect by binding to the E-site (exit site) of the 60S ribosomal subunit.[3] This binding event physically obstructs the translocation of tRNA from the P-site to the E-site, thereby halting the elongation phase of protein synthesis.[3] SAR studies have revealed several key structural features that are critical for its potent bioactivity:

  • The Glutarimide Side Chain: The presence of the glutarimide moiety is paramount for the potent cytotoxic activity of this compound. Truncated analogs that lack this side chain have been shown to be significantly less toxic, highlighting its essential role in target engagement and biological effect.[4]

  • The 12-Membered Macrolactone Ring: The strained 12-membered macrolactone ring is another critical determinant of this compound's activity. The presence of an E,Z-diene functionality within the macrolactone is crucial for effective macrocyclization during its synthesis and contributes to its potent biological activity.[4] Complete removal of these unsaturation units leads to the formation of inactive dimers.[4]

  • Modifications to the Glutarimide Side Chain: Alterations to the glutarimide side chain can modulate the compound's activity. For instance, a homolog of this compound (analog 55 ) featuring two additional carbons in the glutarimide side chain was found to possess comparable cytotoxicity against MDA-MB-231 breast cancer cells.[4]

  • Hydroxylation of the Macrolide Ring: Studies on related 12-membered macrolides suggest that hydroxylation at specific positions can influence activity. For example, a hydroxyl group at C-17 and a double bond at C-8 and C-9 are associated with the most potent activity in similar macrolide structures.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its key analogs.

CompoundModificationCell LineActivity (GI₅₀)Reference
This compound -MDA-MB-231Potent[4]
Analog 55 Two additional carbons in the glutarimide side chainMDA-MB-2311-3 μM[4]
Analogs 50-52 Truncated, lacking the glutarimide side-chainHuman mammary epithelial cellsSignificantly less toxic[4]

Note: GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and its analogs dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound and its analogs in culture medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Translation Assay

This assay is used to directly measure the inhibitory effect of the compounds on protein synthesis.

Materials:

  • Rabbit reticulocyte lysate

  • Luciferase mRNA transcript

  • Amino acid mixture (containing all essential amino acids except methionine)

  • [³⁵S]-Methionine

  • This compound and its analogs dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Set up the in vitro translation reaction by combining rabbit reticulocyte lysate, luciferase mRNA, and the amino acid mixture in a microcentrifuge tube.

  • Add this compound or its analogs at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

  • Initiate the translation reaction by adding [³⁵S]-Methionine and incubate at 30°C for 60 minutes.

  • Stop the reaction by adding an equal volume of 10% TCA to precipitate the newly synthesized proteins.

  • Collect the protein precipitate by filtration through a glass fiber filter.

  • Wash the filter with 5% TCA and then with ethanol.

  • Measure the amount of incorporated [³⁵S]-Methionine using a scintillation counter.

  • Determine the IC₅₀ values (the concentration of inhibitor that causes a 50% reduction in protein synthesis) from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its biological evaluation.

Lactimidomycin_Mechanism cluster_ribosome 80S Ribosome E_site E-site Elongation_Blocked Translation Elongation Blocked P_site P-site A_site A-site This compound This compound This compound->E_site Binds to tRNA_P Deacylated tRNA tRNA_P->P_site Translocation Inhibited Peptidyl_tRNA Peptidyl-tRNA

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Synthesis of This compound Analogs Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Translation_Assay In Vitro Translation Assay Start->Translation_Assay Treatment Treatment with Analogs Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Data Analysis (GI₅₀ / IC₅₀ Determination) Viability_Assay->Data_Analysis Translation_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End Lead Optimization SAR_Analysis->End

Caption: Experimental workflow for SAR studies.

References

Unraveling the Nuances: A Comparative Guide to Lactimidomycin and Cycloheximide Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between translation inhibitors is paramount for precise experimental design and therapeutic innovation. This guide provides an in-depth comparison of Lactimidomycin (LTM) and Cycloheximide (CHX), two widely used inhibitors of eukaryotic protein synthesis. While both arrest translation at the elongation stage by targeting the ribosome, their distinct molecular interactions lead to important functional differences.

This guide will dissect their mechanisms of action, present comparative experimental data, and provide detailed protocols for key analytical techniques.

At the Heart of Inhibition: The Ribosomal E-Site

Both this compound and Cycloheximide exert their inhibitory effects by binding to the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. Specifically, they target the 60S large ribosomal subunit. Footprinting experiments have pinpointed their common binding pocket to the E-site (Exit site), where they interact with a single cytidine nucleotide, C3993.[1][2][3][4] This shared binding location is the foundation of their similar function, yet the key to their differences lies in how they occupy this space.

The primary role of these inhibitors is to block the translocation step of elongation, the process by which the ribosome moves along the messenger RNA (mRNA) to read the next codon.[1][2][5][6][7] However, the subtleties of their interaction with transfer RNA (tRNA) within the E-site distinguish their precise mechanisms.

The Decisive Difference: Interaction with Deacylated tRNA

The core mechanistic distinction between this compound and Cycloheximide lies in their interplay with deacylated tRNA—the tRNA molecule that has released its amino acid and is poised to exit the ribosome from the E-site.

This compound (LTM): As a larger molecule, LTM's binding to the E-site physically obstructs or occludes the entry of the deacylated tRNA from the P-site.[1] This direct blockage prevents the tRNA from moving into the E-site, thereby halting translocation and freezing the ribosome. Because initiating ribosomes naturally possess an empty E-site, LTM shows a preference for inhibiting these early-stage ribosomes, making it a valuable tool for studying translation initiation.[8][9]

Cycloheximide (CHX): In contrast, CHX is smaller and can co-occupy the E-site with a deacylated tRNA molecule.[1] The inhibitory action of CHX is dependent on this simultaneous binding. It allows one round of translocation to occur until a deacylated tRNA enters the E-site. At this point, the combined presence of CHX and the tRNA stalls the ribosome, preventing further elongation.[1] This characteristic means CHX acts on all actively translating ribosomes, not just those at the initiation stage.[8]

This fundamental difference is summarized in the following diagram:

G cluster_ribosome Ribosome Elongation Cycle cluster_inhibitors Inhibitor Action A_site A-site (Aminoacyl) P_site P-site (Peptidyl) A_site->P_site Peptidyl Transfer E_site E-site (Exit) P_site->E_site Translocation (eEF2-mediated) Exit Exit E_site->Exit tRNA Release LTM This compound LTM->E_site Binds empty E-site, blocks tRNA entry CHX Cycloheximide CHX->E_site Binds E-site tRNA Deacylated tRNA tRNA->E_site Enters E-site block->E_site Co-occupy E-site, stall translocation

Figure 1. Comparative mechanism of LTM and CHX on the ribosome E-site.

Quantitative Comparison of Inhibitory Effects

This compound is a significantly more potent inhibitor of protein synthesis than Cycloheximide.[1][6] This is reflected in their respective binding affinities for the ribosome and their concentrations required to inhibit cellular processes.

ParameterThis compound (LTM)Cycloheximide (CHX)Reference
Binding Affinity (Kd) ~500 nM~15 µM[1][3]
IC50 (Protein Synthesis) 37.82 nMNot specified in searches[7]
Primary Target Stage Elongation (preferentially at initiation)Elongation[1][8]
tRNA Interaction Occludes deacylated tRNA from E-siteCo-occupies E-site with deacylated tRNA[1]

Relationship with eIF4A

The eukaryotic initiation factor 4A (eIF4A) is an RNA helicase crucial for unwinding mRNA secondary structure during translation initiation.[10] It is a known target for other classes of translation inhibitors, such as rocaglates (e.g., silvestrol) and pateamine A.[8][11][12] However, current research indicates that neither this compound nor Cycloheximide directly interacts with or inhibits the function of eIF4A.[3] Their mechanism is confined to targeting the ribosomal E-site to stall elongation.

G cluster_pathway Translation Pathway cluster_inhibitors Inhibitor Targets eIF4A eIF4A (Helicase) Initiation Initiation eIF4A->Initiation Elongation Elongation (Ribosome Translocation) Initiation->Elongation Protein Protein Synthesis Elongation->Protein Rocaglates Rocaglates Rocaglates->eIF4A Inhibit LTM_CHX LTM / CHX LTM_CHX->Elongation Inhibit

Figure 2. Distinct targeting within the translation pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize and differentiate the mechanisms of this compound and Cycloheximide.

Polysome Profiling

This technique separates ribosomes based on the number attached to an mRNA molecule, providing a snapshot of the translational activity in a cell. Inhibition of elongation leads to a "freezing" of ribosomes on the mRNA, preserving the polysome structures.

Objective: To assess the global state of translation following inhibitor treatment.

Methodology:

  • Cell Culture: Grow cells to 70-80% confluency.

  • Inhibitor Treatment: Treat cells with the desired concentration of LTM or CHX (e.g., 100 µg/mL for CHX) for a short period (e.g., 5-15 minutes) before harvesting.[13][14]

  • Harvesting: Place the culture dish on ice, wash cells twice with ice-cold PBS containing the same concentration of the inhibitor.[1]

  • Lysis: Lyse cells in a polysome lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, 100 µg/mL inhibitor, and RNase inhibitors).[5]

  • Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in a buffer containing the inhibitor.[14]

  • Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 36,000 rpm for 3 hours at 4°C) to separate ribosomal complexes.[13]

  • Fractionation: Puncture the bottom of the tube and collect fractions while continuously measuring absorbance at 260 nm to generate a profile.

  • Analysis: Compare the profiles of treated versus untreated cells. Elongation inhibitors typically cause a stabilization or increase in the polysome-to-monosome (P/M) ratio.

Ribosome Filter Binding Assay for tRNA

This assay measures the ability of inhibitors to compete with tRNA for binding to the ribosome.

Objective: To determine if an inhibitor affects the binding of deacylated tRNA to the ribosomal E-site.

Methodology:

  • tRNA Labeling: Prepare radioactively labeled (e.g., with ³²P) deacylated tRNA (e.g., Phe-tRNA).[3][15]

  • Binding Reaction: Incubate purified 80S ribosomes with the labeled deacylated tRNA in a suitable binding buffer.[3]

  • Inhibitor Titration: In parallel reactions, add increasing concentrations of LTM or CHX.[3] Include a control with a large excess of unlabeled tRNA to determine maximal competition.[3]

  • Filtration: Pass the reaction mixtures through a nitrocellulose filter. Ribosomes and any bound tRNA will be retained on the filter, while free tRNA will pass through.[16]

  • Quantification: Wash the filters and measure the retained radioactivity using scintillation counting.

  • Analysis: Plot the percentage of bound tRNA against the inhibitor concentration. A decrease in retained radioactivity indicates that the inhibitor is preventing the tRNA from binding to the ribosome. Experimental data shows LTM effectively displaces deacylated tRNA, while CHX does not.[1]

G cluster_results Expected Outcome start Start: Labeled tRNA + Ribosomes incubate Incubate with Inhibitor (LTM or CHX) start->incubate filter Nitrocellulose Filtration incubate->filter wash Wash Filter filter->wash count Scintillation Counting wash->count analyze Analyze Data: % tRNA Bound vs [Inhibitor] count->analyze LTM_result LTM: Decreased Radioactivity (tRNA displaced) analyze->LTM_result CHX_result CHX: No Change in Radioactivity (tRNA co-binds) analyze->CHX_result

Figure 3. Workflow for the tRNA-ribosome filter binding assay.

Conclusion

While both this compound and Cycloheximide are potent inhibitors of translation elongation that bind to the ribosomal E-site, their mechanisms diverge in a subtle but critical way. This compound acts as a classic competitive inhibitor, physically blocking deacylated tRNA from entering the E-site. Cycloheximide, however, allows tRNA to enter the E-site and forms a ternary complex that stalls the ribosome. This distinction not only makes LTM a more potent inhibitor but also provides researchers with tools to probe different aspects of translation, with LTM being particularly useful for isolating initiating ribosomes. A thorough understanding of these differences is essential for the accurate interpretation of experimental results and the strategic development of novel therapeutics targeting protein synthesis.

References

Comparative Analysis of Lactimidomycin with Other Translation Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lactimidomycin with other widely used translation inhibitors, including Cycloheximide, Anisomycin, and Puromycin. This document details their mechanisms of action, potency, and impact on cellular signaling pathways, supported by experimental data and protocols.

Introduction to Translation Inhibitors

Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention and research. Translation inhibitors are compounds that interfere with the intricate machinery of protein synthesis. They are invaluable tools for dissecting cellular processes and hold potential as therapeutic agents in various diseases, including cancer and viral infections. This guide focuses on a comparative analysis of this compound, a potent eukaryotic translation inhibitor, against three other well-characterized inhibitors: Cycloheximide, Anisomycin, and Puromycin.

This compound (LTM) is a glutarimide-containing natural product that acts as a potent inhibitor of eukaryotic translation elongation.[1] It specifically binds to the E-site (exit site) of the 60S ribosomal subunit, thereby blocking the translocation step of the first round of elongation.[1][2] This action prevents the ribosome from moving along the mRNA, effectively halting protein synthesis at the very beginning of the elongation phase.

Cycloheximide (CHX) , another glutarimide antibiotic, also targets the E-site of the 60S ribosomal subunit and inhibits the translocation step of elongation.[3][4] However, a subtle difference in its interaction allows one round of translocation to occur before the ribosome stalls.[5] It is a widely used tool in cell biology to study processes that require de novo protein synthesis.

Anisomycin (ANM) is an antibiotic that inhibits protein synthesis by targeting the peptidyl transferase center (PTC) on the 60S ribosomal subunit.[6][7] By interfering with the formation of peptide bonds, it effectively halts the elongation of the polypeptide chain. Beyond its role as a translation inhibitor, Anisomycin is a well-known activator of stress-activated protein kinases (SAPKs).[3][6]

Puromycin (PUR) is an aminonucleoside antibiotic that acts as a structural analog of the 3' end of aminoacyl-tRNA.[8][9][10] It enters the A-site (aminoacyl site) of the ribosome and is incorporated into the growing polypeptide chain. This leads to premature chain termination and the release of a puromycylated, non-functional peptide fragment.[9][10]

Comparative Data

The following table summarizes the key characteristics of this compound and the other translation inhibitors, including their mechanism of action and reported IC50 values for the inhibition of protein synthesis. It is important to note that IC50 values can vary significantly depending on the cell type, experimental conditions, and assay method used.

FeatureThis compoundCycloheximideAnisomycinPuromycin
Target 60S Ribosomal Subunit (E-site)60S Ribosomal Subunit (E-site)60S Ribosomal Subunit (Peptidyl Transferase Center)Ribosome (A-site)
Mechanism of Action Inhibits the first round of translocation during elongation.[1][2]Inhibits translocation during elongation after one round.[3][4][5]Inhibits peptidyl transferase activity, preventing peptide bond formation.[6][7]Causes premature chain termination by acting as an aminoacyl-tRNA analog.[8][9][10]
IC50 (Protein Synthesis) 37.82 nM[1][11]532.5 nM (in vivo)[8]; 0.12 - 1 µM (in various cell lines)[8]192 - 233 nM (in U251 and U87 cells)[10]3.96 µM (in NIH/3T3 cells)[12][13]; ~1 µg/mL (~2.1 µM) (in Jurkat cells)[14]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize and compare translation inhibitors.

In Vitro Translation Inhibition Assay (Luciferase-Based)

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system. A reporter mRNA, typically encoding a luciferase enzyme, is translated in a cell lysate (e.g., rabbit reticulocyte or HeLa cell lysate). The amount of functional luciferase produced is measured by luminescence, which is inversely proportional to the inhibitory activity of the tested compound.

Protocol Outline:

  • Prepare a master mix: Combine cell lysate, an amino acid mixture, an energy-regenerating system (ATP, GTP), and the luciferase reporter mRNA.

  • Aliquot the master mix: Distribute the master mix into wells of a microplate.

  • Add inhibitors: Add serial dilutions of the translation inhibitors (this compound, Cycloheximide, Anisomycin, Puromycin) and a vehicle control (e.g., DMSO) to the wells.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes) to allow for translation to occur.

  • Measure luciferase activity: Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of translation inhibitors on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the translation inhibitors and a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value for cytotoxicity.

Signaling Pathways and Experimental Workflows

Translation inhibitors can have effects beyond the direct inhibition of protein synthesis, often by activating cellular stress response pathways. The following diagrams illustrate the mechanisms of action of these inhibitors and their impact on key signaling pathways.

lactimidomycin_mechanism cluster_ribosome 60S Ribosomal Subunit E_site E-site Translocation Translocation (First Round) P_site P-site A_site A-site LTM This compound LTM->E_site Elongation Protein Elongation Translocation->Elongation

Caption: Mechanism of this compound action.

cycloheximide_mechanism cluster_ribosome 60S Ribosomal Subunit E_site E-site Translocation Translocation (Subsequent Rounds) P_site P-site A_site A-site CHX Cycloheximide CHX->E_site Elongation Protein Elongation Translocation->Elongation

Caption: Mechanism of Cycloheximide action.

anisomycin_mechanism PTC Peptidyl Transferase Center (PTC) PeptideBond Peptide Bond Formation ANM Anisomycin ANM->PTC Elongation Protein Elongation PeptideBond->Elongation

Caption: Mechanism of Anisomycin action.

puromycin_mechanism A_site A-site NascentPeptide Nascent Polypeptide A_site->NascentPeptide Incorporated into PUR Puromycin PUR->A_site Termination Premature Termination NascentPeptide->Termination

Caption: Mechanism of Puromycin action.

Impact on Cellular Signaling

Inhibition of translation can trigger a cellular stress response known as the ribotoxic stress response , which leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

signaling_pathways cluster_inhibitors Translation Inhibitors LTM This compound Ribosome Ribosome Stalling/ Collision LTM->Ribosome CHX Cycloheximide CHX->Ribosome ANM Anisomycin ANM->Ribosome PUR Puromycin p53 p53 Activation PUR->p53 Induces ZAKa ZAKα Ribosome->ZAKa Activates MAPK_cascade MAPK Cascade ZAKa->MAPK_cascade Initiates p38_JNK p38 / JNK Activation MAPK_cascade->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis p53->Apoptosis

Caption: Simplified overview of signaling pathways affected by translation inhibitors.

This compound, Cycloheximide, and Anisomycin are known to induce the ribotoxic stress response.[3] This is often mediated by the kinase ZAKα, which senses ribosomal stalling and activates downstream MAPK cascades, including p38 and JNK.[3] Activation of these pathways can lead to various cellular outcomes, including inflammation and apoptosis. Puromycin, on the other hand, has been shown to induce p53-dependent apoptosis.

Conclusion

This compound is a highly potent inhibitor of translation elongation, demonstrating greater potency than Cycloheximide in various studies. Its specific mechanism of blocking the very first round of translocation makes it a valuable tool for precise studies of translation initiation and early elongation. In comparison, Cycloheximide, Anisomycin, and Puromycin each offer distinct mechanisms of action, allowing researchers to probe different aspects of the translation process. The choice of inhibitor will depend on the specific experimental goals, with considerations for potency, mechanism of action, and potential off-target effects on cellular signaling pathways. This guide provides a foundational understanding to aid in the selection and application of these critical research tools.

References

Cross-Resistance Between Lactimidomycin and Cycloheximide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent eukaryotic translation elongation inhibitors, revealing a shared mechanism of action and the basis for cross-resistance.

For researchers in cellular biology and drug development, understanding the nuances of protein synthesis inhibitors is paramount. Lactimidomycin (LTM) and cycloheximide (CHX) are two such inhibitors that, despite structural similarities, exhibit distinct potencies and subtle mechanistic differences. This guide provides a comprehensive comparison of LTM and CHX, focusing on their cross-resistance, mechanisms of action, and the experimental data that underpins our current understanding.

Mechanism of Action: A Shared Target

Both this compound and cycloheximide halt eukaryotic protein synthesis by targeting the ribosome, the cell's protein-building machinery. Specifically, they both act on the large ribosomal subunit (60S) to inhibit the elongation phase of translation.[1][2][3][4][5] This is the stage where the ribosome moves along the messenger RNA (mRNA) template, adding amino acids one by one to the growing polypeptide chain.

The basis for their cross-resistance lies in a shared binding pocket located in the E-site (exit site) of the 60S ribosomal subunit.[1][2][3][5][6] Footprinting experiments have pinpointed their binding to a single cytidine nucleotide, C3993, within this site.[1][3][5] By occupying the E-site, both molecules interfere with the translocation step, a crucial process mediated by the eukaryotic elongation factor 2 (eEF2) where the ribosome advances to the next codon on the mRNA.[1][4]

Despite this common target, there are subtle but significant differences in their inhibitory action. Cycloheximide allows for one complete round of translocation before arresting further elongation.[1] In contrast, the larger this compound molecule completely blocks the ribosome at the very beginning of the coding sequence, on the initiating AUG codon, preventing even the first translocation event.[1][7] This difference in mechanism may contribute to the observed higher potency of this compound.

Potency and Efficacy: A Quantitative Comparison

This compound consistently demonstrates significantly higher potency in inhibiting protein synthesis compared to cycloheximide. Experimental data indicates that LTM is approximately ten times more potent than CHX.[1] This is reflected in their respective IC50 values, the concentration of the inhibitor required to reduce a biological process by 50%.

InhibitorTarget ProcessCell LineIC50 ValueReference
This compoundProtein Synthesis-37.82 nM[8]
This compoundCell GrowthHs 579TLow nM range[8]
This compoundCell GrowthHCC 1937Low nM range[8]
This compoundCell GrowthHCC 1395Low nM range[8]
This compoundCell GrowthHCC 2218Low nM range[8]
This compoundCell GrowthBT 474Low nM range[8]
This compoundCell GrowthMCF 7Low nM range[8]
This compoundCell GrowthMDA MB231Low nM range[8]
This compoundCell GrowthMCF 10AHigher doses[8]

Evidence of Cross-Resistance

The most direct evidence for cross-resistance comes from studies using yeast strains with specific mutations. Yeast strains harboring mutations in the ribosomal protein L28 (the mammalian equivalent of L27a) exhibit resistance to both this compound and cycloheximide.[1] This demonstrates that a modification in their common binding target confers resistance to both compounds, solidifying the concept of a shared mechanism of action.

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the eukaryotic translation elongation pathway and the specific points of inhibition by this compound and cycloheximide.

G cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibitors Inhibitors 80S_ribosome 80S Ribosome Assembled at Start Codon Aminoacyl_tRNA_delivery Aminoacyl-tRNA Delivery to A-site 80S_ribosome->Aminoacyl_tRNA_delivery Peptide_bond_formation Peptide Bond Formation Aminoacyl_tRNA_delivery->Peptide_bond_formation Translocation Translocation (eEF2-mediated) Peptide_bond_formation->Translocation Translocation->Aminoacyl_tRNA_delivery Next Codon LTM This compound LTM->Translocation Blocks initial translocation CHX Cycloheximide CHX->Translocation Blocks after one round of translocation

Figure 1. A simplified diagram of the eukaryotic translation elongation cycle and the points of inhibition by this compound and Cycloheximide.

G cluster_inhibitors Inhibitor Binding cluster_effect Effect ribosome P-site E-site A-site effect Blocks eEF2-mediated translocation inhibitor This compound or Cycloheximide inhibitor->ribosome:e Binds to E-site

Figure 2. Logical relationship showing both inhibitors binding to the E-site of the ribosome to block translocation.

Experimental Protocols

The following is a generalized protocol for a key experiment used to determine the inhibitory effects of this compound and cycloheximide on protein synthesis and transcription.

Experiment: In Vitro Protein and Transcription Synthesis Assay

Objective: To quantify the dose-dependent inhibition of protein and RNA synthesis by this compound and cycloheximide.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound and Cycloheximide stock solutions

  • [³⁵S]cysteine/methionine (for protein synthesis)

  • [³H]uridine (for transcription)

  • Trichloroacetic acid (TCA)

  • PVDF membrane

  • GF/C glass fiber filter

  • Scintillation counter

Procedure:

  • Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing varying concentrations of either this compound or cycloheximide.

  • Radiolabeling:

    • For protein synthesis measurement, [³⁵S]cysteine/methionine is added to the wells.

    • For transcription measurement, [³H]uridine is added to a parallel set of wells.

  • Incubation: The cells are incubated with the inhibitors and radiolabels for a defined period (e.g., 2 hours).

  • Harvesting and Precipitation:

    • Protein Synthesis: The cells are lysed, and the proteins are precipitated using TCA. The precipitated proteins are then collected on a PVDF membrane.

    • Transcription: The cells are lysed, and the nucleic acids are collected on a GF/C glass fiber filter.

  • Quantification: The amount of incorporated radioactivity on the membranes and filters is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.

This experimental approach allows for a direct comparison of the potency of different inhibitors on these fundamental cellular processes.

Conclusion

References

A Comparative Analysis of Polysome Profiles Following Lactimidomycin and Cycloheximide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two widely used translation inhibitors, Lactimidomycin (LTM) and Cycloheximide (CHX), on polysome profiles. By understanding their distinct mechanisms of action, researchers can better interpret experimental data and select the appropriate inhibitor for their specific research needs in areas such as translational control, drug discovery, and molecular biology.

Distinct Mechanisms Lead to Divergent Polysome Profiles

Both this compound and Cycloheximide are potent inhibitors of eukaryotic protein synthesis that act on the elongation stage of translation.[1] Despite sharing a binding site on the ribosome, their subtle mechanistic differences result in strikingly different polysome profiles.[2]

This compound primarily traps ribosomes at the initiation stage. It binds to the E-site (exit site) of the 60S ribosomal subunit, preventing the translocation of the ribosome after the first peptide bond has been formed.[3][4] This leads to an accumulation of 80S monosomes (a single ribosome on an mRNA) and a concurrent depletion of polysomes (multiple ribosomes on a single mRNA).[2]

Cycloheximide, on the other hand, arrests ribosomes at various points along the mRNA during elongation.[5][6] While it also binds to the E-site, it does so in a manner that allows for the completion of the current round of elongation before halting further translocation.[2] Consequently, treatment with cycloheximide results in a polysome profile that largely resembles that of untreated cells, with ribosomes "frozen" in place along the mRNA transcripts.[2]

Quantitative Comparison of Inhibitor Effects

The differential effects of this compound and Cycloheximide on polysome distribution are summarized in the table below. This data highlights the significant reduction in polysomes and the corresponding increase in the 80S monosome peak observed with this compound treatment, a stark contrast to the relatively stable polysome profile seen with Cycloheximide.

FeatureControl (Untreated)This compound (LTM) TreatmentCycloheximide (CHX) Treatment
Polysome Peaks ProminentSignificantly depletedLargely unchanged
80S Monosome Peak ModestMarkedly increasedModest, similar to control
Primary Site of Action N/ATranslation InitiationTranslation Elongation
Potency N/AOver ten-fold more potent than CHXPotent inhibitor

Visualizing the Mechanisms and Workflow

To further elucidate the distinct actions of these inhibitors and the experimental process for analyzing their effects, the following diagrams are provided.

cluster_LTM This compound (LTM) Action cluster_CHX Cycloheximide (CHX) Action LTM_start Initiation Complex Forms (80S) LTM_bind LTM Binds to Empty E-site LTM_start->LTM_bind LTM_stall Translocation Blocked LTM_bind->LTM_stall LTM_result Accumulation of 80S Monosomes LTM_stall->LTM_result CHX_elongation Elongating Ribosome CHX_translocation tRNA Translocates CHX_elongation->CHX_translocation CHX_bind CHX Binds E-site CHX_translocation->CHX_bind CHX_stall Further Translocation Blocked CHX_bind->CHX_stall CHX_result Polysomes 'Frozen' in Place CHX_stall->CHX_result

Caption: Mechanisms of Action for LTM and CHX.

start Cell Culture treatment Treat with LTM or CHX start->treatment lysis Cell Lysis treatment->lysis gradient Layer Lysate on Sucrose Gradient lysis->gradient centrifugation Ultracentrifugation gradient->centrifugation fractionation Fractionate Gradient with UV Monitoring centrifugation->fractionation analysis Analyze Polysome Profile fractionation->analysis

Caption: Experimental Workflow for Polysome Profiling.

Experimental Protocols

The following is a generalized protocol for polysome profiling to compare the effects of this compound and Cycloheximide.

1. Cell Culture and Treatment:

  • Culture cells to approximately 80-90% confluency.[7]

  • For the experimental groups, treat cells with the desired concentration of this compound or Cycloheximide for a specified duration (e.g., 30 minutes).[2] A vehicle control (e.g., DMSO) should be run in parallel.

  • To arrest translating ribosomes, add Cycloheximide (100 µg/mL final concentration) to all plates (including the LTM and control groups) 5 minutes before harvesting.[7][8]

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS containing 100 µg/mL Cycloheximide.[7]

  • Scrape cells in ice-cold polysome lysis buffer supplemented with 100 µg/mL Cycloheximide, RNase inhibitors, and protease inhibitors.[8][9]

  • Lyse the cells by passing the lysate through a fine-gauge needle.[9]

  • Pellet the nuclei and cellular debris by centrifugation at high speed (e.g., 12,000-16,000 x g) for 10 minutes at 4°C.[10]

  • Carefully collect the supernatant containing the cytoplasmic lysate.

3. Sucrose Density Gradient Ultracentrifugation:

  • Prepare linear sucrose gradients (e.g., 10-50%) in polysome gradient buffer.[7] Gradients can be prepared a day in advance and stored at 4°C.[7]

  • Carefully layer an equal amount of the cytoplasmic lysate onto the top of each sucrose gradient.[7]

  • Centrifuge the gradients in an ultracentrifuge with a swinging-bucket rotor (e.g., SW41) at a high speed (e.g., 40,000 rpm) for a set time (e.g., 1.5 hours) at 4°C, with the brake off.[9][11]

4. Polysome Profile Analysis:

  • Fractionate the gradients from top to bottom using a gradient fractionator system.[11]

  • Continuously monitor the absorbance at 254 nm to generate the polysome profile.[11] The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

  • Collect fractions for further downstream analysis, such as RNA extraction for qPCR or RNA-seq, if desired.[11]

Conclusion

The choice between this compound and Cycloheximide as a translation inhibitor has profound consequences on the resulting polysome profiles. This compound's ability to selectively halt ribosomes at the initiation phase makes it a valuable tool for studying the dynamics of translation initiation. In contrast, Cycloheximide's action of freezing elongating ribosomes provides a snapshot of the overall translational landscape within a cell. A thorough understanding of their distinct mechanisms is paramount for the accurate design and interpretation of experiments in the field of protein synthesis and its regulation.

References

Comparative Efficacy of Lactimidomycin Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer efficacy of Lactimidomycin (LTM) and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. This compound, a natural product isolated from Streptomyces, and its synthetic derivatives are potent inhibitors of eukaryotic translation elongation, demonstrating significant antiproliferative activity against various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action to facilitate informed decisions in cancer research and drug discovery.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and its analogs has been evaluated across a range of human cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values, providing a comparative overview of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Streptoglutarimide H A549 (Lung)1.69[1]
H157 (Lung)2.33[1]
H460 (Lung)5.24[1]
H1299 (Lung)3.51[1]
H1703 (Lung)2.87[1]
PC9 (Lung)1.72[1]
Glutarimide Derivative 7 HeLa (Cervical)9[2][3]
K562 (Leukemia)27[2][3]
MDA-MB-453 (Breast)11[2][3]
CompoundCancer Cell LineGI50 (µM)Reference
This compound Homolog 55 MDA-MB-231 (Breast)1-3[4]

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Inhibition of Translation Elongation

This compound and its analogs exert their cytotoxic effects by targeting the eukaryotic translation machinery. Specifically, they bind to the E-site (exit site) of the 60S ribosomal subunit. This binding event physically obstructs the translocation of tRNA from the P-site (peptidyl site) to the E-site, a critical step in the elongation cycle of protein synthesis that is mediated by the eukaryotic elongation factor 2 (eEF2). By inhibiting this translocation, LTM and its analogs effectively halt the polypeptide chain elongation, leading to a global shutdown of protein synthesis and ultimately inducing cell death in rapidly proliferating cancer cells.[5]

Lactimidomycin_Mechanism_of_Action cluster_ribosome 60S Ribosomal Subunit E_site E-site P_site P-site E_site->P_site Translocation Blocked A_site A-site LTM_Analog This compound Analog LTM_Analog->E_site Binds to tRNA_P tRNA eEF2 eEF2 eEF2->P_site Mediates Translocation

Figure 1. Mechanism of action of this compound analogs.

Experimental Protocols

The following methodologies are representative of the key experiments used to evaluate the efficacy of this compound analogs.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, K562, MDA-MB-453)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 IU/mL penicillin.

  • This compound analogs (stock solutions prepared in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[2][3][6]

Experimental Workflow

The general workflow for evaluating the anti-cancer efficacy of this compound analogs is depicted below.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Analogs Cell_Culture 1. Cell Culture (Cancer Cell Lines) Start->Cell_Culture Treatment 2. Treatment with LTM Analogs Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Data_Analysis 4. Data Analysis (IC50/GI50 Determination) Viability_Assay->Data_Analysis Mechanism_Studies 5. Mechanism of Action Studies (e.g., Western Blot, Translation Assays) Data_Analysis->Mechanism_Studies End End: Identify Lead Compounds Mechanism_Studies->End

Figure 2. General workflow for efficacy evaluation.

Conclusion and Future Directions

The presented data underscores the potential of this compound and its analogs as a promising class of anti-cancer agents. The potent inhibition of translation elongation provides a clear mechanism for their cytotoxic activity. Notably, the differential activity observed between various analogs and across different cancer cell lines highlights the importance of structure-activity relationship (SAR) studies to optimize their therapeutic index. Further research should focus on the synthesis and evaluation of a broader range of LTM analogs against comprehensive cancer cell line panels to identify compounds with enhanced potency and selectivity. In vivo studies are also warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead candidates.

References

Safety Operating Guide

Proper Disposal of Lactimidomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Lactimidomycin, a potent inhibitor of eukaryotic translation, requires careful handling and disposal due to its cytotoxic properties.[1][2][3][4] Adherence to established safety protocols is essential to protect laboratory personnel and the environment. This guide provides a comprehensive overview of the proper disposal procedures for this compound, ensuring safety and compliance in your research setting.

While some safety data sheets (SDS) may classify this compound as non-hazardous, its potent biological activity, including anti-proliferative and cytotoxic effects on tumor cell lines, necessitates a conservative approach to waste management.[1][3] Therefore, it is recommended to handle and dispose of this compound as a hazardous chemical waste.

Key Properties for Safe Handling and Disposal

A summary of this compound's properties relevant to its safe handling and disposal is provided in the table below.

PropertyValueImplications for Disposal
Chemical Name This compoundUse clear and accurate labeling on all waste containers.
Synonyms LTMInclude synonyms on waste labels for broader recognition.
Molecular Formula C₂₆H₃₅NO₆Relevant for chemical compatibility assessments.
Appearance White to off-white powderIndicates the physical state for appropriate spill cleanup procedures.
Solubility Soluble in DMSODisposal of solutions should be as chemical waste; avoid drain disposal.
Biological Activity Potent inhibitor of protein synthesis, cytotoxicTreat all this compound waste as hazardous.
Storage Recommended at -20°CInactivation from repeated freeze-thaw cycles.[1]

Experimental Protocols for Disposal

The following step-by-step procedures should be followed for the safe disposal of this compound waste. These protocols are based on general guidelines for cytotoxic and hazardous chemical waste disposal, drawing parallels from the handling of the structurally related compound, cycloheximide.[5][6][7]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound powder, solutions, or contaminated materials.

  • Minimum PPE includes:

    • Nitrile gloves

    • Safety goggles

    • A fully buttoned lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Includes unused this compound powder, contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper), and spill cleanup materials.

    • Collect solid waste in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The container should be lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Includes stock solutions, experimental solutions containing this compound, and the first rinse of contaminated glassware.

    • Collect liquid waste in a dedicated, clearly labeled, leak-proof, and shatter-resistant hazardous waste container (e.g., a polyethylene container).

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Do not dispose of this compound solutions down the drain.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

3. Decontamination and Spill Cleanup:

  • For minor spills of this compound powder, carefully sweep up the material to avoid generating dust and place it in the solid hazardous waste container.

  • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Clean the spill area with a suitable detergent and water, and then wipe with 70% ethanol.

  • All materials used for spill cleanup must be disposed of as solid hazardous waste.

4. Final Disposal:

  • All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service.

  • Do not autoclave this compound waste. Autoclaving may not effectively degrade the compound and could potentially generate harmful byproducts.

  • Ensure all waste containers are securely sealed and properly labeled before collection.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Lactimidomycin_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, tips, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps_waste->sharps_container seal_container Securely Seal Container solid_container->seal_container liquid_container->seal_container sharps_container->seal_container contact_ehs Contact EHS for Pickup/ Arrange Professional Disposal seal_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lactimidomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Operational Protocols for the Potent Translation Inhibitor, Lactimidomycin.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. While Safety Data Sheets (SDS) may classify this compound as a non-hazardous substance, its potent biological activity as a protein synthesis inhibitor necessitates rigorous handling protocols to ensure personnel safety and experimental integrity. Adherence to these procedural guidelines will minimize exposure risk and establish a safe, efficient workflow.

Personal Protective Equipment (PPE): A Multi-tiered Approach

Given this compound's potent biological effects, a cautious approach to personal protective equipment is warranted, drawing parallels from handling cytotoxic compounds. The following table outlines the recommended PPE for various operational scenarios.

OperationGlovesEye/Face ProtectionProtective ClothingRespiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood)Double-gloving with nitrile gloves is recommended. Inspect for tears and change frequently.Chemical splash goggles meeting ANSI Z87.1 standards.Standard laboratory coat, fully buttoned.Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Risk of Splash Double-gloving with nitrile or neoprene gloves.Chemical splash goggles and a face shield.Chemical-resistant apron over a laboratory coat.A NIOSH-certified N95 or higher respirator may be necessary if there is a risk of aerosol generation.
Emergency Spill Response Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).Full-body chemical-resistant suit.Full-face respirator with appropriate cartridges or SCBA.

Operational Plan: From Receipt to Disposal

A structured workflow is critical to safely manage this compound throughout its lifecycle in the laboratory. The following diagram illustrates the recommended procedural steps.

Lactimidomycin_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receipt Receiving & Storage (Store at -20°C) Weighing Weighing (In fume hood or ventilated enclosure) Receipt->Weighing Don appropriate PPE Solubilization Solubilization (e.g., in DMSO) Weighing->Solubilization Experiment Experimental Use (e.g., cell culture treatment) Solubilization->Experiment Decontamination Decontamination of Surfaces & Glassware Experiment->Decontamination Post-experiment Waste_Collection Waste Collection (Segregate solid & liquid waste) Decontamination->Waste_Collection Disposal Disposal (Follow institutional guidelines) Waste_Collection->Disposal

Caption: Procedural workflow for the safe handling of this compound.
Step-by-Step Guidance:

  • Receiving and Storage : Upon receipt, verify the integrity of the container. Store this compound powder at -20°C in a clearly labeled, designated area.

  • Preparation :

    • Personal Protective Equipment : Before handling, don the appropriate PPE as specified in the table above. For weighing and reconstitution, this should include a lab coat, double gloves, and safety goggles.

    • Weighing : Conduct all weighing of the powdered compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

    • Solubilization : Prepare stock solutions by dissolving this compound in a suitable solvent, such as DMSO. Handle the solvent in accordance with its own safety data sheet.

  • Experimental Use :

    • When adding this compound to cell cultures or other experimental systems, continue to wear appropriate PPE.

    • Minimize the creation of aerosols.

  • Decontamination :

    • Wipe down all work surfaces (fume hood, benchtop) with a suitable decontaminating solution (e.g., 70% ethanol) after completing work.

    • Immerse contaminated reusable glassware and equipment in a decontaminating solution before washing.

  • Waste Disposal :

    • Solid Waste : Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated, sealed container.

    • Liquid Waste : Collect unused stock solutions and contaminated media in a separate, sealed waste container.

    • Disposal : Although not classified as hazardous, due to its biological potency, it is prudent to dispose of this compound waste through your institution's chemical waste program.[1] Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][2] Clearly label all waste containers with the contents.

Emergency Procedures

Spill Response:

In the event of a spill, prompt and correct action is crucial to prevent exposure.

  • Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate : Secure the area to prevent entry. If the spill involves a significant amount of powder, close the lab door to contain airborne particles.

  • Report : Notify your laboratory supervisor and your institution's EHS department.

  • Assess : From a safe distance, assess the extent of the spill. For minor spills of powder within a fume hood, trained personnel may proceed with cleanup. For larger spills or spills outside of containment, await the arrival of the EHS response team.

  • Cleanup (for minor, contained spills by trained personnel only) :

    • Don the appropriate emergency spill PPE, including a respirator if necessary.

    • Gently cover the spilled powder with damp paper towels to avoid making it airborne.

    • Use absorbent pads to clean the area, working from the outside of the spill inward.

    • Place all contaminated materials into a sealed bag for chemical waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

Personnel Exposure:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact : Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.

  • Inhalation : Move the individual to fresh air immediately.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.

In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.

Mechanism of Action: Inhibition of Translation Elongation

This compound exerts its potent biological effects by inhibiting the elongation phase of eukaryotic protein synthesis. It binds to the E-site (exit site) of the 60S ribosomal subunit, which physically blocks the translocation of tRNA from the P-site to the E-site. This action effectively stalls the ribosome, preventing it from moving along the mRNA and adding subsequent amino acids to the growing polypeptide chain.

LTM_Mechanism cluster_ribosome Ribosome A_site A-site (Aminoacyl) P_site P-site (Peptidyl) A_site->P_site 2. Peptide bond formation E_site E-site (Exit) P_site->E_site 3. Translocation Elongation Polypeptide Elongation E_site->Elongation 4. tRNA exits, cycle continues Inhibition Translation Arrested E_site->Inhibition Blocks tRNA translocation mRNA mRNA LTM This compound LTM->E_site Binds tRNA_P tRNA tRNA_A Aminoacyl-tRNA tRNA_A->A_site 1. Enters

Caption: this compound binds to the ribosomal E-site, inhibiting translation.

Cited Experimental Protocol

For a detailed application of this compound in a research context, refer to the ribosome profiling protocol described by Ingolia et al. This protocol utilizes this compound to arrest translation initiation, allowing for the specific mapping of translation start sites across the genome. In this procedure, cells are treated with 50 µM this compound for 30 minutes before harvesting. This method provides a powerful tool for studying the intricacies of protein synthesis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.